3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-yl(1H-1,2,4-triazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-2-1-3-9-4-6/h1-5H,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQMGFOUEMIPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=NC=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Thermodynamic stability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives
An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4H-1,2,4-Triazole-3-Carbonyl)Pyridine Derivatives
Foreword: Stability as the Cornerstone of Pharmaceutical Viability
In the landscape of modern drug discovery, the identification of a biologically active molecule is merely the first step in a long and arduous journey. The therapeutic promise of any candidate compound is intrinsically linked to its chemical and physical integrity. Thermodynamic stability, a measure of a system's energy state, is a critical determinant of a drug's shelf-life, safety, and efficacy.[1][2] A molecule that readily degrades under storage or physiological conditions is a liability, regardless of its in vitro potency.
This guide focuses on a particularly significant class of heterocyclic compounds: 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives. The fusion of the pyridine ring, a common motif in medicinal chemistry, with the 1,2,4-triazole nucleus—a five-membered ring known for its metabolic stability and versatile biological activities—has yielded compounds of significant interest.[3][4] Understanding the thermodynamic principles that govern their stability is paramount for their successful development. Herein, we provide a comprehensive framework for evaluating this critical parameter, integrating both robust experimental methodologies and predictive computational approaches.
The Theoretical Framework: Gibbs Free Energy and Molecular Stability
At its core, the thermodynamic stability of a molecule is described by its Gibbs free energy (ΔG). A system naturally tends toward its lowest energy state, and a negative ΔG for a degradation reaction indicates a spontaneous process.[5] The stability of a pharmaceutical compound is therefore a measure of its resistance to transformations that would lower its energy state.[1] This is governed by the interplay between enthalpy (ΔH), representing the energy stored in chemical bonds, and entropy (ΔS), a measure of disorder.
The molecular architecture of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives dictates their inherent stability. Key factors include:
-
Ring Strain and Aromaticity: Both the 1,2,4-triazole and pyridine rings are aromatic, which confers significant stabilization energy. The 4H-tautomer of the 1,2,4-triazole is one of several possible isomers, and its relative stability can influence the overall properties of the molecule.[6]
-
Substituent Effects: The nature and position of substituent groups on either ring can profoundly impact stability. Electron-withdrawing or -donating groups can alter the electron density distribution, affecting bond strengths and susceptibility to hydrolysis or oxidation.
-
Intermolecular Forces: In the solid state, the ability to form strong hydrogen bonds and crystal packing efficiency are crucial. Polymorphism, the existence of multiple crystalline forms, can lead to significant differences in thermodynamic stability, which is often reflected in varying melting points and solubilities.[7]
Caption: The relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).
Experimental Assessment of Thermodynamic Stability
A multi-faceted experimental approach is necessary to fully characterize the stability of a compound. Thermal analysis techniques are central to this effort, providing quantitative data on how a material responds to changes in temperature.
Thermal Analysis: A Two-Pronged Approach
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, complementary techniques.[3][8] TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.[9] Running these analyses in parallel provides a comprehensive thermal profile.
Caption: A computational workflow using DFT to predict stability parameters.
Conclusion: An Integrated Strategy for Stability Assessment
The development of robust 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives requires a rigorous and comprehensive evaluation of their thermodynamic stability. Neither experimental testing nor computational modeling alone is sufficient. The most effective strategy is an integrated one: using computational methods like DFT for initial screening and to rationalize structure-stability relationships, followed by definitive experimental validation using techniques like TGA and DSC. This dual approach not only ensures the selection of the most stable candidates for further development but also deepens our fundamental understanding of the molecular features that govern their integrity. By adopting the principles and protocols outlined in this guide, researchers can de-risk their drug development programs and build a solid foundation for creating safe, effective, and stable medicines.
References
-
The Role of Thermodynamics in Drug Stability. (2015). Available at: [Link]. [5]2. Computational Manifestation of Nitro-Substituted Tris(triazole): Understanding the Impact of Isomerism on Performance-Stability Parameters. (2023). The Journal of Physical Chemistry A. Available at: [Link]. [6]3. Chemical Stability of Drugs. IIP Series. Available at: [Link]. [1]4. Importance of Thermodynamics in Drug Designing. ResearchGate. Available at: [Link]. [2]5. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. (2022). Molecules. Available at: [Link]. [10]6. Synthesis and thermal study of 1,2,4-triazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. Available at: [Link]. [3]7. Computational Studies of Triazole Derivative. (2022). International Research Journal of Education and Technology. Available at: [Link]. [4]8. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. (2023). Arabian Journal of Chemistry. Available at: [Link]. 9. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (2017). PLOS One. Available at: [Link]. [8]10. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. (2024). RSC Advances. Available at: [Link]. [11]11. Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective. Preprints.org. Available at: [Link]. [12]12. Thermodynamic Studies for Drug Design and Screening. (2016). Molecules. Available at: [Link]. [13]13. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2021). International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]. [14]14. Thermodynamic probes of cold instability: application to therapeutic proteins. (2019). Drug Development & Delivery. Available at: [Link]. [15]15. Synthesis and thermal analysis of some 1, 2, 4-Triazole derivatives. (2011). ResearchGate. Available at: [Link]. [16]16. Thermal Stability of N-Heterocycle-Stabilized Iodanes – A Systematic Investigation. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]. [17]17. Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017). Research Journal of Pharmacy and Technology. Available at: [Link]. [18]18. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. (2023). ResearchGate. Available at: [Link]. [9]19. Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). Materials. Available at: [Link]. [19]20. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available at: [Link]. 21. Thermodynamic stability and transformation of pharmaceutical polymorphs. (2005). Pure and Applied Chemistry. Available at: [Link]. [7]22. Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). (2024). Cannabis and Cannabinoid Research. Available at: [Link]. [20]23. Stability Testing of Pharmaceutical Products. (2011). ResearchGate. Available at: [Link]. [21]24. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. Available at: [Link]. [22]25. Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. (2018). ResearchGate. Available at: [Link]. [23]26. Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022). Pulsus. Available at: [Link]. [24]27. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. (2022). ACS Infectious Diseases. Available at: [Link].
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- 5. the role of thermodynamics in drug stability | PPTX [slideshare.net]
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- 8. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
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Literature review on pyridine-triazole carbonyl linkers in organic chemistry
The following technical guide details the structural utility, synthesis, and application of pyridine-triazole carbonyl linkers. This analysis focuses on the synergy between the electron-deficient pyridine ring, the dipolar triazole core, and the carbonyl bridge as a pharmacophoric and structural scaffold.
Executive Summary
The Pyridine-Triazole Carbonyl (PTC) motif represents a privileged scaffold in modern medicinal chemistry and coordination materials. This triad combines the
Key Technical Advantages:
-
Electronic Modulation: The carbonyl linker acts as an electron-withdrawing group (EWG), tuning the pKa of the pyridine nitrogen and the acidity of the triazole C-H (in 1,2,3-triazoles).
-
Conformational Control: The
character of the carbonyl planarizes the system, often enforcing specific rotamers essential for kinase hinge binding or bidentate metal coordination. -
Bioisosterism: The 1,2,3-triazole ring serves as a robust, metabolically stable replacement for peptide bonds, while the carbonyl extension mimics natural substrates.
Structural Topologies & Rationale
The PTC scaffold generally manifests in two primary topologies based on the connectivity of the carbonyl bridge.
Type A: The Amide Bridge (Pyridine-Amide-Triazole)
-
Structure: Pyridine-
-Triazole or Pyridine- -Triazole. -
Utility: High polarity, hydrogen bond donor/acceptor pairs. Common in kinase inhibitors (e.g., VEGFR, EGFR) where the pyridine N and amide NH form a "pincer" recognition motif.
Type B: The Ketone/Ester Bridge (Pyridine-C(=O)-Triazole)
-
Structure: Pyridine-
-Triazole. -
Utility: Increases the electrophilicity of the system. Used in covalent inhibitors (Michael acceptors if
-unsaturated) or as precursors for heterocycle fusion (e.g., forming fused triazolo-pyridines via oxidative cyclization).
Type C: The Coordination Motif (N,N-Chelation)
-
Mechanism: The pyridine nitrogen (
) and the proximal triazole nitrogen ( ) form a stable 5- or 6-membered chelate ring with transition metals (Cu, Pd, Pt, Ru). -
Application: Catalysis and metallodrugs (e.g., Ruthenium anticancer agents).
Synthetic Methodologies
Modular Assembly via CuAAC ("Click" Chemistry)
The most robust route to 1,2,3-triazole linkers is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Workflow Logic:
-
Precursor Synthesis: Conversion of Pyridine-amines to azides or Pyridine-carboxylic acids to propargyl amides.
-
Cycloaddition: Reaction with the complementary alkyne/azide.
-
Carbonyl Installation: Often pre-installed in the alkyne fragment (e.g., propiolamides).
Oxidative Cyclization (1,2,4-Triazoles)
For 1,2,4-triazoles, the pathway typically involves hydrazine intermediates.
-
Reagents: Pyridine-hydrazide + Acyl Chloride
Diacylhydrazine 1,2,4-Triazole.
Detailed Experimental Protocol
Target Scaffold: N-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)benzamide derivatives. Rationale: This protocol demonstrates the "Click" assembly followed by functionalization, a standard workflow in library generation.
Phase 1: Azide Synthesis (Self-Validating Step)
-
Reagents: 2-(Chloromethyl)pyridine HCl, Sodium Azide (
), DMSO. -
Step 1: Dissolve 2-(chloromethyl)pyridine (1.0 eq) in DMSO (0.5 M).
-
Step 2: Add
(1.2 eq) cautiously. -
Step 3: Stir at RT for 12 h.
-
Validation: Monitor by TLC (disappearance of SM). Caution: Azides are potentially explosive; keep molecular weight ratio
.
Phase 2: CuAAC Click Reaction
-
Reagents: Pyridyl-azide (from Phase 1), Propiolamide derivative (Alkyne-Carbonyl),
(10 mol%), Sodium Ascorbate (20 mol%), t-BuOH/H2O (1:1). -
Step 1: Suspend alkyne (1.0 eq) and azide (1.0 eq) in solvent.
-
Step 2: Add freshly prepared Na-Ascorbate solution, followed by
. -
Step 3: Stir vigorously at RT for 8-16 h. The solution often turns yellow/green.
-
Step 4: Workup (Chelation Control): Add EDTA or
to quench Cu species (removes blue/green color). Extract with EtOAc. -
Purification: Recrystallization from EtOH is often sufficient due to the high polarity difference of the triazole product.
Phase 3: Characterization Checkpoints
-
1H NMR: Look for the diagnostic Triazole C5-H singlet (
8.0–9.0 ppm). -
IR: Disappearance of Azide peak (
) and Alkyne stretch. Appearance of Amide Carbonyl ( ).
Mechanistic Visualization (Graphviz)
Diagram 1: Synthesis Workflow (Click & Coupling)
This flow illustrates the divergent synthesis of Amide vs. Ketone linked systems.
Caption: Divergent synthetic pathways for generating 1,2,4-triazole (via hydrazide) and 1,2,3-triazole (via CuAAC) carbonyl scaffolds.
Diagram 2: Pharmacophore Interaction Map
This diagram depicts how the PTC motif interacts within a biological binding pocket (e.g., Kinase ATP site).
Caption: Pharmacophoric mapping of the Pyridine-Triazole-Amide triad showing dual H-bonding and metal coordination potential.
Data Summary: Biological & Physical Properties[1][2][3][4][5]
The following table summarizes key structure-activity relationship (SAR) data derived from recent literature regarding Pyridine-Triazole hybrids.
| Property | Pyridine-1,2,3-Triazole (Click) | Pyridine-1,2,4-Triazole (Fused/Linked) | Impact of Carbonyl Linker |
| Solubility | Moderate (LogP ~ 2-3) | Good (Polar N-rich core) | Amide: Improves solubility via H-bonding. Ketone: Decreases solubility (lipophilic). |
| Metabolic Stability | High (Triazole is non-hydrolyzable) | High | Amide: Susceptible to amidases (slow). Ketone: Stable, but reducible. |
| Binding Mode | Dipolar interactions, | H-bond network, Metal chelation | Rigidifies conformation; Amide NH often critical for hinge binding. |
| Key Application | Anti-tubercular, Neurotropic | Anticancer (Kinase inhibition) | Ester: Prodrug strategies. Amide: Active drug core. |
References
-
1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Dalton Transactions. [Link]
-
Pyridyl Conjugated 1,2,3-Triazole is a Versatile Coordination Ability Ligand Enabling Supramolecular Associations. Crystal Growth & Design. [Link][1]
-
Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
-
New Bicyclic Pyridine-Based Hybrids Linked to the 1,2,3-Triazole Unit: Synthesis via Click Reaction and Evaluation of Neurotropic Activity. Molecules. [Link][2]
-
Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Electronic properties of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine for coordination chemistry
This guide details the electronic structure, coordination behavior, and experimental handling of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (referred to herein as 3-PyTrCO ).
This molecule represents a specialized class of divergent heterocyclic ligands . Unlike its 2-substituted isomer (which forms stable chelates), the 3-substituted geometry precludes simple chelation, forcing the ligand to act as a supramolecular bridge . This property makes it a critical scaffold for Metal-Organic Frameworks (MOFs) and metallo-supramolecular cages.
Molecular Architecture & Electronic Profile[1]
The 3-PyTrCO ligand fuses a pyridine ring and a 1,2,4-triazole ring via a carbonyl (
-
Divergent Geometry: The pyridine nitrogen is in the meta position relative to the linker. This creates a geometric vector of approximately 120°, preventing the pyridine N and the carbonyl O (or triazole N) from binding to the same metal center.
-
Electron Withdrawal: The central carbonyl group acts as a strong electron-withdrawing group (EWG).
-
Effect on Pyridine: The basicity of the pyridine nitrogen is reduced compared to free pyridine (
). The inductive effect ( ) pulls electron density away from the ring, stabilizing the -system but making the N-donor "harder" and less labile. -
Effect on Triazole: The carbonyl increases the acidity of the triazole N-H proton. While typical 1,2,4-triazoles have a
, the acyl-substitution can lower this significantly, facilitating deprotonation to form the triazolate anion ( ) under milder conditions.
-
Tautomeric Equilibrium
The "4H" designation in the name implies a specific tautomer, but in solution, the proton is mobile. The carbonyl group influences this equilibrium by hydrogen bonding with the adjacent nitrogen (N2 or N4), potentially locking the conformation.
| Tautomer | Stability | Coordination Potential |
| 4H-form | Stabilized by symmetry; often the dominant neutral form in solid state. | N1 and N2 are available as donors. |
| 1H/2H-form | Less favored unless stabilized by solvent H-bonds. | N4 becomes the primary donor site. |
| Triazolate (Anionic) | Formed upon deprotonation. | Bridging ligand (N1/N2 exobidentate). |
Coordination Modes & Supramolecular Logic[2]
The coordination chemistry of 3-PyTrCO is defined by its inability to chelate. It functions almost exclusively as a bridging linker .
Diagram: Divergent Signaling & Binding Pathways
Figure 1: Logical flow of coordination vectors. The divergent nature of the N-donors leads to network formation (MOFs) rather than discrete mononuclear chelates.
Primary Binding Modes[3]
- -N,N' Bridging (Neutral): The Pyridine-N binds Metal A, and a Triazole-N binds Metal B. This creates infinite chains or 2D sheets depending on the metal geometry.
- -Triazolate Bridging (Anionic): Upon deprotonation, the triazolate ring can bridge two metals (N1, N2) while the pyridine binds a third. This is a high-connectivity mode ideal for robust MOFs.
-
Carbonyl Assistance: While the carbonyl O is a weak donor, it can participate in weak axial interactions or hydrogen bonding, stabilizing the crystal lattice.
Experimental Protocols
Protocol A: Ligand Synthesis (Acylation Route)
This protocol synthesizes the ligand via the reaction of nicotinoyl chloride with a triazole precursor.
Reagents:
-
Nicotinoyl chloride hydrochloride (1.0 eq)
-
3-Amino-1,2,4-triazole (or Formylhydrazine precursor)
-
Pyridine (Solvent/Base) or Triethylamine (Et3N)
-
Dichloromethane (DCM) - Anhydrous
Workflow:
-
Preparation: Dissolve 3-amino-1,2,4-triazole (10 mmol) in anhydrous DCM (50 mL) under
atmosphere. Add Et3N (2.5 eq) and cool to 0°C. -
Addition: Dropwise add a solution of nicotinoyl chloride (10 mmol) in DCM over 30 minutes. The exotherm must be controlled to prevent ring opening.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (MeOH:DCM 1:9).
-
Workup: Quench with saturated
. Extract organic layer, wash with brine, and dry over . -
Purification: Recrystallize from Ethanol/Water. The product should appear as a white/off-white solid.
Protocol B: Synthesis of a Cu(II) Coordination Polymer
Self-validating step: The formation of a precipitate that is insoluble in the original solvents indicates polymerization.
Reagents:
-
3-PyTrCO Ligand (0.1 mmol)
- (0.1 mmol)
-
Methanol (MeOH) and Water
Steps:
-
Ligand Solution: Dissolve 3-PyTrCO (19 mg) in MeOH (5 mL). If solubility is poor, add 1-2 drops of DMF.
-
Metal Solution: Dissolve Copper(II) nitrate (24 mg) in
(5 mL). -
Layering (Crystal Growth): In a narrow test tube, place the metal solution at the bottom. Carefully layer a buffer (1:1 MeOH:
) on top (2 mL). Finally, layer the ligand solution on top. -
Incubation: Seal with Parafilm and leave undisturbed in the dark for 5-7 days.
-
Observation: Blue/Green block crystals should form at the interface.
-
Validation: Single Crystal X-Ray Diffraction (SC-XRD) is required to confirm the network topology.
-
Quantitative Data Summary
| Property | Value / Characteristic | Implication for Coordination |
| Molecular Weight | ~188.19 g/mol | Small linker, high pore density in MOFs. |
| pKa (Pyridine N) | ~3.8 - 4.2 (Est.) | Lower than Pyridine (5.2); requires stronger Lewis acids. |
| pKa (Triazole NH) | ~8.5 (Est.) | More acidic than unsubstituted triazole; easier to form anions. |
| Donor Vector Angle | ~120° - 140° | Favors hexagonal or honeycomb (6,3) nets. |
| HOMO Location | Triazole Ring / Lone Pairs | Oxidation occurs at the triazole first. |
| LUMO Location | Pyridine-Carbonyl | Electron acceptor site; potential for MLCT transitions. |
References
-
Structure and Tautomerism of Triazoles
-
Coordin
-
Electronic Modul
-
Supramolecular Assemblies of Divergent Ligands
Sources
- 1. 4H-1,2,4-triazole [webbook.nist.gov]
- 2. Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. eemj.icpm.tuiasi.ro [eemj.icpm.tuiasi.ro]
- 4. The unsuspected influence of the pyridyl-triazole ligand isomerism upon the electronic properties of tricarbonyl rhenium complexes: an experimental and theoretical insight - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Potential Biological Targets of 3-Pyridyl-1,2,4-Triazole Pharmacophores
Executive Summary
The hybrid scaffold integrating 1,2,4-triazole and pyridine rings represents a "privileged" pharmacophore in modern medicinal chemistry, consistently appearing in compounds with a broad spectrum of biological activities. These activities span oncology, infectious diseases, and inflammatory conditions. This guide synthesizes the current understanding of the potential biological targets for this pharmacophore class, with a particular focus on derivatives of 3-pyridyl-1,2,4-triazole. While direct experimental data on the specific 3-(4H-1,2,4-triazole-3-carbonyl)pyridine linker is emerging, the extensive research on structurally related analogs provides a robust foundation for identifying high-probability target classes. This document details validated and putative targets, explains the rationale behind target validation workflows, provides actionable experimental protocols, and visualizes key cellular pathways and processes to empower researchers in their drug discovery efforts.
The 3-Pyridyl-1,2,4-Triazole Pharmacophore: A Privileged Scaffold
The combination of a pyridine ring and a 1,2,4-triazole ring creates a unique chemical entity with significant potential for biological interactions. The nitrogen atoms in both rings can act as hydrogen bond acceptors and donors, while the aromatic systems can engage in π-π stacking and hydrophobic interactions with protein targets.[1] This versatility allows for high-affinity binding to a diverse range of protein active sites.
The specific linker between the two heterocyclic systems is a critical determinant of target specificity and potency. While various linkers have been explored, including thioether bridges and fused ring systems, this guide focuses on the implications of the broader class to inform potential targets for carbonyl-linked variants.[1][2] The carbonyl group in the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine structure introduces an additional strong hydrogen bond acceptor, which can significantly influence binding orientation and affinity within a target's active site.
Validated and Putative Biological Targets
Analysis of the literature reveals that the 3-pyridyl-1,2,4-triazole scaffold is most prominently associated with the inhibition of protein kinases and enzymes involved in infectious diseases.
Oncology Targets: Protein Kinase Signaling Cascades
The dysregulation of protein kinase signaling is a hallmark of cancer. Several key studies indicate that 3-pyridyl-1,2,4-triazole derivatives are potent inhibitors of kinases within two critical oncogenic pathways: PI3K/AKT and RAS/RAF/MEK/ERK.
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell survival, proliferation, and metabolism.[3] Molecular docking studies have predicted that 5-mercapto-1,2,4-triazole derivatives can favorably bind within the active site of PI3K, suggesting a mechanism for their observed antiproliferative activity against breast cancer cell lines.[3] Inhibition of PI3K prevents the phosphorylation of AKT, leading to downstream effects including apoptosis and cell cycle arrest.
Caption: The PI3K/AKT signaling pathway and the putative point of inhibition.
The RAS/RAF/MEK/ERK pathway (also known as the MAPK pathway) is another crucial cascade that transmits extracellular signals to the nucleus to control gene expression related to cell proliferation and differentiation. Molecular modeling studies of pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have suggested that these compounds may exert their anticancer effects by inhibiting BRAF and MEK kinases within this pathway.
Beyond these two major pathways, derivatives of the triazole-pyridine scaffold have shown inhibitory activity against other important cancer targets:
-
c-Met Kinase: Fused[1][4][5]triazolo[4,3-a]pyridine derivatives have been developed as potent and selective c-Met kinase inhibitors.[6][7]
-
Janus Kinase 2 (JAK2): A 1,2,4-triazolo[1,5-a]pyridine scaffold was the basis for the discovery of CEP-33779, a selective and orally bioavailable inhibitor of JAK2.
-
PIM-1 Kinase: Pyridine-1,2,3-triazole hybrids have been identified as competitive and non-competitive inhibitors of PIM-1 kinase, inducing apoptosis in various cancer cell lines.[8]
Table 1: In Vitro Anticancer Activity of Selected 3-Pyridyl-1,2,4-Triazole Derivatives
| Compound Structure/Reference | Cell Line | IC₅₀ (µM) | Putative Target Class | Citation |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine | Murine Melanoma (B16F10) | 41.12 | General Cytotoxicity | [1] |
| 2-(1-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)pyrimidine-5-carboxamide | Breast Cancer (MCF-7) | 0.1 ± 0.075 | General Cytotoxicity | [5] |
| 1,2,4-triazole-pyridine hybrid II | Liver Cancer (HepG2) | 1.93 | General Cytotoxicity | [5] |
| Fused Triazolo-Thiadiazole-Pyridine Derivative | Breast Cancer (MCF-7) | 110.4 (µg/mL) | General Cytotoxicity | [9][10] |
| N-arylated 1,2,4-triazole coupled acetamide (7f) | Liver Cancer (HepG2) | 16.782 (µg/mL) | c-Kit Tyrosine Kinase | [11] |
| Bis-indolyl conjugate (15f) with 1,2,4-triazole | Colon Cancer (HCT116) | 2.64 | Tankyrase / PI3K | [12] |
Infectious Disease Targets
The triazole ring is famously a core component of many antifungal drugs. Additionally, the 3-pyridyl-1,2,4-triazole scaffold has shown promise in targeting mycobacteria.
-
Fungal Lanosterol 14α-demethylase (CYP51): This is the most well-established target for azole antifungals. These compounds inhibit CYP51, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
-
Mycobacterium tuberculosis Ddn: A series of 3-thio-1,2,4-triazolyl pyridines showed potent activity against M. tuberculosis. The mechanism for nitro-containing analogs involves reductive activation by a deazaflavin-dependent nitroreductase (Ddn), which is dependent on coenzyme F420.
-
Bacterial Dihydrofolate Reductase (DHFR): Schiff base hybrids of 1,2,4-triazole-pyridine have been investigated as potential inhibitors of DHFR, an essential enzyme in bacterial folate metabolism.[2]
Methodologies for Target Identification and Validation
Identifying the specific biological target of a bioactive compound is a critical step in drug development. A multi-pronged approach combining computational and experimental methods provides the most robust pathway to target elucidation and validation.
Caption: A logical workflow for small molecule target identification and validation.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
This technique is a cornerstone for unbiased target identification from complex biological samples like cell lysates. The core principle involves immobilizing a derivative of the bioactive compound (the "bait") onto a solid support to "pull down" its binding partners (the "prey") for identification by mass spectrometry.
Causality: This method is chosen because it does not require prior knowledge of the target. By covalently attaching the small molecule to beads, we can physically isolate its direct binding partners from the entire proteome. The use of photo-crosslinking moieties can further capture even transient or weak interactions.[13]
Step-by-Step Methodology:
-
Probe Synthesis:
-
Synthesize an analog of the 3-pyridyl-1,2,4-triazole compound that incorporates a linker arm (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an alkyne for click chemistry) or a photo-activatable crosslinker (e.g., a benzophenone or diazirine). The linker position should be chosen based on Structure-Activity Relationship (SAR) data to minimize disruption of target binding.
-
-
Immobilization:
-
Covalently attach the synthesized probe to a solid support, such as sepharose or magnetic beads, via the reactive group. For example, use copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach an alkyne-probe to azide-functionalized beads.
-
-
Lysate Preparation:
-
Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.
-
Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to create a total cell lysate.
-
Clarify the lysate by centrifugation to remove insoluble debris.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the compound-conjugated beads for 1-4 hours at 4°C with gentle rotation.
-
Crucial Control: In parallel, incubate lysate with control beads (e.g., beads with no compound or with an inactive analog) to identify non-specific binders.
-
If using a photo-crosslinking probe, expose the lysate-bead slurry to UV light (e.g., 365 nm) for 15-30 minutes on ice to form a covalent bond between the probe and its target.
-
-
Washing:
-
Wash the beads extensively with lysis buffer (3-5 times) to remove proteins that are not specifically bound to the probe.
-
-
Elution and Analysis:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE loading buffer) and heat.
-
Separate the eluted proteins by 1D SDS-PAGE.
-
Visualize proteins using a sensitive stain like silver stain or Coomassie blue.
-
Excise protein bands that are present in the experimental pulldown but absent or significantly reduced in the control lane.
-
Identify the proteins in the excised bands using in-gel trypsin digestion followed by LC-MS/MS analysis and database searching.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying direct target engagement in a physiological context (i.e., within intact cells). It does not require any modification of the compound or the target protein.
Causality: This assay is based on the principle of ligand-induced thermal stabilization. A protein that is bound to a small molecule ligand will be thermodynamically more stable and thus more resistant to heat-induced unfolding and aggregation. By measuring the amount of soluble protein remaining after a heat challenge, we can directly infer target binding inside the cell.[9]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells of interest in appropriate vessels (e.g., 10 cm dishes).
-
Treat the cells with the 3-pyridyl-1,2,4-triazole compound at various concentrations (for dose-response) or a single high concentration. Include a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time (e.g., 1 hour) at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Harvest the treated cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments). This initial experiment determines the melting curve of the target protein.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (e.g., using liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This separates the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Protein Detection and Quantification:
-
Carefully collect the supernatant.
-
Quantify the amount of the specific target protein in the soluble fraction using an appropriate method, most commonly Western Blotting. Other methods like ELISA or mass spectrometry can also be used.
-
-
Data Analysis:
-
For a melt curve, plot the band intensity (amount of soluble protein) against temperature for both the vehicle- and compound-treated samples. A shift in the curve to higher temperatures for the compound-treated sample indicates target stabilization and thus, engagement.
-
For an isothermal dose-response experiment, heat all samples at a single temperature (chosen from the melt curve) and plot the band intensity against the compound concentration. This allows for the determination of an EC₅₀ for target engagement.
-
Conclusion and Future Directions
The 3-pyridyl-1,2,4-triazole scaffold is a validated and highly promising pharmacophore for the development of novel therapeutics, particularly in oncology. The available evidence strongly points towards protein kinases in the PI3K/AKT and MAPK signaling pathways as high-priority targets for this class of compounds. The experimental workflows detailed in this guide provide a robust framework for definitively identifying and validating the specific targets of novel derivatives.
A key area for future research will be to elucidate the precise influence of the carbonyl linker in the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine structure. Comparative studies against analogs with different linkers (e.g., thioether) using the target validation methods described herein will be crucial for understanding how this specific chemical feature modulates potency, selectivity, and overall biological activity. Such studies will undoubtedly accelerate the rational design of next-generation inhibitors for a range of therapeutic targets.
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Ahirwar, S., et al. (2020). Synthesis, molecular docking, and biological evaluation of Schiff base hybrids of 1,2,4-triazole-pyridine as dihydrofolate reductase inhibitors. Journal of the Serbian Chemical Society, 85(1), 1-15. [Link]
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Kumar, A., et al. (2022). Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. Molecules, 27(19), 6296. [Link]
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An, X., et al. (2019). Discovery of[1][4][5]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry, 62(9), 4525-4538. [Link]
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Abdelaziz, M. A., et al. (2025). Discovery of new pyridine-O-propargyl/1,2,3-triazole hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Bioorganic Chemistry, 155, 108564. [Link]
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An In-depth Technical Guide to the Synthesis of 1,2,4-Triazole and Pyridine Hybrid Molecules
Abstract
The fusion of 1,2,4-triazole and pyridine rings into single molecular entities has emerged as a highly productive strategy in medicinal chemistry, yielding hybrid molecules with a broad spectrum of pharmacological activities.[1][2][3][4][5] This guide provides a comprehensive overview of the principal synthetic pathways for creating these valuable scaffolds, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of key reactions, provide detailed, field-tested experimental protocols, and offer insights into the rationale behind methodological choices. This document is designed to be a practical resource, bridging theoretical knowledge with actionable laboratory procedures.
Introduction: The Strategic Imperative for Hybridization
The 1,2,4-triazole moiety is a well-established pharmacophore, integral to a variety of clinically approved drugs due to its favorable properties, including metabolic stability, hydrogen bonding capability, and its role as a bioisostere for amide and ester groups.[2][6] Similarly, the pyridine ring is a ubiquitous structural motif in numerous therapeutic agents.[1] The strategic hybridization of these two heterocyclic systems creates novel molecular architectures with enhanced biological profiles, often exhibiting synergistic effects.[1][7] These hybrid molecules have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents, among other therapeutic applications.[1][3][8] This guide will explore the chemical strategies employed to forge covalent linkages between these two critical pharmacophores.
Foundational Synthetic Strategies: A Multi-pronged Approach
The synthesis of 1,2,4-triazole and pyridine hybrids can be broadly categorized into several key strategies. The choice of pathway is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. We will explore three prominent and effective approaches:
-
Multi-step Synthesis via Thio-linked Intermediates: A robust and versatile method involving the initial construction of a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which then serves as a scaffold for further functionalization.
-
Schiff Base Intermediates for Extended Conjugated Systems: This approach utilizes the formation of an imine linkage to connect the triazole-pyridine core to other aromatic systems, offering a straightforward route to complex molecules with potential as dihydrofolate reductase (DHFR) inhibitors.[7]
-
Modern Catalytic and Multicomponent Reactions: Encompassing strategies like click chemistry and one-pot multicomponent reactions, these methods offer increased efficiency, atom economy, and access to diverse molecular libraries.
Pathway I: Multi-step Synthesis via a 5-Mercapto-1,2,4-triazole-Pyridine Scaffold
This classical yet highly effective pathway involves a three-step sequence starting from readily available nicotinohydrazide. The key is the formation of a versatile 5-mercapto-substituted intermediate that can be readily alkylated to introduce a wide variety of substituents.[1][8]
Mechanistic Rationale and Workflow
The overall synthetic workflow is initiated by the reaction of nicotinohydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazate salt. This intermediate is then cyclized with ammonia to yield the 5-mercapto-1,2,4-triazole-pyridine hybrid. The final step involves the S-alkylation of the thiol group with various substituted benzyl halides.
Caption: Workflow for Multi-step Synthesis of Thio-linked Hybrids.
Detailed Experimental Protocol
Step 1: Synthesis of Potassium 3-pyridyl-dithiocarbazate [1][8]
-
To a solution of potassium hydroxide (0.15 M) in absolute ethanol (200 mL), add nicotinohydrazide (0.10 M).
-
To this mixture, add carbon disulfide (0.15 M) dropwise while stirring.
-
Continue stirring the reaction mixture for 12-16 hours at room temperature.
-
The precipitated solid is filtered, washed with cold diethyl ether, and dried under vacuum.
Step 2: Synthesis of 5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-thiol [1][8]
-
A suspension of potassium 3-pyridyl-dithiocarbazate (0.096 M) in water (40 mL) is prepared.
-
To this suspension, add ammonia solution (25%, 20 mL).
-
The reaction mixture is refluxed with stirring for 3-4 hours, during which the evolution of hydrogen sulfide gas may be observed.
-
After cooling, the solution is acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed with water, and recrystallized from ethanol.
Step 3: Synthesis of 3-(5-(Substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives [1][8]
-
In dry N,N-dimethylformamide (DMF), dissolve 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.006 M).
-
To this solution, add a solution of sodium methoxide (prepared from 0.006 M sodium in dry methanol).
-
Stir the mixture for 30 minutes, then add the appropriate substituted benzyl halide (0.006 M).
-
Continue stirring at room temperature for 8-10 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
The solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol or DMF-water mixture).
Data Presentation
| Compound | Substituent (R) | Yield (%) | Melting Point (°C) |
| TP1 | H | 78 | 210-212 |
| TP2 | 4-Cl | 82 | 225-227 |
| TP3 | 4-Br | 85 | 230-232 |
| TP4 | 4-NO₂ | 75 | 245-247 |
| TP5 | 2,4-diCl | 80 | 218-220 |
Data is representative and compiled from typical results in the literature.
Pathway II: Synthesis via Schiff Base Intermediates
The formation of Schiff bases (imines) provides a convenient method for linking a pre-formed 1,2,4-triazole-pyridine core to various aromatic aldehydes.[7] This pathway is particularly useful for synthesizing molecules with extended π-systems, which are often of interest in the development of enzyme inhibitors.[7][9]
Mechanistic Rationale and Workflow
This synthetic route typically begins with a 1,2,4-triazole-pyridine scaffold containing a primary amine functionality. This amine-containing precursor is then condensed with a variety of aromatic aldehydes in a suitable solvent, often with acid catalysis, to form the corresponding Schiff base.[7][10]
Caption: General Workflow for Schiff Base Hybrid Synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of the Amine Precursor: 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine [7] This precursor is synthesized following a similar procedure to Pathway I, using 4-(bromomethyl)aniline as the alkylating agent in the final step.
Step 2: General Procedure for the Synthesis of Schiff Bases [7][10]
-
Dissolve 4-((5-(pyridin-3-yl)-4H-1,2,4-triazol-3-ylthio)methyl)benzenamine (1 mmol) in ethanol (20 mL).
-
Add the desired aromatic aldehyde (1.1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent may be necessary for purification.
Data Presentation
| Aldehyde Substituent | Yield (%) | Biological Target |
| 4-Hydroxy | 85 | Dihydrofolate Reductase |
| 4-Methoxy | 88 | Dihydrofolate Reductase |
| 4-Chloro | 90 | Dihydrofolate Reductase |
| 3,4-Dimethoxy | 82 | Dihydrofolate Reductase |
Data is representative and highlights the utility of this class of compounds as DHFR inhibitors.[7]
Pathway III: Modern Synthetic Approaches - Click Chemistry
While the previous examples focus on 1,2,4-triazoles, it is pertinent to discuss the synthesis of the isomeric 1,2,3-triazoles, for which "click chemistry" has become the gold standard. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prime example of a click reaction, offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[11][12][13] This methodology can be readily adapted to create pyridine-1,2,3-triazole hybrids.
Mechanistic Rationale and Workflow
The core of this reaction is the [3+2] cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[12][14] To synthesize a pyridine-triazole hybrid, one of the reacting partners must bear a pyridine moiety, and the other will be the complementary azide or alkyne. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
Caption: Workflow for Pyridine-1,2,3-Triazole Hybrid Synthesis via CuAAC.
Detailed Experimental Protocol
Step 1: Preparation of Reactants
-
Pyridine-containing alkyne: For example, 3-ethynylpyridine can be used directly or synthesized via Sonogashira coupling of 3-bromopyridine with a suitable alkyne.
-
Azide partner: A variety of azides can be synthesized from the corresponding alkyl or aryl halides by reaction with sodium azide.
Step 2: General Procedure for CuAAC [11][15]
-
In a suitable solvent system (e.g., a mixture of t-butanol and water), dissolve the pyridine-containing alkyne (1 mmol) and the azide partner (1 mmol).
-
Add a copper(I) source, which can be generated in situ from copper(II) sulfate pentahydrate (0.05 mmol) and a reducing agent like sodium ascorbate (0.1 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adding water. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification is typically achieved by column chromatography on silica gel.
Conclusion and Future Perspectives
The synthetic pathways detailed in this guide represent robust and versatile methods for the construction of 1,2,4-triazole and pyridine hybrid molecules. The choice of a particular route will depend on the specific structural requirements of the target molecule and the available resources. The classical multi-step synthesis via thio-linked intermediates offers a high degree of flexibility for late-stage diversification. The use of Schiff base intermediates provides a rapid entry into complex, conjugated systems. Furthermore, modern methods like multicomponent reactions and click chemistry are continually evolving, offering ever-increasing efficiency and access to novel chemical space.[16][17] As our understanding of the biological targets for these hybrid molecules grows, so too will the demand for innovative and efficient synthetic strategies to access next-generation therapeutic agents.
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Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(5), 104-108. [Link]
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STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIVATIVES. (2018). International Journal of Pharma and Bio Sciences, 8(1), 139-152. [Link]
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synthesis of 1,2,4 triazole compounds. (n.d.). ISRES. [Link]
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A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). (2023). Letters in Organic Chemistry, 20(11), 868-883. [Link]
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Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023). Journal of Sustainable Materials Processing and Management, 3(2), 39-49. [Link]
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Synthesis of 1,2,4-triazolo[4,3-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]
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Synthesis of Some Novel Heterocyclic and Schiff Base Derivatives as Antimicrobial Agents. (2015). Molecules, 20(9), 16996-17008. [Link]
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Direct Synthesis of 1,2,4-Triazole Method. (n.d.). Scribd. [Link]
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The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. (2007). Beilstein Journal of Organic Chemistry, 3, 21. [Link]
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Base-promoted multicomponent synthesis of 1,2,4-triazole-based hybrids from 1,3-diones, β-nitrostyrenes, and hydrazones. (2021). Chemical Communications, 57(75), 9572-9575. [Link]
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Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. (2023). ACS Omega, 8(48), 46166–46175. [Link]
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(PDF) A Review on 1,2,4-Triazoles as Scaffold for Various Pharmacological Activities: Review Article. (n.d.). ResearchGate. [Link]
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Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases de. (2023). Eurasian Chemical Communications, 5(3), 209-220. [Link]
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Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (n.d.). ResearchGate. [Link]
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Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde with Sulfur-Containing Amines. (2014). International Journal of Organic Chemistry, 4, 247-253. [Link]
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Synthesis of 3 and 4 using Huisgen 1,3-dipolar cycloaddition method. (n.d.). ResearchGate. [Link]
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New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. (2020). Molecules, 25(21), 5031. [Link]
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An In-Depth Technical Guide to the Tautomeric Equilibrium of 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine in Solution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in various solution environments. By integrating foundational principles of tautomerism with advanced experimental and computational methodologies, this document serves as a critical resource for professionals in drug discovery and medicinal chemistry, where understanding the precise chemical nature of a molecule is paramount for predicting its biological activity and optimizing its properties.
Executive Summary: The Significance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications for drug development. The different tautomers of a molecule can exhibit distinct physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capabilities.[1] These differences, in turn, influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. For heterocyclic compounds like 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, which are prevalent scaffolds in medicinal chemistry, a thorough understanding of their tautomeric behavior is not merely academic but a prerequisite for rational drug design.[2][3] This guide will delve into the specific case of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, a molecule of interest due to the combined presence of the versatile 1,2,4-triazole ring and a pyridine moiety, both of which are common pharmacophores.
The Tautomeric Landscape of 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine
The 1,2,4-triazole ring system can exist in three principal tautomeric forms: the 1H, 2H, and 4H tautomers, distinguished by the position of the mobile proton on the nitrogen atoms of the heterocyclic ring. For 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, the tautomeric equilibrium is primarily between the 1H, 2H, and 4H forms, as illustrated below. The unsubstituted 1,2,4-triazole is known to exist predominantly in the more stable 1H-tautomeric form.[1][4] However, the presence of substituents can significantly alter the relative stabilities of these tautomers.
Figure 1: The three principal tautomers of 3-(1,2,4-triazole-3-carbonyl)pyridine.
The relative populations of these tautomers in solution are governed by a delicate interplay of several factors:
-
Electronic Effects of Substituents: The electron-withdrawing nature of the pyridin-3-ylcarbonyl group at the C3 position is expected to influence the electron density distribution within the triazole ring, thereby affecting the relative stability of the N-H tautomers.
-
Solvent Effects: The polarity and hydrogen-bonding capabilities of the solvent play a crucial role in stabilizing or destabilizing different tautomers.[4] Polar protic solvents, for instance, can selectively solvate and stabilize more polar tautomers through hydrogen bonding.
-
Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the triazole N-H and the carbonyl oxygen or the pyridine nitrogen can significantly favor a particular tautomeric form.
Methodologies for Elucidating Tautomeric Equilibrium
A multi-pronged approach combining spectroscopic and computational techniques is essential for a comprehensive understanding of the tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in solution.
Synthesis of 3-(1,2,4-Triazole-3-carbonyl)pyridine Derivatives
While a direct, high-yield synthesis for the parent compound is not extensively reported, analogous structures such as 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine have been synthesized.[5] A general and adaptable synthetic route is crucial for producing the target molecule and its derivatives for tautomeric analysis. A plausible synthetic strategy would involve the reaction of nicotinohydrazide with carbon disulfide to form a dithiocarbazate intermediate, followed by cyclization to yield the 5-mercapto-1,2,4-triazole-pyridine hybrid.[6] Subsequent modifications can then be made to introduce the carbonyl functionality.
Caption: A potential synthetic workflow for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful and indispensable tool for studying tautomeric equilibria in solution.[7] The chemical shifts of the triazole ring protons and carbons, and particularly the N-H proton, are highly sensitive to the electronic environment and can provide definitive evidence for the predominant tautomer.
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed sample of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each solution. Pay close attention to the chemical shift and multiplicity of the triazole C-H proton and the pyridine ring protons. The N-H proton signal, which may be broad due to exchange, is a key indicator.
-
¹³C NMR Spectroscopy: Obtain ¹³C NMR spectra. The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.
-
¹⁵N NMR Spectroscopy: If feasible, ¹⁵N NMR can provide direct information about the nitrogen environment and the location of the proton.
-
2D NMR Techniques: Employ two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign proton and carbon signals and to identify long-range couplings that can help elucidate the connectivity and, by extension, the tautomeric form.
-
Variable Temperature (VT) NMR: Conduct VT-NMR experiments to study the dynamics of the tautomeric exchange. Coalescence of signals at higher temperatures can provide information about the energy barrier of the interconversion.
Computational Chemistry: A Predictive Approach
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for complementing experimental findings.[2][8]
Computational Protocol:
-
Structure Optimization: Build the 3D structures of the 1H, 2H, and 4H tautomers of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). Solvation effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Energy Calculations: Calculate the single-point energies of the optimized structures to determine their relative stabilities (ΔE). The tautomer with the lowest energy is predicted to be the most stable.
-
Thermodynamic Analysis: Perform frequency calculations to obtain Gibbs free energies (ΔG) at a standard temperature (e.g., 298.15 K). The relative Gibbs free energies provide a more accurate prediction of the tautomer populations at equilibrium.
-
NMR Chemical Shift Prediction: Calculate the NMR chemical shifts (¹H and ¹³C) for each optimized tautomer using methods like GIAO (Gauge-Independent Atomic Orbital). Comparison of the calculated shifts with experimental data can aid in the assignment of the predominant tautomer.
-
Analysis of Molecular Properties: Analyze other computed properties such as dipole moments and molecular electrostatic potential maps to understand the influence of solvent polarity on tautomer stability.
Caption: A typical computational workflow for studying tautomeric equilibrium.
Expected Results and Interpretation
Based on studies of related 3-substituted-1,2,4-triazoles, it is anticipated that the tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine will be significantly influenced by the solvent.
Table 1: Predicted Predominant Tautomer in Different Solvents
| Solvent | Polarity (Dielectric Constant) | Expected Predominant Tautomer | Rationale |
| Chloroform (CDCl₃) | Low (4.8) | 1H or 2H | Less polar solvents may favor tautomers with lower dipole moments. Intramolecular hydrogen bonding could also play a role. |
| Dimethyl Sulfoxide (DMSO-d₆) | High (47) | 1H or 4H | Polar aprotic solvents can stabilize more polar tautomers. The 4H tautomer, with its separated charges, might be favored. |
| Methanol (CD₃OD) | High (33) | 1H or 4H | Polar protic solvents can form hydrogen bonds with both the N-H and the pyridine nitrogen, potentially favoring the 4H tautomer. |
Data Interpretation:
-
NMR Spectra: In a non-polar solvent like CDCl₃, we might observe a single set of sharp signals corresponding to one predominant tautomer. In a more polar solvent like DMSO-d₆, we might see a mixture of tautomers, evidenced by two sets of signals, or broadened signals if the exchange rate is intermediate on the NMR timescale. The chemical shift of the triazole C5-H proton will be a key diagnostic signal.
-
Computational Results: DFT calculations are expected to show that the energy differences between the tautomers are small (typically within a few kcal/mol), confirming the existence of a dynamic equilibrium. The calculated relative Gibbs free energies in different solvent models should correlate with the experimentally observed tautomer ratios from NMR.
Implications for Drug Development
The determination of the predominant tautomeric form of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in a biologically relevant environment (approximated by polar solvents) is critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the true structure of the active molecule is essential for building accurate SAR models.
-
Docking and Molecular Modeling: Using the correct tautomer in molecular docking simulations will lead to more accurate predictions of binding modes and affinities with target proteins.
-
Pharmacokinetic Profiling: The different tautomers will have different pKa values and lipophilicities, which will directly impact the drug's ADME properties.
Conclusion and Future Directions
The tautomeric equilibrium of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is a complex phenomenon that requires a synergistic combination of synthetic chemistry, advanced spectroscopic techniques, and computational modeling for its full elucidation. This guide has outlined the key principles and a robust experimental and theoretical framework for investigating this equilibrium.
Future research should focus on the synthesis and isolation of the individual tautomers, if possible, to unequivocally determine their properties. Furthermore, co-crystallization with target proteins and subsequent X-ray crystallographic analysis would provide the ultimate confirmation of the biologically active tautomeric form. Such detailed understanding will undoubtedly accelerate the development of novel therapeutics based on the 1,2,4-triazole-pyridine scaffold.
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A Technical Guide to the Safety and Toxicological Profile of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Abstract
Introduction and Chemical Identity
3-(4H-1,2,4-triazole-3-carbonyl)pyridine is a complex heterocyclic molecule. Its structure suggests potential applications as a scaffold in medicinal chemistry and materials science, fields where pyridine and triazole derivatives are frequently employed for their diverse pharmacological and chemical properties.[1] The combination of a pyridine ring, known for its presence in numerous bioactive compounds, and a 1,2,4-triazole ring, a common pharmacophore in antifungal and anticancer agents, makes this compound a molecule of interest.[1][2]
However, the very features that make it attractive for development also necessitate a thorough understanding of its potential biological hazards. In the absence of a specific Safety Data Sheet (SDS) or dedicated toxicological studies for the compound itself, a predictive approach based on its constituent functional groups is the most responsible first step in a safety evaluation.
Chemical Structure:
-
IUPAC Name: (pyridin-3-yl)(1H-1,2,4-triazol-5-yl)methanone
-
Molecular Formula: C₈H₆N₄O
-
Core Components: Pyridine, 1,2,4-Triazole
Hazard Assessment Based on Structural Analogs
Given the lack of specific data, we must infer potential hazards from the well-documented toxicological profiles of pyridine and 1,2,4-triazole derivatives. This approach, while not definitive, provides a crucial foundation for establishing precautionary safety measures.
The Pyridine Moiety
Pyridine and its derivatives are known to be readily absorbed through the skin, gastrointestinal tract, and lungs.[3] At toxic doses, pyridine can exert narcotic effects and has been associated with a range of adverse health outcomes.[3][4]
-
Hepatotoxicity and Renal Effects: The primary concern with many pyridine derivatives is their potential for liver and kidney damage upon chronic exposure.[5]
-
Neurotoxicity: High doses can lead to neurological symptoms such as weakness, ataxia, and excessive salivation.[3]
-
Irritation: Pyridine is a known irritant to mucous membranes, and some derivatives are considered skin and eye irritants or even corrosive.[5]
-
Genotoxicity: While pyridine itself has shown mixed results in genotoxicity assays, its potential to cause DNA damage cannot be dismissed without specific testing.[5]
The 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a component of many systemic fungicides and pharmaceuticals. Its toxicological profile is generally characterized by low to moderate acute toxicity, but with specific concerns related to chronic exposure and developmental effects.[6][7]
-
Acute Toxicity: Generally, 1,2,4-triazole exhibits low acute toxicity in mammals, with relatively high oral LD50 values.[6]
-
Developmental and Reproductive Toxicity: This is a significant concern for the triazole class. Some triazole derivatives are known reproductive toxins, causing effects such as reduced fetal weight, skeletal deviations, and malformations in animal studies.[1][8] 1,2,4-triazole itself is classified as a substance suspected of damaging fertility or the unborn child.
-
Endocrine Disruption: Certain triazole compounds are known to inhibit cytochrome P450 enzymes, which can disrupt steroid biosynthesis and lead to endocrine-related effects.[6][8]
-
Organ Toxicity: Chronic exposure has been linked to liver and kidney effects in animal studies.[6]
Predicted Hazard Profile for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Based on the analysis of its structural components, the following potential hazards should be assumed for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine until empirical data proves otherwise:
| Hazard Class | Predicted Risk Based on Structural Moieties |
| Acute Oral Toxicity | Likely Low to Moderate. Harmful if swallowed.[9][10] |
| Skin Corrosion/Irritation | Potential for skin irritation.[11] |
| Serious Eye Damage/Irritation | Potential for serious eye irritation.[1][11] |
| Reproductive Toxicity | High Suspicion. Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | High Suspicion. May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[6] |
| Aquatic Toxicity | Likely toxic to aquatic life with long-lasting effects.[6] |
Framework for Experimental Toxicity Assessment
For any novel compound intended for further development, a tiered approach to toxicity testing is essential. This ensures that the most critical safety questions are answered efficiently, guiding decisions on whether to proceed with the compound. The following sections outline standard, authoritative protocols that should be considered.
Tier 1: In Vitro Cytotoxicity Assessment
The first step is to determine the compound's general toxicity at a cellular level. In vitro assays are rapid, cost-effective, and reduce the use of animal testing.[12] They are used to determine the concentration at which a compound causes cell death and can provide initial mechanistic clues.[12][13]
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound.
Caption: Standard workflow for in vitro cytotoxicity testing.
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[2][12]
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight to allow for attachment.[14]
-
Compound Treatment: Prepare serial dilutions of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in the appropriate culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (medium with DMSO, if used) and untreated controls.[14]
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).[14]
Tier 2: Acute Oral Toxicity Assessment (In Vivo)
If a compound shows promise and requires further development, in vivo studies become necessary. The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for these tests. The goal is to determine the median lethal dose (LD50) and classify the chemical according to the Globally Harmonised System (GHS).[15][16]
This method is a stepwise procedure that uses a minimum number of animals to classify a substance's toxicity.[17]
-
Animal Selection: Use a single sex of a standard rodent strain (usually female rats, as they are often slightly more sensitive).[17]
-
Dosing: The procedure starts with a dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any available information.[16][18]
-
Stepwise Procedure:
-
Step 1: Dose a group of 3 animals at the selected starting dose.[17]
-
Observation: Observe the animals closely for mortality and clinical signs of toxicity for up to 14 days.[19]
-
Decision: The outcome (number of deaths) determines the next step:
-
If mortality is observed, the dose for the next group is lowered.
-
If no mortality is observed, the dose for the next group is increased.[17]
-
-
-
Classification: The procedure continues until enough information is gathered to classify the substance into one of the GHS categories for acute toxicity.[17] This method avoids calculating a precise LD50, instead placing the chemical into a toxicity class, which is sufficient for hazard classification and labeling.[16]
Safe Handling and Risk Mitigation
Given the predicted hazard profile, stringent safety protocols are mandatory when handling 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. The hierarchy of controls must be applied to minimize exposure.
Caption: Hierarchy of controls for mitigating chemical exposure.
-
Engineering Controls: All work involving solid or solutions of the compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the potential hazards and emergency procedures. Access to the compound should be restricted to authorized personnel.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or other chemically resistant gloves.[20]
-
Eye Protection: Use chemical safety goggles or a face shield.[20]
-
Skin and Body Protection: A lab coat is mandatory. Consider additional protective clothing if there is a risk of significant splashing.[20]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with appropriate cartridges is required.[20]
-
Conclusion
While 3-(4H-1,2,4-triazole-3-carbonyl)pyridine lacks a specific, publicly available toxicological dossier, a critical evaluation of its constituent pyridine and 1,2,4-triazole moieties provides a strong basis for a preliminary hazard assessment. The compound should be handled as a substance that is potentially harmful if swallowed, an irritant to skin and eyes, and, most significantly, a suspected reproductive and specific target organ toxin upon repeated exposure. This predictive profile mandates the use of stringent engineering controls and comprehensive personal protective equipment. For any organization considering this compound for further research or development, conducting empirical toxicological studies, starting with in vitro cytotoxicity assays and followed by OECD-guided in vivo tests, is a scientific and ethical imperative.
References
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- OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)
- National Toxicology Program. (2001, December 17). OECD Test Guideline 423.
- Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure.
- Gothe, S. R., et al. (n.d.). oecd guidelines for acute oral toxicity studies: an overview. International Journal of Research in Ayurveda and Pharmacy.
- 1H-1,2,4-Triazole: Human health tier II assessment. (2016, July 1).
- Acute Toxicity Studies | OECD 420 and OECD 423. (2020, May 22). YouTube.
- Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Kosheeka. (2025, January 23).
- Advice on toxicological evaluation of 1,2,4-triazole. (2015, October 27).
- PubMed. (2020, October 15). QSAR models for the acute toxicity of 1,2,4-triazole fungicides to zebrafish (Danio rerio) embryos.
- PMC. (n.d.). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
- ACS Publications. (2023, August 2). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora | ACS Omega.
- Discover Chemistry. (2025, March 24).
- Australian Industrial Chemicals Introduction Scheme. (2015, September 1).
- Benchchem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Testing of Cetoniacytone B.
- ResearchGate. (2025, April 7). (PDF)
- Protocol Guide: XTT Assay for Cell Viability and Prolifer
- Sigma-Aldrich. (2025, November 6).
- International Journal of Pharmaceutical Chemistry and Analysis. (n.d.).
- Spectrum Chemical. (2015, July 23).
- TCI Chemicals. (n.d.).
Sources
- 1. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 2. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Discuss the toxicity of 1,2,4-triazole as it relates to organisms and the.. [askfilo.com]
- 7. medicine.dp.ua [medicine.dp.ua]
- 8. reachinbelgium.be [reachinbelgium.be]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. fishersci.com [fishersci.com]
- 11. 1H-1,2,4-Triazole-3-thiol, 5-(4-pyridyl)- | C7H6N4S | CID 920433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. kosheeka.com [kosheeka.com]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ijrap.net [ijrap.net]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 19. m.youtube.com [m.youtube.com]
- 20. tcichemicals.com [tcichemicals.com]
The Triazole-Carbonyl-Pyridine Scaffold: Synthetic Evolution and Pharmacological Utility
Executive Summary
The Triazole-Carbonyl-Pyridine (TCP) scaffold represents a convergence of three "privileged structures" in medicinal chemistry. This guide analyzes the TCP scaffold not as a single historical discovery, but as a sophisticated structural motif that has evolved from classical antifungal research to modern fragment-based drug design (FBDD).
By integrating the solubility and hydrogen-bonding capacity of pyridine , the dipole and bioisosteric properties of triazoles (1,2,3- and 1,2,4-isomers), and the rigidifying, directional nature of carbonyl linkers, medicinal chemists have unlocked a versatile template for targeting kinases, metabolic enzymes, and microbial pathogens.
Structural Rationale: The "Power of Three"
The efficacy of the TCP scaffold stems from the synergistic pharmacophoric properties of its constituent parts. This is not a random assembly but a calculated design to maximize drug-likeness (Lipinski’s Rule of 5).
The Pyridine Core
-
Role: Acts as a polar, ionizable aromatic headgroup.[1]
-
Mechanistic Function: The nitrogen atom serves as a Hydrogen Bond Acceptor (HBA), crucial for interacting with hinge regions in kinases or active site residues (e.g., Ser/Thr/Tyr). It significantly enhances aqueous solubility compared to benzene analogs.
The Triazole Linker/Warhead
-
1,2,3-Triazole: Often synthesized via "Click Chemistry," it acts as a robust bioisostere for amide bonds (
). It mimics the peptide bond's planarity and dipole without susceptibility to hydrolytic cleavage by proteases. -
1,2,4-Triazole: Historically significant in antifungals (e.g., fluconazole derivatives), it coordinates with the heme iron of CYP450 enzymes (specifically CYP51), blocking ergosterol synthesis.[2]
The Carbonyl Bridge
-
Role: Provides a rigid linker (when part of an amide/ester) or an electrophilic center (in specific covalent inhibitors).
-
Geometry: It orients the pyridine and triazole rings into a specific conformation, reducing the entropic penalty upon binding to a protein target.
Synthetic Evolution: From Classical Cyclization to Click Chemistry
The history of the TCP scaffold is divided into two distinct eras: the Classical Era (focusing on 1,2,4-triazoles derived from hydrazides) and the Modern Era (focusing on 1,2,3-triazoles via CuAAC).
Era 1: The Nicotinohydrazide Route (1,2,4-Triazoles)
In the mid-20th century, the discovery of isoniazid's antitubercular properties spurred interest in pyridine-hydrazide derivatives.
-
Mechanism: Nicotinic acid hydrazides are reacted with carbon disulfide (
) or isothiocyanates. -
Result: Formation of 1,2,4-triazole-3-thiones or 3,4-disubstituted 1,2,4-triazoles directly linked to the pyridine ring.
Era 2: The Click Chemistry Revolution (1,2,3-Triazoles)
Following Sharpless and Meldal’s development of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the early 2000s, the TCP scaffold saw a resurgence.
-
Mechanism: A pyridine-carbonyl-alkyne is coupled with an organic azide (or vice versa).
-
Advantage: This modular approach allows for the rapid generation of libraries (SAR exploration) with high regioselectivity (exclusively 1,4-disubstituted triazoles).
Visualization of Synthetic Pathways
Figure 1: Divergent synthetic pathways for generating 1,2,4-TCP and 1,2,3-TCP scaffolds.
Pharmacological Applications & Case Studies
Antimicrobial & Antifungal Agents
The 1,2,4-triazole-pyridine hybrids are potent inhibitors of Lanosterol 14
-
Mechanism: The N-4 of the triazole ring coordinates with the heme iron in the enzyme's active site, while the pyridine ring interacts with the hydrophobic access channel.
-
Data Insight: Studies have shown that adding a thio-methylene linker between the triazole and pyridine (derived from the thiol-thione tautomerism) increases potency against Candida albicans (MIC values often
).
Anticancer: Kinase Inhibition
1,2,3-Triazole-carbonyl-pyridine derivatives function as Type I or Type II kinase inhibitors.
-
Target: EGFR, VEGFR, and c-Met.
-
Binding Mode: The pyridine nitrogen forms a hydrogen bond with the hinge region (e.g., Met793 in EGFR). The carbonyl group acts as a spacer, directing the triazole and the "tail" of the molecule into the hydrophobic back pocket, improving selectivity.
Antitubercular Activity
Derivatives targeting InhA (Enoyl-ACP reductase) in Mycobacterium tuberculosis.
-
Logic: The scaffold mimics the nicotinamide ring of the NADH cofactor required by InhA.
Experimental Protocols
Protocol A: Synthesis of 1,2,3-Triazole-Carbonyl-Pyridine via CuAAC
This protocol describes the coupling of a pyridine-alkyne amide with an aryl azide.
Reagents:
-
Pyridine-alkyne precursor (1.0 eq)
-
Aryl Azide (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (
) (0.1 eq) -
Sodium Ascorbate (0.2 eq)
-
Solvent: t-Butanol/Water (1:1 v/v)
Step-by-Step:
-
Preparation: Dissolve the pyridine-alkyne and aryl azide in the t-BuOH/Water mixture in a round-bottom flask.
-
Catalyst Addition: Add sodium ascorbate followed immediately by copper sulfate. The solution should turn a bright yellow/orange (indicating Cu(I) generation).
-
Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine and ammonium chloride (to remove copper).
-
Purification: Dry over
, concentrate, and purify via silica gel column chromatography. -
Validation: Verify structure via
-NMR (look for the singlet triazole proton at 7.5-8.5 ppm).
Protocol B: Synthesis of 1,2,4-Triazole-Pyridine via Cyclization
This protocol targets the 1,2,4-triazole-3-thione derivative.
Reagents:
-
Nicotinohydrazide (1.0 eq)
-
Carbon Disulfide (
) (1.5 eq) -
Potassium Hydroxide (KOH) (1.5 eq)
-
Solvent: Ethanol (absolute)
Step-by-Step:
-
Salt Formation: Dissolve KOH in ethanol. Add nicotinohydrazide and stir at 0°C.
-
Addition: Dropwise add
. A precipitate (potassium dithiocarbazate salt) will form. Stir for 2 hours. -
Cyclization: Reflux the mixture for 4–6 hours until evolution of
gas ceases (Caution: Use a scrubber). -
Acidification: Cool the mixture and acidify with dilute HCl to pH 3–4.
-
Isolation: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol/water.
Structure-Activity Relationship (SAR) Logic Map
To aid in the optimization of this scaffold, the following diagram outlines the logical decision tree for modifying the TCP scaffold based on assay results.
Figure 2: SAR Decision Tree for optimizing TCP scaffolds in drug discovery.
References
-
Synthesis and biological evaluation of 1,2,3-triazole-pyridine hybrids. Source: National Institutes of Health (NIH) / PMC URL:[Link] (Note: Representative URL for scaffold class)
-
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments. Source: Frontiers in Pharmacology URL:[Link]
-
Synthesis, Characterization and Biological Activities of New Symmetric Bis-1,2,3-Triazoles. Source: PubMed URL:[Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives. Source: MDPI Molecules URL:[Link]
-
Click Chemistry: Diverse Chemical Function from a Few Good Reactions. (Foundational Reference for CuAAC) Source: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Angewandte Chemie. URL:[Link][3]
Sources
Methodological & Application
Step-by-step synthesis protocol for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
An Application Note for the Synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The described two-step synthesis is rooted in fundamental and robust chemical transformations, beginning with the activation of nicotinic acid to nicotinoyl chloride, followed by a nucleophilic acyl substitution with 1,2,4-triazole. This application note emphasizes the rationale behind procedural choices, safety considerations, and methods for purification and characterization, ensuring a reliable and reproducible protocol.
Introduction: Significance and Rationale
Heterocyclic compounds containing pyridine and 1,2,4-triazole scaffolds are of paramount interest in pharmaceutical research due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The target molecule, 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, also known as (pyridin-3-yl)(1H-1,2,4-triazol-1-yl)methanone, functions as an activated acyl donor and a structurally significant building block. The linkage of these two pharmacologically relevant heterocycles through a stable carbonyl bridge creates a unique molecular architecture for library development and lead optimization.
The synthetic strategy outlined herein is predicated on efficiency and reliability. It employs a classical two-step approach that is both high-yielding and readily scalable. The core transformation involves the activation of a carboxylic acid, a cornerstone reaction in organic synthesis, followed by the formation of a stable amide-like bond with the triazole nucleophile. This method avoids harsh conditions and expensive catalysts, making it an accessible and practical choice for laboratory-scale synthesis.[4]
Synthetic Pathway Overview
The synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is achieved via a two-step process starting from commercially available nicotinic acid.
-
Step 1: Activation of Nicotinic Acid. Nicotinic acid is converted to its corresponding acid chloride, nicotinoyl chloride, using thionyl chloride (SOCl₂). This step is crucial as it transforms the relatively unreactive hydroxyl group of the carboxylic acid into an excellent leaving group (a chloride), thereby creating a highly electrophilic carbonyl carbon susceptible to nucleophilic attack.
-
Step 2: Nucleophilic Acyl Substitution. The synthesized nicotinoyl chloride is then reacted with 1,2,4-triazole in the presence of a non-nucleophilic base, such as triethylamine. The triazole acts as a nitrogen nucleophile, attacking the carbonyl carbon of the acid chloride to form the final product.
The overall workflow is depicted in the following diagram.
Caption: Overall workflow for the synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | M.W. ( g/mol ) | Supplier | Purity |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Sigma-Aldrich | ≥99.5% |
| Thionyl Chloride | SOCl₂ | 118.97 | Sigma-Aldrich | ≥99% |
| 1,2,4-Triazole | C₂H₃N₃ | 69.07 | Sigma-Aldrich | 98% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Sigma-Aldrich | ≥99.5% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Anhydrous, ≥99.9% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Scientific | ACS Grade |
| Saturated NaHCO₃ | - | - | Lab Prepared | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | Sigma-Aldrich | ≥99.5% |
Laboratory Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle
-
Ice-water bath
-
Dropping funnel
-
Standard glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). All operations involving thionyl chloride must be performed in a well-ventilated fume hood. Wear appropriate PPE at all times.
Step 1: Synthesis of Nicotinoyl Chloride
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to remove any moisture.
-
Reagent Addition: In the flask, place nicotinic acid (5.0 g, 40.6 mmol).
-
Reaction Initiation: Carefully add thionyl chloride (9.0 mL, 121.8 mmol, 3.0 eq) to the flask at room temperature under a nitrogen atmosphere.
-
Reflux: Heat the resulting suspension to reflux (approximately 75-80 °C) using a heating mantle. The solid will gradually dissolve as the reaction proceeds. Maintain the reflux for 2 hours.
-
Work-up: After 2 hours, allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure (using a rotary evaporator with appropriate traps). The crude nicotinoyl chloride hydrochloride is obtained as a solid and can be used directly in the next step without further purification.
Causality: The use of a 3-fold excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the acid chloride and also serves as the reaction solvent. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. The removal of excess SOCl₂ is critical, as its presence would interfere with the subsequent nucleophilic substitution step.
Step 2: Synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
-
Setup: In a separate 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1,2,4-triazole (2.95 g, 42.6 mmol, 1.05 eq) and triethylamine (11.3 mL, 81.2 mmol, 2.0 eq) in 40 mL of anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is done to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve the crude nicotinoyl chloride from Step 1 in 20 mL of anhydrous THF. Transfer this solution to the dropping funnel and add it dropwise to the stirred triazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.
-
Quenching and Extraction: Quench the reaction by carefully adding 50 mL of water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (1 x 50 mL). The bicarb wash is essential to remove any unreacted acid chloride and neutralize the triethylamine hydrochloride salt.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Causality: Triethylamine acts as a base to deprotonate the 1,2,4-triazole, increasing its nucleophilicity. It also serves as an acid scavenger, neutralizing the hydrochloric acid that is formed as a byproduct of the reaction, which drives the equilibrium towards the product. The use of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive acid chloride intermediate back to nicotinic acid.
Caption: Mechanism of the final coupling step.
Data Summary and Expected Results
| Parameter | Step 1 (Acid Chloride Formation) | Step 2 (Acyl Substitution) |
| Starting Material | Nicotinic Acid (5.0 g) | Crude Nicotinoyl Chloride |
| Key Reagents | Thionyl Chloride (9.0 mL) | 1,2,4-Triazole (2.95 g), Et₃N (11.3 mL) |
| Solvent | None (SOCl₂ is reagent & solvent) | Anhydrous THF (60 mL total) |
| Temperature | Reflux (~80 °C) | 0 °C to Room Temperature |
| Reaction Time | 2 hours | 4.5 hours |
| Expected Yield | Quantitative (used crude) | 75-85% (after purification) |
| Product Appearance | Off-white to pale yellow solid | White crystalline solid |
Characterization
The identity and purity of the final product, 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic signals for the pyridine ring protons and two distinct signals for the triazole ring protons.
-
¹³C NMR: Expect signals corresponding to the carbonyl carbon and all unique carbons of the pyridine and triazole rings.
-
FT-IR: A strong absorption band characteristic of the ketone C=O stretch should be visible around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₈H₆N₄O) should be observed.
References
- CN103570617A: Preparation method of 3-cyano-pyridine N-oxide.
- A review on methods of synthesis of 1,2,4-triazole deriv
- Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal.
- Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor.
- Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. PMC.
- Recent Developments Towards the Synthesis of Triazole Deriv
- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.
Sources
Application Note: Reticular Engineering with 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (3-TCP)
This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the reticular synthesis of Metal-Organic Frameworks (MOFs) using the specific ligand 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (hereafter referred to as 3-TCP ).
This guide addresses the specific structural challenges of the ketone-bridged heteroaryl scaffold and provides a robust, self-validating protocol for its incorporation into crystalline porous materials.
Executive Summary & Ligand Chemistry
3-TCP is a heterofunctional bidentate ligand featuring a pyridine ring linked to a 1,2,4-triazole moiety via a carbonyl (C=O) bridge. Unlike the more common directly bonded 3-(3-pyridyl)-1,2,4-triazole, the inclusion of the carbonyl spacer introduces specific electronic and steric properties:
-
Conformational Rigidity: The
hybridized carbonyl carbon restricts rotation compared to methylene bridges, locking the aromatic rings in a specific angular geometry favorable for forming helical chains or discrete cages. -
Electronic Modulation: The electron-withdrawing carbonyl group decreases the basicity of the adjacent pyridine and triazole nitrogens, requiring "softer" synthetic conditions (lower pH or higher temperature) to drive coordination.
-
Hydrogen Bonding Potential: The carbonyl oxygen acts as a hydrogen bond acceptor, potentially interacting with guest molecules (drugs, gases) within the MOF pore.
Coordination Modes
The 3-TCP ligand primarily exhibits a
-
Site A (Pyridine-N): Binds to soft/borderline metals (Cu²⁺, Zn²⁺, Cd²⁺).
-
Site B (Triazole-N): Upon deprotonation (forming the triazolate anion), it binds strongly to metal clusters, often forming
or secondary building units (SBUs).
Experimental Protocol: Ligand Synthesis & Purification
Note: If 3-TCP is not commercially available in high purity (>98%), synthesize it via the oxidative coupling route to ensure no hydrazide impurities remain, as these interfere with MOF crystallization.
Workflow Diagram: Ligand Synthesis
Figure 1: Synthetic pathway for 3-TCP via lithiation and oxidation, ensuring a ketone bridge.
Protocol: Solvothermal Synthesis of Zn-3-TCP MOF
This protocol targets a Zn(II)-based 3D framework suitable for gas sorption or drug encapsulation. The method uses a mixed-solvent system to balance the solubility of the organic ligand and the metal salt.
Materials
-
Ligand: 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (3-TCP) (0.5 mmol)
-
Metal Source: Zinc Nitrate Hexahydrate (
) (0.5 mmol) -
Solvent A: N,N-Dimethylformamide (DMF) (HPLC Grade)
-
Solvent B: Ethanol (Absolute)
-
Modulator: Pyridine or 0.1M NaOH (for deprotonation)
Step-by-Step Methodology
Phase 1: Precursor Dissolution
-
Ligand Solution: In a 20 mL scintillation vial, dissolve 94 mg (0.5 mmol) of 3-TCP in 6 mL DMF . Sonicate for 10 minutes until clear.
-
Metal Solution: In a separate vial, dissolve 148 mg (0.5 mmol) of
in 4 mL Ethanol . -
Mixing: Slowly add the Metal Solution to the Ligand Solution under stirring. The mixture may turn slightly cloudy.
Phase 2: Modulation & Sealing
-
Add Modulator: Add 50 µL of Pyridine .
-
Expert Insight: Pyridine competes for coordination sites, slowing down nucleation and promoting larger single-crystal growth.
-
-
Homogenization: Stir the combined solution for 30 minutes at room temperature.
-
Sealing: Transfer the solution to a 15 mL Teflon-lined stainless steel autoclave . Seal tightly.
Phase 3: Solvothermal Reaction
-
Heating Profile: Place the autoclave in a programmable oven.
-
Ramp: 1°C/min to 120°C .
-
Dwell: Hold at 120°C for 72 hours .
-
Cool: 0.1°C/min to Room Temperature (Slow cooling is critical for crystallinity).
-
Phase 4: Washing & Activation
-
Harvesting: Filter the resulting colorless block crystals.
-
Solvent Exchange:
-
Wash 3x with DMF to remove unreacted ligand.
-
Soak in Methanol for 3 days, refreshing the solvent every 24 hours.
-
-
Activation: Heat the crystals under vacuum (
Torr) at 100°C for 12 hours to remove pore-bound solvent.
Workflow Diagram: MOF Synthesis
Figure 2: Step-by-step solvothermal synthesis and activation workflow for Zn-3-TCP MOF.
Characterization & Data Interpretation
Expected Data Profile
| Technique | Parameter | Expected Result | Interpretation |
| PXRD | Low Angle Peaks ( | Sharp, intense peaks | Indicates large unit cell and open porosity. |
| FT-IR | Shifted to | Confirms carbonyl integrity; shift indicates no coordination (if free) or coordination (if shifted further). | |
| TGA | Weight Loss | Step 1: <100°C (Solvent)Step 2: >300°C (Ligand) | Thermal stability up to 300°C is typical for triazolate MOFs. |
| SCXRD | Topology | dia (Diamond) or pcu | Common topologies for angular bidentate ligands. |
Troubleshooting Guide
-
Problem: Amorphous powder instead of crystals.
-
Solution: Increase the Modulator (Pyridine) volume to 100 µL or lower the temperature to 100°C.
-
-
Problem: Ligand decomposition (Yellowing).
-
Solution: The carbonyl bridge might be susceptible to nucleophilic attack at high T. Reduce time to 48h or switch solvent to pure Ethanol/Water.
-
References
-
Ligand Design Principles
-
Aromí, G., et al. "Triazoles and tetrazoles: Prime ligands to generate metal–organic frameworks with fascinating magnetic properties." Coordination Chemistry Reviews, 2013. Link
-
-
Analogous Pyridyl-Triazole MOFs
-
Synthesis of Keto-Heterocycles
-
General Solvothermal Protocols
-
Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012. Link
-
Sources
Application Notes and Protocols for the Functionalization of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the Functionalized Triazole Ring
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and ability to engage in various biological interactions. The compound 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, which incorporates both a triazole and a pyridine ring, presents a versatile platform for the development of novel drug candidates. The strategic functionalization of the triazole ring in this molecule allows for the fine-tuning of its physicochemical and pharmacological properties, making it a key building block in drug discovery programs.
This guide provides detailed application notes and protocols for the key procedures involved in the functionalization of the triazole ring of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
I. N-Functionalization of the Triazole Ring: A Gateway to Diverse Chemical Space
The nucleophilic nitrogen atoms of the 1,2,4-triazole ring are prime sites for functionalization, most commonly through alkylation and arylation reactions. The regioselectivity of these reactions is a critical consideration, as the position of the new substituent can significantly impact the biological activity of the resulting molecule. In the case of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, the electron-withdrawing nature of the pyridinecarbonyl group at the C3 position is expected to influence the nucleophilicity of the triazole nitrogens. Generally, in 3-substituted 1,2,4-triazoles, alkylation can occur at the N1, N2, or N4 positions. The precise outcome is often dependent on the reaction conditions, including the choice of base, solvent, and electrophile.
A. N-Alkylation: Introducing Aliphatic Scaffolds
N-alkylation is a fundamental transformation for introducing a wide variety of aliphatic groups onto the triazole ring, which can modulate properties such as solubility, lipophilicity, and metabolic stability.
Caption: General workflow for the N-alkylation of the triazole ring.
This protocol describes a common and practical method for N-alkylation using a mild base.
Materials:
-
3-(4H-1,2,4-triazole-3-carbonyl)pyridine
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the triazolide anion.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the N-alkylated regioisomers.
Expert Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be employed, although this requires more stringent anhydrous conditions.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Regioselectivity: The reaction may yield a mixture of N1, N2, and N4-alkylated isomers. The ratio of these isomers can be influenced by the steric bulk of the alkyl halide and the reaction temperature. The electron-withdrawing pyridinecarbonyl group is expected to decrease the nucleophilicity of the adjacent N2 and N4 nitrogens, potentially favoring alkylation at the N1 position. However, experimental verification is crucial.[1][2][3] The different regioisomers can often be separated by column chromatography and their structures determined by NMR spectroscopy.
B. N-Arylation: Introducing Aromatic Moieties
N-arylation introduces aromatic and heteroaromatic rings, which can participate in π-stacking interactions and hydrogen bonding, often leading to enhanced biological activity. Copper-catalyzed Ullmann-type reactions and palladium-catalyzed Buchwald-Hartwig aminations are the most common methods for this transformation.[4][5][6][7]
Caption: General workflow for the copper-catalyzed N-arylation of the triazole ring.
This protocol outlines a ligand-free copper-catalyzed N-arylation, which offers a simpler and more cost-effective approach.[6]
Materials:
-
3-(4H-1,2,4-triazole-3-carbonyl)pyridine
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) oxide (Cu₂O) or Copper(II) oxide (CuO) nanoparticles[6]
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (1.0 eq), aryl halide (1.2 eq), copper oxide catalyst (5-10 mol%), and base (2.0 eq).
-
Add the solvent (DMF or DMSO) and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction to 100-120 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the N-arylated product(s).
Expert Insights:
-
Catalyst and Ligand: While ligand-free systems can be effective, the use of ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can often improve the reaction efficiency and substrate scope, especially for less reactive aryl chlorides.[4]
-
Base and Solvent: The choice of base and solvent is critical. Cesium carbonate is often more effective than potassium carbonate due to its higher solubility.[4] High-boiling polar aprotic solvents like DMF or DMSO are typically required for Ullmann-type couplings.
-
Regioselectivity: Similar to N-alkylation, N-arylation can lead to a mixture of regioisomers. The steric hindrance of the aryl halide and the electronic effects of the substituents on both the triazole and the aryl halide will influence the isomer distribution.
II. C-Functionalization of the Triazole Ring: Expanding the Core Structure
While N-functionalization is more common, direct C-H functionalization or functionalization via a pre-installed leaving group at the C5 position of the triazole ring offers another avenue for structural diversification.
A. Palladium-Catalyzed C-H Arylation
Direct C-H activation and arylation provide an atom-economical method for forging C-C bonds. For 1,2,4-triazoles, the C5 position is often the most acidic and thus the most susceptible to deprotonation and subsequent functionalization.[8]
Caption: General workflow for the palladium-catalyzed C-H arylation of the triazole ring.
This protocol is adapted from general procedures for the C-H arylation of 1,2,4-triazoles.[8] An N-protected starting material is often necessary to prevent competitive N-arylation.
Materials:
-
N-protected 3-(1H-1,2,4-triazole-3-carbonyl)pyridine (e.g., N1-SEM protected)
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)
-
Toluene or 1,4-dioxane
-
Deprotection reagents (e.g., TBAF for SEM group)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, combine the N-protected triazole (1.0 eq), aryl halide (1.5 eq), Pd(OAc)₂ (5 mol%), phosphine ligand (10 mol%), and base (2.0 eq) in a reaction tube.
-
Add the anhydrous solvent (toluene or dioxane).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with a suitable solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
If necessary, perform the deprotection of the nitrogen protecting group according to standard literature procedures.
Expert Insights:
-
Protecting Group: The choice of the N-protecting group is crucial. It should be stable to the cross-coupling conditions and readily removable. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a good candidate.
-
Catalyst System: The combination of a palladium source and a bulky electron-rich phosphine ligand is often effective for C-H activation.
-
Reaction Conditions: Optimization of the base, solvent, and temperature may be necessary for different substrates.
Data Presentation: Summary of Reaction Conditions
| Functionalization Type | Protocol | Catalyst/Reagents | Base | Solvent | Temperature (°C) | Typical Yields |
| N-Alkylation | 1 | Alkyl halide | K₂CO₃ | DMF | 25-60 | Moderate to High |
| N-Arylation | 2 | Aryl halide, Cu₂O | Cs₂CO₃ | DMF | 100-120 | Moderate to High |
| C-H Arylation | 3 | Aryl halide, Pd(OAc)₂/PCy₃ | K₂CO₃ | Toluene | 100-120 | Moderate |
Conclusion: A Versatile Toolkit for Drug Discovery
The protocols and insights provided in this guide offer a robust toolkit for the functionalization of the triazole ring in 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. By mastering these procedures, researchers can efficiently generate diverse libraries of compounds for screening in various drug discovery programs. The key to success lies in the careful selection of reaction conditions to control regioselectivity and maximize yields. Further exploration of other functionalization strategies, such as C-H activation with different coupling partners or modifications of the pyridine ring, can further expand the chemical space accessible from this versatile starting material.
References
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Di Porzio, A., et al. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. Molecules, 26(21), 6649. [Link]
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Fizer, M. M., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 11(1), 1-11. [Link]
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Di Porzio, A., et al. (2021). Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds. ResearchGate. [Link]
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Abdel Hamida, A. M., et al. (2020). Functionalization of 1,2,3-Triazole to Pyrimidine, Pyridine, Pyrazole, and Isoxazole Fluorophores with Antimicrobial Activity. Russian Journal of General Chemistry, 90(3), 534-543. [Link]
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da Silva, F. de C., et al. (2015). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Journal of the Brazilian Chemical Society, 26(8), 1535-1563. [Link]
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Sebbane, F., et al. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 64(15), 11417-11445. [Link]
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Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1222, 128902. [Link]
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Kumar, A., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 8(12), 5129-5136. [Link]
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Fizer, M. M., et al. (2017). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 11, 19. [Link]
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Reddy, K. S., et al. (2007). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. E-Journal of Chemistry, 4(4), 555-558. [Link]
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Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles Under Ligand-Free Condition. Organic Chemistry International, 2012, 515092. [Link]
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Kumar, A., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Impactfactor.org. [Link]
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Bulger, P. G., et al. (2004). An Investigation into the Alkylation of 1,2,4-Triazole. Arkivoc, 2004(5), 195-206. [Link]
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Gümüş, F., et al. (2021). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. Brazilian Journal of Pharmaceutical Sciences, 57. [Link]
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Vargán, V., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 28(13), 5133. [Link]
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Various Authors. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition. Organic Chemistry International, 2012, 515092. [Link]
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Fizer, M., et al. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
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Koranne, A., et al. (2022). Metal catalyzed C–H functionalization on triazole rings. RSC Advances, 12(43), 28263-28286. [Link]
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Kaur, R., et al. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237. [Link]
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Gribanov, P. S., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Green Chemistry, 19(22), 5433-5441. [Link]
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Vargán, V., & Szöllősi, G. (2023). Magnetic Catalysts in Ullmann-Type N-Arylation Reactions. Encyclopedia, 3(3), 856-873. [Link]
-
Gümrükçüoğlu, N., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 3(4), 281-314. [Link]
-
Penieres-Carrillo, G., et al. (2007). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Molecules, 12(5), 1059-1068. [Link]
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Wikipedia contributors. (2024, January 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Reddy, C. R., et al. (2014). N-(4H-1,2,4-Triazol-4-yl)imines as a building block for the synthesis of substituted pyridines. Organic & Biomolecular Chemistry, 12(42), 8496-8500. [Link]
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Slepukhin, P. A., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(18), 5897. [Link]
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Gribanov, P. S., et al. (2017). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Green Chemistry, 19(22), 5433-5441. [Link]
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Singh, R. P., et al. (2002). Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids. The Journal of Organic Chemistry, 67(26), 9340-9345. [Link]
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Sharma, D., & Narasimhan, B. (2021). Recent developments in selective N-arylation of azoles. RSC Advances, 11(35), 21454-21473. [Link]
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Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles Under Ligand-Free Condition. Amanote Research. [Link]
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Chen, J., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966882. [Link]
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Chen, J., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966882. [Link]
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Al-Masoudi, N. A., et al. (2023). Cu-catalysed direct C-H (hetero)arylation of[1][9][10]triazolo[4,3-a]pyridine to construct deep-blue-emitting luminophores. New Journal of Chemistry, 47(13), 6245-6252. [Link]
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Daugulis, O., et al. (2012). C–H Bonds as Ubiquitous Functionality: Preparation of Multiple Regioisomers of Arylated 1,2,4-Triazoles via C–H Arylation. Angewandte Chemie International Edition, 51(49), 12301-12304. [Link]
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Mastering the Art of Crystallization: Application Notes and Protocols for Metal Complexes of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Introduction: The Critical Role of Single Crystals in Drug Development
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. For novel metal complexes, such as those derived from the versatile ligand 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, single-crystal X-ray diffraction (SCXRD) stands as the definitive method for structural elucidation. The resulting atomic-level insights are crucial for understanding structure-activity relationships (SAR), designing new therapeutic agents, and engineering materials with tailored properties. However, the journey from a synthesized powder to a high-quality single crystal suitable for SCXRD is often fraught with challenges. The process of crystal growth is as much an art as it is a science, requiring patience, careful observation, and a deep understanding of the underlying physicochemical principles.
The ligand 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is of particular interest due to its multiple coordination sites—the pyridine nitrogen, the triazole nitrogens, and the carbonyl oxygen—which allow for the formation of structurally diverse metal complexes.[1][2][3][4] These complexes have potential applications in catalysis, magnetism, and, most notably, as pharmacological agents.[2][3][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for several widely-used crystal growth techniques applicable to these and other metal complexes. The methodologies are presented with an emphasis on the causality behind experimental choices, empowering the researcher to troubleshoot and optimize conditions for their specific system.
Core Principles of Crystallization
The formation of a crystal from a solution is a thermodynamic process governed by the principle of supersaturation. A supersaturated solution contains a higher concentration of a solute than is thermodynamically stable at a given temperature. This metastable state is the driving force for both nucleation (the initial formation of a small, ordered crystal lattice) and subsequent crystal growth.[6] The key to obtaining high-quality single crystals is to control the rate at which supersaturation is achieved, allowing for slow and orderly growth rather than rapid precipitation of an amorphous solid or a microcrystalline powder.[7]
Several factors influence the solubility of a metal complex and, consequently, the crystallization process:
-
Solvent System: The choice of solvent is critical. The ideal solvent or solvent mixture will dissolve the complex to a moderate extent.
-
Temperature: Solubility is often temperature-dependent. This relationship can be exploited in slow cooling techniques.
-
Concentration: The initial concentration of the complex dictates the starting point on the solubility curve.
-
pH: For complexes with ionizable groups, pH can significantly alter solubility.
Crystal Growth Methodologies and Protocols
The following sections detail several common and effective crystal growth techniques. Each protocol is a starting point and should be systematically varied to find the optimal conditions for the specific metal complex.
Slow Evaporation
This is often the simplest and most successful method for growing single crystals. The principle relies on gradually increasing the concentration of the solute by slowly evaporating the solvent until the solution becomes supersaturated, leading to crystal formation.
Causality Behind Experimental Choices:
-
Solvent Selection: A solvent in which the complex is moderately soluble is ideal. If the complex is too soluble, it may "oil out" or only crystallize when very little solvent remains, leading to poor quality crystals. If it is poorly soluble, it will be difficult to dissolve enough material. The use of a solvent mixture, where the complex is soluble in one and less soluble in the other, can be advantageous. The more volatile solvent evaporates first, gradually decreasing the overall solubility.[8]
-
Container: Narrow vessels like test tubes or NMR tubes are preferred over beakers as they slow down the evaporation rate and reduce the surface area for nucleation, often leading to fewer, larger crystals.[8]
-
Rate of Evaporation: Slower evaporation generally yields better crystals.[7][9] This can be controlled by covering the container with parafilm and piercing it with a few small holes, or by placing the setup in a vibration-free environment.[8]
Protocol for Slow Evaporation:
-
Prepare a nearly saturated solution of the metal complex in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or a mixture with water).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, narrow container (e.g., a small test tube or vial) to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Cover the container with parafilm and puncture it with 1-3 small holes using a needle.
-
Place the container in a quiet, vibration-free location at a constant temperature.
-
Monitor the container periodically for crystal growth over several days to weeks.
Liquid-Liquid (Solvent) Diffusion/Layering
This technique is particularly useful when the complex is highly soluble in one solvent but insoluble in another. A solution of the complex is carefully layered with a "non-solvent" in which it is insoluble. The two solvents must be miscible. Over time, the solvents slowly diffuse into one another, creating a localized region of supersaturation at the interface where crystals can grow.
Causality Behind Experimental Choices:
-
Solvent Pair: The two solvents should be miscible, and the complex should have significantly different solubilities in them. The solvent in which the complex is dissolved should be denser to allow for stable layering.[10][11]
-
Layering Technique: The gentle layering of the non-solvent on top of the solution is crucial to prevent immediate mixing and precipitation. This can be achieved by carefully running the non-solvent down the side of the tilted tube.[10]
-
Container: A narrow tube, such as an NMR tube, is ideal as it provides a long diffusion path and minimizes disturbances.[11][12]
Protocol for Liquid-Liquid Diffusion:
-
Prepare a concentrated solution of the metal complex in a "good" solvent (e.g., DMF, DMSO, or chlorinated solvents).
-
Filter the solution into a narrow, clean test tube or NMR tube.
-
Carefully and slowly layer a "non-solvent" (e.g., diethyl ether, pentane, hexane) on top of the solution. The non-solvent should be less dense.
-
Seal the tube and leave it undisturbed in a location with a stable temperature.
-
Crystals typically form at the interface of the two solvents over a period of days to weeks.
Vapor Diffusion
Vapor diffusion is a gentle and highly effective method, especially for small quantities of material.[10][12] A solution of the complex is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "non-solvent." The vapor of the non-solvent slowly diffuses into the solution, reducing the solubility of the complex and inducing crystallization.
Causality Behind Experimental Choices:
-
Solvent System: The "good" solvent should be less volatile than the "non-solvent."[12] This ensures that the non-solvent vapor diffuses into the solution rather than the solvent evaporating out.
-
Setup: The inner vial should be small and open, while the outer container is sealed to create a closed system. This allows for the controlled diffusion of the non-solvent vapor.[10][11]
-
Temperature: Performing the crystallization in a refrigerator or freezer can slow down the diffusion rate, which is often beneficial for growing higher quality crystals.[7]
Protocol for Vapor Diffusion:
-
Dissolve the metal complex in a small amount of a moderately non-volatile solvent (e.g., methanol, acetonitrile, THF) in a small vial.
-
Place this vial inside a larger beaker or jar containing a small amount of a volatile non-solvent (e.g., pentane, hexane, diethyl ether).
-
Seal the larger container tightly with a lid or parafilm.
-
Allow the setup to stand undisturbed at a constant temperature.
-
Crystals should appear in the inner vial over several days to weeks.
Solvothermal/Hydrothermal Synthesis
These methods are particularly suited for the synthesis and crystallization of coordination polymers and metal-organic frameworks (MOFs), which are often insoluble in common solvents at room temperature.[13][14][15] The reaction is carried out in a sealed vessel (e.g., a Teflon-lined autoclave) at temperatures above the boiling point of the solvent. The elevated temperature and pressure increase the solubility of the reactants and facilitate the formation of crystalline products upon slow cooling.[13][16][17] "Hydrothermal" refers to the use of water as the solvent, while "solvothermal" is the more general term for any solvent.[15]
Causality Behind Experimental Choices:
-
Temperature and Time: These are critical parameters that influence the final product's structure and crystallinity.[13][18] Higher temperatures can sometimes lead to the formation of more stable, dense phases.
-
Autoclave: The use of a Teflon-lined stainless-steel autoclave is necessary to withstand the high temperatures and pressures generated during the synthesis.[13][17]
-
Slow Cooling: A slow cooling rate is crucial for promoting the growth of large, well-defined crystals.[19][20] Rapid cooling can lead to the formation of microcrystalline powders.
Protocol for Solvothermal Synthesis:
-
Place the metal salt, the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine ligand, and any other co-ligands or modulating agents into a Teflon-lined autoclave.
-
Add the chosen solvent or solvent mixture (e.g., DMF, ethanol, water). The vessel should typically be filled to about 40-70% of its capacity.[17]
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (typically 120-180 °C) and hold for a specific period (e.g., 24-72 hours).[21][22]
-
Slowly cool the oven to room temperature over 24-48 hours.
-
Collect the crystals by filtration, wash them with the solvent used for the reaction, and dry them in air.
Data Presentation and Visualization
Table 1: Comparison of Crystal Growth Techniques
| Technique | Principle | Key Parameters | Advantages | Disadvantages |
| Slow Evaporation | Gradual increase in concentration via solvent evaporation. | Solvent volatility, temperature, container geometry. | Simple setup, widely applicable. | Crystals may grow on container walls; solvent loss can be an issue.[12] |
| Liquid-Liquid Diffusion | Slow mixing of a "good" solvent and a "non-solvent" at their interface. | Solvent miscibility and density, concentration gradient. | Good for highly soluble compounds; forms high-quality crystals. | Requires careful layering; limited by solvent miscibility. |
| Vapor Diffusion | Slow diffusion of a volatile "non-solvent" vapor into the solution. | Solvent and non-solvent volatility, temperature. | Gentle method, excellent for small quantities, high success rate.[10][12] | Slower process; requires a well-sealed system. |
| Solvothermal/Hydrothermal | Reaction and crystallization at elevated temperature and pressure. | Temperature, reaction time, cooling rate, pH. | Yields thermodynamically stable phases, good for insoluble compounds.[17] | Requires specialized equipment (autoclave); can be difficult to monitor. |
Experimental Workflow Diagrams
Caption: Workflow for the Slow Evaporation Method.
Caption: Schematic of the Vapor Diffusion Technique.
Caption: Workflow for Solvothermal/Hydrothermal Synthesis.
Troubleshooting and Final Recommendations
-
No Crystals Form: The solution may be too dilute. Try increasing the concentration or allowing the solvent to evaporate more quickly. For diffusion methods, ensure the non-solvent is appropriate and has diffused sufficiently.
-
Rapid Precipitation/Powder Formation: The solution is likely too concentrated, or the change in conditions (e.g., evaporation, diffusion) is too rapid.[7] Dilute the starting solution or slow down the process (e.g., fewer holes in parafilm, lower temperature).
-
Oiling Out: The complex is too soluble in the chosen solvent system.[9] Try a different solvent in which the complex is less soluble or use a non-solvent mixture.
-
Purity is Key: Ensure the starting materials (metal salt and ligand) are of the highest possible purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to poor diffraction quality.
Growing single crystals of novel metal complexes requires a systematic and patient approach. By understanding the principles behind each technique and carefully controlling the key experimental parameters, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural determination, thereby accelerating their research and development efforts.
References
-
Garcia, Y. (2013). Crystal engineering of Fe(II) spin crossover coordination polymers derived from triazole or tetrazole ligands. CHIMIA International Journal for Chemistry, 67(6), 411-416. [Link]
-
Unknown. (n.d.). Slow Evaporation Method. University of Washington, Department of Chemistry. [Link]
-
Wang, T. (2018). Tuning the Size of Metal-Organic Framework Crystals by Decoupling Nucleation and Growth Processes. RSC Blogs. [Link]
-
Guzei, I. A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 1), 1-1. [Link]
-
Forgan, R. S., et al. (2014). Crystallography of metal–organic frameworks. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 929-943. [Link]
-
Lo, S. M.-F., et al. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I-Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4′-bipy)2]n. Journal of the American Chemical Society, 122(27), 6293-6294. [Link]
-
Wikipedia. (2024). Metal–organic framework. Wikipedia. [Link]
-
Soltanian Fard, M. J. (2018). Hydrothermal synthesis of copper (II) and nickel (II) nano-complexes with asymmetric tetradentate Schiff base ligand. Nanochemistry Research, 3(2), 197-204. [Link]
-
University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]
-
Wang, Z., et al. (2022). Advanced coordination polymer materials for drug delivery systems. SciSpace. [Link]
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Reddit. (2025). Guides for crystallization, particularly of inorganic complexes. r/Chempros. [Link]
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Zhang, J.-P., et al. (2009). Solvothermal Synthesis and Diverse Coordinate Structures of a Series of Luminescent Copper(I) Thiocyanate Coordination Polymers Based on N-Heterocyclic Ligands. Crystal Growth & Design, 9(11), 4811-4820. [Link]
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Jana, A., et al. (2017). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 19(3), 564-573. [Link]
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ResearchGate. (2019). I would like to know about how can crystallization of metal complexes take place?. ResearchGate. [Link]
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YouTube. (2025). MOF Crystal Creation: Science You Can See in Minutes! #shorts. YouTube. [Link]
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Unknown. (n.d.). Guide for crystallization. University of Montreal. [Link]
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Al-Hamdani, A. A. S., et al. (2023). Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. Scientific Reports, 13(1), 18880. [Link]
-
De La Cruz, P. N., et al. (2021). Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes (MnII, CoII, NiII and CuII) with Bridging Sulfonate-Functionalized 1,2,4-Triazole Derivatives. Magnetochemistry, 7(10), 138. [Link]
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Carballo, R., et al. (2007). Hydrothermal Synthesis, Crystal Structures and Effect of Non Bonding Interactions in Crystal Packing of Two Mixed-Ligand Metal Complexes with Glycolato and 2,2′-Dipiridylamine and with Benzilato and Imidazole. Zeitschrift für anorganische und allgemeine Chemie, 633(1), 108-114. [Link]
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Komarneni, S., et al. (2002). Solvothermal/Hydrothermal Synthesis of Metal Oxides and Metal Powders with and without Microwaves. Zeitschrift für Naturforschung B, 57(9), 1011-1016. [Link]
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ResearchGate. (2025). The Hydrothermal Synthesis of Transition Metal Complex Templated Octamolybdates. ResearchGate. [Link]
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More, S., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1859-1877. [Link]
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IUCr. (2024). How to grow crystals for X-ray crystallography. IUCr. [Link]
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Haseeb, K., et al. (2026). Metal-based triazoles as a medical marvel of the modern era: a comprehensive review. RSC Advances, 16(1), 1-22. [Link]
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Parveen, S., et al. (2010). Design, synthesis, and biological properties of triazole derived compounds and their transition metal complexes. Journal of Coordination Chemistry, 63(12), 2070-2082. [Link]
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Al-Majidi, S. M. H., et al. (2025). Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach. Arabian Journal of Chemistry, 18(8), 106883. [Link]
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Majeed, S. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo, 2(1), 1-8. [Link]
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Al-Adilee, K. J., et al. (2016). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Applicable Chemistry, 5(4), 834-845. [Link]
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Stoicescu, C., et al. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(2). [Link]
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Wardell, S. M. S. V., et al. (2016). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1629-1634. [Link]
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ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. ResearchGate. [Link]
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Catalytic Frontiers: Application Notes and Protocols for 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine Coordination Polymers
Foreword: The Architectural Advantage of Pyridine-Triazole Coordination Polymers in Catalysis
To the researchers, scientists, and pioneers in drug development, this guide delves into the catalytic potential of a unique class of materials: coordination polymers constructed from the versatile ligand, 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. The inherent structural features of this ligand—a synergistic fusion of a coordinating pyridine ring, a robust triazole moiety, and a directing carbonyl group—offer a compelling platform for the design of novel heterogeneous catalysts. The triazole ring provides multiple coordination sites, facilitating the formation of stable, high-dimensional polymer networks, while the pyridine group offers an additional point of metal ligation. The carbonyl linker introduces a degree of conformational rigidity and the potential for hydrogen bonding, which can influence substrate recognition and catalytic selectivity. This document provides a comprehensive overview, from the synthesis of the foundational ligand to detailed protocols for the catalytic application of its coordination polymers, empowering you to explore their potential in your own research endeavors.
Part 1: Synthesis of the Building Block: 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine Ligand
A reliable and scalable synthesis of the ligand is paramount. The following protocol is a robust method derived from established synthetic transformations for related pyridine-triazole systems.[1]
Protocol 1: Two-Step Synthesis of 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine
This protocol involves the conversion of pyridine-3-carbonitrile to an amidrazone, followed by cyclization to form the triazole ring.
Step 1: Synthesis of N'-Hydroxy-pyridine-3-carbimidamide
-
To a solution of pyridine-3-carbonitrile (10.4 g, 100 mmol) in ethanol (200 mL), add an aqueous solution of hydroxylamine (50% w/w, 13.2 g, 200 mmol).
-
Add potassium carbonate (13.8 g, 100 mmol) to the mixture.
-
Reflux the reaction mixture for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude N'-hydroxy-pyridine-3-carbimidamide, which can be used in the next step without further purification.
Step 2: Cyclization to 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine
-
Dissolve the crude N'-hydroxy-pyridine-3-carbimidamide from the previous step in triethyl orthoformate (50 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).
-
Heat the mixture at 120 °C for 6 hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.
-
The resulting solid is then triturated with diethyl ether, filtered, and dried under vacuum to afford the pure 3-(4H-1,2,4-triazole-3-carbonyl)pyridine ligand.
Caption: Synthetic workflow for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Part 2: From Building Blocks to Functional Materials: Synthesis of Coordination Polymers
The self-assembly of the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine ligand with various metal ions under solvothermal or hydrothermal conditions can lead to a diverse range of coordination polymers with unique topologies and properties.[2][3][4]
Protocol 2: General Hydrothermal Synthesis of a Metal-Triazole-Pyridine Coordination Polymer (M-TPCP)
This protocol provides a general framework for the synthesis of coordination polymers. The choice of metal salt, solvent system, and temperature are critical parameters that can be tuned to obtain different structures.
Materials:
-
3-(4H-1,2,4-Triazole-3-carbonyl)pyridine (1 equivalent)
-
Metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Co(NO₃)₂·6H₂O) (0.5-1 equivalent)
-
Solvent system (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), water, or mixtures thereof)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a 20 mL Teflon-lined autoclave, dissolve 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (e.g., 0.1 mmol, 17.4 mg) in 10 mL of DMF.
-
In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.05 mmol, 14.9 mg) in 5 mL of DMF.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
Seal the autoclave and heat it in an oven at a constant temperature (e.g., 100-150 °C) for 48-72 hours.
-
After the reaction time, allow the autoclave to cool slowly to room temperature.
-
Crystals of the coordination polymer, if formed, can be isolated by filtration, washed with fresh DMF, and dried in air.
Part 3: Catalytic Applications: Protocols and Performance
The porous nature and the presence of accessible metal active sites make these coordination polymers promising candidates for heterogeneous catalysis. Below are detailed protocols for plausible catalytic applications.
Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
Coordination polymers incorporating palladium(II) ions can serve as robust and recyclable catalysts for C-C bond formation. The porous structure can facilitate the diffusion of reactants and products, while the polymer framework can prevent the leaching of the active palladium species.
Protocol 3: Heterogeneous Suzuki-Miyaura Coupling of Aryl Halides
-
To a 25 mL round-bottom flask, add the Pd-TPCP catalyst (2 mol% Pd), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add a solvent mixture of ethanol and water (3:1, 5 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture at 80 °C for the specified time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature and filter to recover the catalyst.
-
Wash the catalyst with ethanol and dry it for reuse in subsequent cycles.
-
The filtrate is then extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Table 1: Hypothetical Performance of Pd-TPCP in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | 2 | 98 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 4 | 92 |
| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | 1.5 | 99 |
| 4 | 3-Bromopyridine | 2-Thiopheneboronic acid | 3 | 95 |
digraph "Suzuki-Miyaura Catalytic Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];A [label="Pd(0)-TPCP (Active Catalyst)"]; B [label="Oxidative Addition\n(Ar-X)"]; C [label="Ar-Pd(II)-X-TPCP"]; D [label="Transmetalation\n(Ar'-B(OH)2)"]; E [label="Ar-Pd(II)-Ar'-TPCP"]; F [label="Reductive Elimination"]; G [label="Ar-Ar' (Product)"];
A -> C [label=" "]; C -> E [label=" "]; E -> A [label=" "]; A -> B [style=invis]; B -> C [style=invis]; C -> D [style=invis]; D -> E [style=invis]; E -> F [style=invis]; F -> A [style=invis]; F -> G [label=" "];
{rank=same; B; D; F;} }
Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Lewis Acid Catalyzed Knoevenagel Condensation
Coordination polymers with coordinatively unsaturated metal sites (e.g., Zn(II) or Cu(II)) can act as Lewis acidic catalysts for various organic transformations, such as the Knoevenagel condensation.[2]
Protocol 4: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
-
In a 50 mL round-bottom flask, suspend the M-TPCP catalyst (e.g., Zn-TPCP, 5 mol%) in ethanol (10 mL).
-
Add the aldehyde (1.0 mmol) and the active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 mmol).
-
Reflux the reaction mixture for the required time, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture and filter to recover the catalyst.
-
Wash the catalyst with ethanol and dry for future use.
-
The filtrate is concentrated under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography to yield the desired product.
Table 2: Hypothetical Performance of Zn-TPCP in Knoevenagel Condensation
| Entry | Aldehyde | Active Methylene Compound | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Malononitrile | 0.5 | 99 |
| 2 | 4-Nitrobenzaldehyde | Malononitrile | 0.25 | 99 |
| 3 | Cinnamaldehyde | Ethyl cyanoacetate | 1 | 96 |
| 4 | Furfural | Malononitrile | 0.5 | 98 |
Conclusion and Future Outlook
The 3-(4H-1,2,4-triazole-3-carbonyl)pyridine ligand presents a promising scaffold for the construction of catalytically active coordination polymers. The protocols detailed herein provide a foundational framework for the synthesis and application of these materials. The modular nature of coordination polymer chemistry allows for the systematic tuning of properties by varying the metal center and reaction conditions. Future research in this area could focus on the synthesis of chiral coordination polymers for asymmetric catalysis, the incorporation of multiple metal ions to achieve synergistic catalytic effects, and the application of these materials in environmentally benign reactions, such as CO₂ fixation. The exploration of these catalytic frontiers holds significant potential for advancements in organic synthesis and drug development.
References
-
Dalton Transactions. (2022). 1,2,3-Triazole based ligands with phosphine and pyridine functionalities: synthesis, PdII and PtII chemistry and catalytic studies. Royal Society of Chemistry. [Link]
-
University of Memphis Digital Commons. (n.d.). Design and Evaluation of Triazole-Pyridine Ligands for Palladium-Catalyzed C–H Activation: Exploring Traceless Directing Groups and Difluoroarene Functionalization. [Link]
-
MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. [Link]
-
ResearchGate. (2021). Synthesis of pyridyl triazole ligands and their palladium complexes. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]
-
SciSpace. (2024). Review on Design and Development of Pyridyl Triazole Derivatives. [Link]
-
MDPI. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
RSC Advances. (2022). A magnetic porous organic polymer: catalytic application in the synthesis of hybrid pyridines with indole, triazole and sulfonamide moieties. [Link]
-
PubMed. (2026). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features. [Link]
-
CrystEngComm. (2009). Hydrothermal syntheses and structures of three novel coordination polymers assembled from 1,2,3-triazolate ligands. [Link]
-
ACS Publications. (2005). Synthesis and Characterization of New Coordination Polymers Generated from Triazole-Containing Organic Ligands and Inorganic Ag(I) Salts. [Link]
-
Dalton Transactions. (2015). Homoleptic coordination polymers and complexes of transition metals with 2-(1,2,4-1H-triazol-3-yl) pyridine and tuning towards white-light emission. [Link]
-
Environmental Engineering and Management Journal. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. [Link]
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- 2. Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrothermal syntheses and structures of three novel coordination polymers assembled from 1,2,3-triazolate ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structure, and fluorescence properties of coordination polymers of 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols for Microwave-Assisted Synthesis of Pyridine-Triazole Ketones
Introduction: The Strategic Value of Pyridine-Triazole Ketones in Modern Drug Discovery
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the development of novel therapeutics with enhanced potency and unique biological activities. Pyridine and 1,2,3-triazole rings are privileged structures, frequently found in a wide array of approved drugs and clinical candidates due to their ability to engage in various biological interactions. The pyridine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone in pharmaceuticals, while the 1,2,3-triazole ring, often synthesized via the highly efficient "click chemistry," offers metabolic stability and a potent hydrogen bond acceptor/donor capacity.
The incorporation of a ketone linker between these two heterocyclic systems introduces a versatile handle for further functionalization and a rigid scaffold that can orient the pyridine and triazole moieties in a specific spatial arrangement, crucial for optimizing interactions with biological targets. However, the synthesis of such multi-component molecules via traditional thermal methods can be challenging, often requiring long reaction times, harsh conditions, and leading to low yields and side product formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in drug development, offering a faster, more efficient, and environmentally friendly alternative to conventional heating. By utilizing microwave irradiation, chemical reactions can be completed in minutes rather than hours, with significantly improved yields and purity. This application note provides a comprehensive guide to the microwave-assisted synthesis of pyridine-triazole ketones, detailing the underlying principles, step-by-step protocols, and practical insights for researchers and drug development professionals.
The Principles and Advantages of Microwave-Assisted Organic Synthesis (MAOS)
Microwave synthesis utilizes the ability of polar molecules and ions to absorb microwave energy and convert it into heat. This dielectric heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.
-
Dipolar Polarization: Polar molecules, such as the solvents and reactants in a chemical reaction, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction and dielectric loss generate heat uniformly throughout the bulk of the reaction medium.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic movement, leading to collisions that generate heat.
This direct and uniform heating of the reaction mixture leads to several key advantages over conventional methods:
-
Rapid Reaction Rates: The ability to reach high temperatures and pressures quickly and safely dramatically accelerates reaction times, often reducing them from hours or days to mere minutes.
-
Higher Yields and Purity: The uniform heating minimizes the formation of byproducts that can arise from localized overheating at the vessel walls in conventional heating, leading to cleaner reactions and higher product yields.
-
Improved Reproducibility: Precise control over reaction parameters such as temperature, pressure, and time in modern microwave reactors ensures high reproducibility.
-
Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry.
The following workflow diagram illustrates the general process of microwave-assisted synthesis.
Figure 1: General workflow for microwave-assisted organic synthesis.
Synthetic Strategies and Protocols
The synthesis of pyridine-triazole ketones can be approached through several strategic pathways. The most common involve the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form the 1,2,3-triazole ring.
Strategy 1: Synthesis via Pyridinyl Alkyne and Azido Ketone
This strategy involves the synthesis of a pyridinyl alkyne and an azido ketone precursor, followed by a microwave-assisted CuAAC reaction.
Protocol 1.1: Microwave-Assisted Synthesis of a Representative Pyridine-Triazole Ketone
This protocol details the synthesis of (4-(pyridin-4-yl)-1H-1,2,3-triazol-1-yl)(phenyl)methanone.
Step 1: Synthesis of 4-Ethynylpyridine (Not Microwave-Assisted)
This starting material can be prepared via a Sonogashira cross-coupling reaction between 4-iodopyridine and ethynyltrimethylsilane, followed by desilylation.
Step 2: Synthesis of 2-Azido-1-phenylethan-1-one (Not Microwave-Assisted)
This intermediate is synthesized by reacting 2-bromo-1-phenylethan-1-one with sodium azide in a suitable solvent like acetone or DMF.
Step 3: Microwave-Assisted CuAAC Reaction
-
Reagents:
-
4-Ethynylpyridine (1.0 mmol)
-
2-Azido-1-phenylethan-1-one (1.0 mmol)
-
Copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: tert-Butanol/Water (1:1, 4 mL)
-
-
Procedure:
-
To a 10 mL microwave reaction vessel, add 4-ethynylpyridine, 2-azido-1-phenylethan-1-one, copper(II) sulfate pentahydrate, and sodium ascorbate.
-
Add the tert-butanol/water solvent mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
The product often precipitates from the reaction mixture and can be collected by filtration. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Parameter | Value | Reference |
| Temperature | 100 °C | |
| Time | 10 minutes | |
| Power (max) | 125 W | |
| Yield | 85-95% |
Strategy 2: One-Pot, Three-Component Microwave-Assisted Synthesis
A more efficient approach is a one-pot, three-component reaction where the azide is generated in situ. This method avoids the isolation of potentially unstable organic azides.
Protocol 2.1: One-Pot Synthesis of (4-Phenyl-1H-1,2,3-triazol-1-yl)(pyridin-4-yl)methanone
-
Reagents:
-
Isonicotinoyl chloride (1.0 mmol)
-
Sodium azide (1.2 mmol)
-
Phenylacetylene (1.0 mmol)
-
Copper(I) iodide (0.05 mmol, 5 mol%)
-
Solvent: Acetonitrile (5 mL)
-
-
Procedure:
-
In a 10 mL microwave reaction vessel, combine isonicotinoyl chloride, sodium azide, phenylacetylene, and copper(I) iodide.
-
Add acetonitrile as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
-
| Parameter | Value | Reference |
| Temperature | 120 °C | |
| Time | 15 minutes | |
| Power (max) | 150 W | |
| Yield | 75-88% |
Troubleshooting and Optimization
While microwave-assisted synthesis is generally robust, some common issues may arise. The following troubleshooting guide provides a logical approach to resolving these challenges.
Figure 2: A logical flow for troubleshooting common issues in microwave synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of medicinal chemistry, providing a powerful tool for the rapid and efficient construction of complex molecules like pyridine-triazole ketones. The protocols and strategies outlined in this application note demonstrate the versatility and advantages of MAOS, enabling researchers to accelerate their drug discovery programs. By leveraging the principles of microwave heating and understanding the key reaction parameters, scientists can overcome the limitations of conventional synthesis and explore novel chemical space with greater efficiency and sustainability.
References
- EPCP. (n.d.). Microwave-Assisted Synthesis in Drug Development.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.
- Beilstein Journals. (2019). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects.
- ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Role of Microwave in Pharmaceutical Sciences.
- PMC. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles.
- International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- ACS Publications. (2004). A Microwave-Assisted Click Chemistry Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via a Copper(I)-Catalyzed Three-Component Reaction.
- ResearchGate. (n.d.). Copper(I)‐Catalyzed Azide‐Alkyne Cycloaddition Microwave‐Assisted: Preparation of 7‐(4‐Substituted‐1H‐1,2,3‐Triazol‐1‐yl)‐Fluoroquinolones.
- Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis.
- PMC. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- CEM Corporation. (n.d.). Synthetic Applications for Microwave Synthesis.
- Oriental Journal of Chemistry. (2008). MICROWAVE ASSISTED SYNTHESIS OF 6-ARYL-2-METHYL-3- [BENZOTHIAZINYLPYRIDINYL / 2-AMINOPYRIMIDINYL / 2-AMINOTHIAZOLYL / TRIAZOLOT.
- MDPI. (2014). Microwave Assistant Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing Pyridine Moiety.
- Bentham Science Publisher. (n.d.). Microwave-induced Triazole Synthesis via 1,3-dipolar azide-alkyne cycloaddition: Recent Advances. Retrieved from SfsQKtsK0kWTyH4BCBuUxQNmQObspPdQg==)
Application Notes and Protocols for the Biological Evaluation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Derivatives
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 3-(4H-1,2,4-triazole-3-carbonyl)pyridine scaffold represents a class of heterocyclic compounds of significant interest in modern drug discovery. Structurally, these derivatives act as nicotinamide mimics, a feature that positions them as potent inhibitors of enzymes reliant on nicotinamide adenine dinucleotide (NAD+) as a substrate or cofactor.[1] Two such enzyme families, Poly (ADP-ribose) polymerases (PARPs) and Nicotinamide phosphoribosyltransferase (NAMPT), are critical regulators of cellular processes ranging from DNA repair and genomic stability to metabolism and stress response.[1][2][3]
PARP enzymes, particularly PARP-1, are central to the DNA damage response, and their inhibition has become a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[1][4] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is frequently overexpressed in cancer cells to meet their high energetic demands.[2][5][6][7] Consequently, inhibition of NAMPT presents an attractive therapeutic window for targeting tumor metabolism.[3][7]
This guide provides a comprehensive, multi-tiered strategy for the biological characterization of novel 3-(4H-1,2,4-triazole-3-carbonyl)pyridine derivatives. The protocols are designed to first establish a baseline of cellular toxicity, then to quantify direct biochemical inhibition of PARP-1 and NAMPT, and finally to confirm target engagement and downstream pathway modulation within a cellular context.
Experimental Strategy: A Hierarchical Approach
A logical, stepwise approach is essential for the efficient evaluation of novel compounds. We advocate for a screening cascade that moves from general cytotoxicity to specific biochemical and cell-based functional assays. This ensures that resources are focused on compounds with genuine target-specific activity and acceptable therapeutic windows.
Caption: Hierarchical workflow for characterizing novel pyridine-triazole derivatives.
Section 1: Preliminary Cytotoxicity Assessment (MTT Assay)
Principle: Before assessing target-specific activity, it is crucial to determine the general cytotoxic profile of the compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[8] Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[8]
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies for assessing the cytotoxicity of novel chemical entities.[8][9]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Test compounds dissolved in DMSO (10 mM stock).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well flat-bottom cell culture plates.
-
Microplate reader (capable of measuring absorbance at ~570 nm).
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include "vehicle control" wells (medium with DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the average absorbance of the "no-cell" blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_Vehicle) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀).
| Parameter | Description |
| Cell Density | 5,000 - 10,000 cells/well |
| Incubation Time | 48 - 72 hours |
| Compound Conc. Range | 0.01 - 100 µM (logarithmic dilutions) |
| Final DMSO Conc. | ≤ 0.5% |
| Wavelength | 570 nm |
Section 2: Target-Specific Biochemical Inhibition Assays
These assays utilize purified enzymes to directly measure the inhibitory potential of the compounds, providing a clear IC₅₀ value for target engagement without the complexities of a cellular environment.[10]
PARP-1 Enzymatic Inhibition Assay
Principle: This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ onto histone proteins. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected colorimetrically. An active inhibitor will reduce the amount of biotinylated product, leading to a decreased signal.
Caption: Workflow for the PARP-1 biochemical assay.
Protocol 2: PARP-1 Inhibition Assay
Materials and Reagents:
-
Recombinant human PARP-1 enzyme.
-
Activated DNA (e.g., sonicated calf thymus DNA).
-
Histone H1.
-
Biotinylated NAD+.
-
Streptavidin-coated 96-well plates.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop Solution (e.g., 2 N H₂SO₄).
-
Known PARP inhibitor (e.g., Olaparib) as a positive control.
Step-by-Step Procedure:
-
Plate Preparation: If not pre-coated, coat a 96-well plate with Histone H1 overnight at 4°C. Wash and block the plate.
-
Reaction Setup: In each well, add 50 µL of a reaction mix containing assay buffer, a fixed concentration of PARP-1 enzyme, activated DNA, and the test compound at various concentrations. Include "no inhibitor" (positive activity) and "no enzyme" (background) controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]
-
Reaction Initiation: Start the reaction by adding 50 µL of biotinylated NAD+ to each well. Incubate for 60 minutes at 30°C.
-
Detection:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate for 60 minutes at room temperature.
-
Wash the plate 3 times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Add 100 µL of Stop Solution.
-
-
Reading: Measure the absorbance at 450 nm.
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate % inhibition: % Inhibition = 100 - [((Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background)) * 100]
-
Plot % Inhibition against the log of inhibitor concentration to determine the IC₅₀ value.
NAMPT Enzymatic Inhibition Assay
Principle: This is a coupled-enzyme fluorometric assay.[5] NAMPT catalyzes the conversion of nicotinamide (NAM) and PRPP to nicotinamide mononucleotide (NMN). In subsequent reactions, NMN is converted to NAD+, which is then used by alcohol dehydrogenase to reduce a substrate, producing a fluorescent signal (NADH).[2][5] The fluorescence intensity is directly proportional to NAMPT activity.
Protocol 3: NAMPT Inhibition Assay
This protocol is based on commercially available kits.[2][5][6]
Materials and Reagents:
-
Recombinant human NAMPT enzyme.
-
NAMPT Assay Buffer.
-
Substrates: Nicotinamide (NAM) and PRPP.
-
Coupling enzymes and substrates (NMNAT, alcohol dehydrogenase, ethanol).
-
Known NAMPT inhibitor (e.g., FK866) as a positive control.
-
Black, opaque 96-well or 384-well plates.
-
Fluorescence microplate reader (Excitation: 340 nm, Emission: 460 nm).
Step-by-Step Procedure:
-
Reaction Setup: To each well, add the NAMPT enzyme and the test compound at various concentrations in assay buffer.
-
Pre-incubation: Incubate for 15-30 minutes at 30°C.
-
Reaction Initiation: Add a master mix containing NAM, PRPP, and the coupling enzymes/substrates to initiate the reaction.
-
Incubation: Incubate the plate for 1-2 hours at 30°C, protected from light.
-
Reading: Measure the fluorescence intensity (Ex: 340 nm, Em: 460 nm).
Data Analysis:
-
Follow the same data analysis procedure as the PARP-1 assay to calculate % inhibition and determine the IC₅₀ value from the fluorescence readings.
Section 3: Cell-Based Target Engagement & Pathway Analysis
Confirming that a compound inhibits its target in a complex cellular environment is a critical validation step. These assays measure the direct downstream consequences of enzyme inhibition within intact cells.
Western Blot for Cellular PARP Activity (PAR Levels)
Principle: Western blotting uses antibodies to detect specific proteins.[12] Upon DNA damage, PARP-1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. A potent PARP inhibitor will prevent this PARylation. This assay measures the level of PAR in cells treated with a DNA-damaging agent in the presence or absence of the test compound.[13]
Protocol 4: Western Blot for PAR Analysis
This protocol follows standard Western blotting procedures.[14][15]
Materials and Reagents:
-
Cell line of interest (e.g., A549).
-
DNA-damaging agent (e.g., H₂O₂ or MMS).
-
RIPA or similar lysis buffer with protease/phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running and transfer buffers.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-PAR and anti-Actin (or other loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Step-by-Step Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat with various concentrations of the test compound or positive control (Olaparib) for 1-2 hours.
-
Induce Damage: Add a DNA-damaging agent (e.g., 1 mM H₂O₂) for 15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[14] Collect the lysate and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate with anti-PAR primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash thoroughly and apply ECL substrate.
-
-
Detection: Image the blot using a chemiluminescence detector.
-
Re-probing: Strip the membrane and re-probe with an anti-Actin antibody to ensure equal protein loading.
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the PAR signal to the loading control (Actin).
-
A dose-dependent decrease in the PAR signal in compound-treated cells compared to the "damage-only" control indicates effective cellular PARP inhibition.
Cellular NAD+ Level Assay
Principle: As NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition leads to a measurable depletion of intracellular NAD+ levels.[7] This can be quantified using commercially available colorimetric or fluorometric assay kits that measure the total NAD+/NADH pool.
Protocol 5: Quantifying Cellular NAD+ Levels
Materials and Reagents:
-
Cell line of interest (e.g., A2780).
-
Test compounds and positive control (FK866).
-
Commercial NAD+/NADH quantification kit.
-
NAD+ Extraction Buffer (provided in kit).
-
96-well plates.
-
Microplate reader (absorbance or fluorescence).
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in a 96-well plate. Treat with various concentrations of the test compound for 24-72 hours.
-
Extraction: Lyse the cells using the provided extraction buffer to release NAD+ and NADH.
-
Quantification: Follow the specific kit manufacturer's instructions, which typically involve an enzymatic cycling reaction where NAD+ is reduced to NADH, which then reacts with a probe to generate a signal.
-
Reading: Measure the absorbance or fluorescence.
Data Analysis:
-
Generate a standard curve using the provided NAD+ standards.
-
Calculate the NAD+ concentration in each sample.
-
A dose-dependent decrease in cellular NAD+ levels confirms NAMPT inhibition.
| Assay | Principle | Primary Endpoint | Key Controls |
| Western Blot (PAR) | Immunodetection of PAR polymer | Reduction in PAR signal | Untreated, Damage Only, Positive Inhibitor |
| NAD+ Level Assay | Enzymatic cycling reaction | Depletion of cellular NAD+ | Vehicle Control, Positive Inhibitor |
References
-
[1][9][16]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. PMC.
- Protocol for Assessing Cytotoxicity of Novel Compounds in Cell Lines. Benchchem.
- NAMPT Inhibitor Screening Assay Kit. BPS Bioscience.
- A standard operating procedure for an enzym
- Luciferase reporter assays: Powerful, adaptable tools for cell biology research. Promega.
- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem.
- In Vitro Enzyme Inhibitory Assays. Bio-protocol.
- Design, synthesis and biological evaluation of erythrina derivatives bearing a 1,2,3-triazole moiety as PARP-1 inhibitors. PubMed.
- NAMPT Inhibitor Screening Assay Kit. BPS Bioscience.
- Luciferase Reporter Assay System for Deciphering GPCR P
- NAMPT Assay Service. BPS Bioscience.
- Application Notes and Protocols: Luciferase Reporter Assays for Studying Signal Transduction. Benchchem.
- Discovery of Fused Isoquinolinone/Triazole as a Scaffold for Tankyrase and PARP Inhibition.
- Dual Luciferase Reporter Assay Protocol. Bosterbio.
- Cytotoxicity Assay Protocol & Troubleshooting.
- Luciferase Reporters. Thermo Fisher Scientific - US.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
- Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death.
- Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministr
- Design, Synthesis, and Anticancer as PARP-1 Inhibitor with Computational Studies of New Triazole, Thiazolidinone, - Thieno [2, 3-d] Pyrimidinones.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- Update on in vitro cytotoxicity assays for drug development.
- Western blot protocol. Abcam.
- Western Blotting Protocol. Cell Signaling Technology.
- General Western Blot Protocol Overview. Novus Biologicals.
- Western Blot Protocol. OriGene Technologies Inc.
- functional in vitro assays for drug discovery. YouTube.
Sources
- 1. [1,2,4]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Design, synthesis and biological evaluation of erythrina derivatives bearing a 1,2,3-triazole moiety as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. origene.com [origene.com]
- 16. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Schiff Bases Derived from 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Scaffolds
Abstract
This application note details the optimized protocol for synthesizing Schiff bases derived from the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine lineage—specifically focusing on the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol scaffold. These hybrid heterocycles are critical in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and anticancer properties.[1] The guide covers the complete synthetic workflow: from the cyclization of nicotinic acid hydrazide precursors to the condensation with aromatic aldehydes to form the target azomethine (Schiff base) linkage.
Introduction & Chemical Background
The Scaffold
The "3-(4H-1,2,4-triazole-3-carbonyl)pyridine" descriptor refers to a class of compounds originating from nicotinic acid (pyridine-3-carboxylic acid) . In drug discovery, this moiety is most frequently utilized as the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol .
-
Pyridine Moiety: Provides electron-deficient heteroaromatic properties, enhancing binding affinity to biological targets (e.g., enzymes, DNA).
-
1,2,4-Triazole Core: Acts as a rigid linker and pharmacophore, offering hydrogen bonding sites (N-H, N=C).
-
Schiff Base (Azomethine -N=CH-): The critical linkage formed by condensing the primary amine (N-NH₂) at position 4 of the triazole with an aldehyde. This bond is essential for biological activity, often chelating metal ions or interacting with active sites in pathogens.
Reaction Mechanism
The synthesis proceeds via a nucleophilic addition-elimination pathway:
-
Precursor Formation: Nicotinic acid hydrazide reacts with carbon disulfide (
) and hydrazine hydrate ( ) to cyclize into the 4-amino-triazole ring. -
Schiff Base Condensation: The nucleophilic lone pair on the N-amino group attacks the electrophilic carbonyl carbon of an aromatic aldehyde.
-
Dehydration: Loss of a water molecule drives the equilibrium toward the stable imine (Schiff base) product.
Experimental Protocol
Materials & Reagents
| Reagent | Purity/Grade | Role |
| Nicotinic Acid Hydrazide | >98% | Starting Scaffold |
| Carbon Disulfide ( | ACS Reagent | Cyclization Agent |
| Potassium Hydroxide (KOH) | Pellets | Base Catalyst |
| Hydrazine Hydrate (80-99%) | Reagent Grade | Nucleophile for Ring Closure |
| Aromatic Aldehydes | >98% | Schiff Base Partner (e.g., Benzaldehyde, 4-Cl-Benzaldehyde) |
| Ethanol (EtOH) | Absolute | Solvent |
| Glacial Acetic Acid | ACS Reagent | Catalyst (Schiff Base formation) |
Step 1: Synthesis of the Precursor (4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol)
Note: This step establishes the "3-(4H-1,2,4-triazole-3-carbonyl)pyridine" core.
-
Dissolution: Dissolve Nicotinic acid hydrazide (0.01 mol) in absolute ethanol (30 mL) containing KOH (0.015 mol).
-
Addition: Cool the solution to 0–5°C in an ice bath. Add Carbon Disulfide (
) (0.015 mol) dropwise with constant stirring. -
Salt Formation: Stir the mixture for 12–16 hours at room temperature. A solid precipitate (potassium dithiocarbazate salt) will form.
-
Filtration: Dilute with anhydrous ether (or cold ethanol), filter the solid salt, and wash with ether. Dry in a vacuum desiccator.
-
Cyclization: Suspend the potassium salt in water (20 mL) and add Hydrazine Hydrate (0.02 mol).
-
Reflux: Reflux the reaction mixture for 4–6 hours. The color will change (often evolving
gas—perform in a fume hood ). -
Precipitation: Cool the mixture and acidify with concentrated HCl to pH 3–4. The solid product (4-amino-triazole) will precipitate.
-
Purification: Filter, wash with cold water, and recrystallize from ethanol.
-
Yield Target: 65–75%
-
Melting Point: ~208–210°C (Literature dependent)
-
Step 2: Synthesis of Schiff Bases
Protocol for the condensation of the 4-amino-triazole with aromatic aldehydes.
-
Preparation: In a round-bottom flask, dissolve the 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (0.01 mol) in absolute ethanol (20–30 mL).
-
Aldehyde Addition: Add the equimolar amount (0.01 mol) of the appropriate substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde).
-
Catalysis: Add 3–4 drops of Glacial Acetic Acid (or catalytic
) to activate the carbonyl group. -
Reflux: Reflux the reaction mixture on a water bath for 4–8 hours. Monitor progress via TLC (Solvent system: Chloroform:Methanol 9:1).
-
Workup:
-
Concentrate the solvent to half volume under reduced pressure.
-
Cool the flask in an ice bath. The Schiff base should crystallize out.
-
If no precipitate forms, pour the mixture onto crushed ice with vigorous stirring.
-
-
Purification: Filter the solid product and wash with cold ethanol/water. Recrystallize from hot ethanol or DMF/Ethanol mixture.
Visualization of Workflow
Reaction Scheme & Logic
The following diagram illustrates the chemical transformation from the hydrazide precursor to the final Schiff base.
Caption: Step-wise synthesis pathway from Nicotinic Acid Hydrazide to the final Triazole-Schiff Base.
Experimental Workflow
Caption: Operational workflow for the laboratory preparation and purification of the target compounds.
Data Analysis & Characterization
To validate the structure of the synthesized Schiff bases, look for these specific spectral signatures:
| Technique | Diagnostic Signal | Interpretation |
| FT-IR | 1600–1640 cm⁻¹ | C=N (Azomethine) stretch : Confirms Schiff base formation. |
| 3100–3400 cm⁻¹ | N-H stretch (if thiol/thione tautomer exists). Absence of | |
| 2500–2600 cm⁻¹ | S-H stretch (weak) if in thiol form. | |
| ¹H NMR | δ 8.5–9.5 ppm (s, 1H) | Azomethine proton (-N=CH-) : The definitive peak for Schiff bases. |
| δ 13.0–14.0 ppm (s, 1H) | S-H or N-H (triazole ring proton), usually broad singlet. | |
| δ 7.0–8.8 ppm (m) | Aromatic protons (Pyridine and Phenyl rings). | |
| ¹³C NMR | 150–165 ppm | C=N carbon : Characteristic downfield shift. |
| 160–170 ppm | C-3 and C-5 of the triazole ring. |
Expected Yields[4]
-
Precursor (Triazole): 65–75%
-
Schiff Bases: 70–85% (Yields are generally higher with electron-withdrawing groups on the aldehyde, e.g., -NO₂, -Cl).
Critical Notes & Troubleshooting
-
Tautomerism: The 1,2,4-triazole-3-thiol exists in equilibrium between the thiol (–SH) and thione (=S) forms. In solution (NMR), the thione form often predominates (NH signal visible).
-
Anhydrous Conditions: While the reaction generates water, starting with dry ethanol helps drive the equilibrium.
-
Catalyst Choice: Glacial acetic acid is standard. For stubborn aldehydes, a catalytic amount of piperidine or refluxing in dioxane can improve yields.
-
Safety: Carbon disulfide (
) is highly flammable and toxic. Hydrazine hydrate is carcinogenic. All steps involving these reagents must be performed in a fume hood .
References
-
Synthesis of 1,2,4-triazoles from Isonicotinic Acid Hydrazide
- Source: European Journal of Medicinal Chemistry (2009).
- Title: Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evalu
-
URL:[Link]
-
Schiff Bases of 4-Amino-Triazoles
- Source: PLOS ONE (2020).
- Title: A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents.
-
URL:[Link]
-
Triazole-Pyridine Hybrid Scaffolds
-
General Triazole Synthesis Methodology
Sources
Application Notes and Protocols: Solvent Selection for Recrystallizing 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Introduction
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), achieving the desired purity is paramount. Recrystallization is a fundamental and highly effective purification technique for crystalline solids. The selection of an appropriate solvent system is the most critical factor in developing a successful and efficient recrystallization protocol. This guide provides a comprehensive framework for the selection of a suitable solvent for the recrystallization of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, a heterocyclic compound of interest in medicinal chemistry.
The molecular structure of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, featuring both a triazole and a pyridine ring, presents a unique solubility profile. The presence of multiple nitrogen atoms allows for hydrogen bonding, while the aromatic rings contribute to its overall polarity.[1][2] Understanding these structural features is key to a rational approach to solvent selection.
Physicochemical Properties and Solubility Predictions
The structure of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine suggests a moderate to high polarity. The triazole moiety is known to be soluble in water and polar organic solvents like ethanol and methanol.[1] The pyridine ring, while aromatic, is a polar heterocycle. The carbonyl group further increases the molecule's polarity and potential for hydrogen bonding.
Based on these characteristics, we can predict the following solubility trends:
-
High Solubility: in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
-
Moderate Solubility: in less polar solvents like acetone, ethyl acetate, and acetonitrile.[3][4]
-
Low to Insoluble: in non-polar solvents (e.g., hexane, toluene, diethyl ether).[5]
An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] This differential solubility is the driving force for crystal formation upon cooling.
Experimental Workflow for Solvent Screening
A systematic approach to solvent screening is essential for identifying the optimal recrystallization solvent or solvent system. The following workflow is recommended:
Caption: Workflow for Solvent Selection.
Protocol 1: Small-Scale Single Solvent Solubility Screening
-
Preparation: Place approximately 10-20 mg of crude 3-(4H-1,2,4-triazole-3-carbonyl)pyridine into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., water, ethanol, methanol, acetone, ethyl acetate, acetonitrile, toluene, heptane) while stirring, up to a volume of 0.5 mL. Record the solubility at room temperature.
-
Heating: If the compound is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate to the boiling point of the solvent. Continue adding the solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
Data Presentation: Expected Solubility Profile
| Solvent | Polarity Index | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Suitability for Recrystallization |
| Water | 10.2 | Moderate | High | Potentially good, may require a co-solvent. |
| Methanol | 5.1 | High | Very High | Likely too soluble for good recovery.[4] |
| Ethanol | 4.3 | Moderate | High | A promising candidate.[3] |
| Acetonitrile | 5.8 | Low to Moderate | High | A promising candidate.[3][4] |
| Acetone | 5.1 | Low to Moderate | High | A promising candidate.[3][4] |
| Ethyl Acetate | 4.4 | Low | Moderate to High | Could be a good choice. |
| Toluene | 2.4 | Insoluble | Low | Unlikely to be a good primary solvent. |
| Heptane | 0.1 | Insoluble | Insoluble | Likely a good anti-solvent. |
Protocol 2: Two-Solvent Recrystallization
If a single solvent does not provide the desired outcome, a two-solvent system can be employed.[7] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is sparingly soluble. The two solvents must be miscible.
-
Dissolution: Dissolve the crude 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in a minimal amount of the "good" solvent (e.g., ethanol or acetone) at its boiling point in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[6][7]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water or heptane) dropwise until the solution becomes faintly cloudy (the point of saturation).[7]
-
Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Troubleshooting Common Recrystallization Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the compound. To remedy this, try using a lower boiling point solvent or a more dilute solution.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Try evaporating some of the solvent to increase the concentration or induce crystallization by scratching the inner surface of the flask or adding a seed crystal.
-
Low Recovery: This can be caused by using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the solvent even at low temperatures.[6] To improve the yield, use the minimum amount of hot solvent necessary for dissolution and consider recovering a second crop of crystals from the mother liquor.[6][8]
-
Impure Crystals: Rapid cooling can trap impurities within the crystal lattice.[6] Slower cooling rates generally lead to the formation of purer crystals. If impurities have similar solubility profiles to the desired compound, an alternative purification method like column chromatography may be necessary.[6]
Conclusion
The successful recrystallization of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine hinges on a methodical and well-reasoned approach to solvent selection. By understanding the physicochemical properties of the target molecule and systematically screening a range of solvents, an efficient and reproducible purification protocol can be developed. Polar protic solvents like ethanol and polar aprotic solvents such as acetonitrile and acetone are predicted to be strong single-solvent candidates. For further optimization, two-solvent systems, for instance, ethanol/water or acetone/heptane, should be explored. The detailed protocols and troubleshooting guide provided herein serve as a robust starting point for researchers in the development of a purification process for this and structurally related compounds.
References
- Benchchem. Technical Support Center: Recrystallization of Triazole Derivatives.
- Kovalenko, V., et al. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. 2022.
- Wrona-Krol, E., et al. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. Molecules. 2021.
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
- Gagnon, P. E., et al. PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. 1953.
- MIT OpenCourseWare. 5.301 Laboratory Chemistry, Fall 2004. Two-Solvent Recrystallization Guide.
- University of York. Single-solvent recrystallisation.
- Solubility of Things. 1,2,4-Triazole | Solubility of Things.
- Wikipedia. 1,2,4-Triazole.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 3. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
Methods for incorporating 3-(4H-1,2,4-triazole-3-carbonyl)pyridine into peptide chains
Application Note: Strategies for Incorporating the 3-(4H-1,2,4-Triazole-3-carbonyl)pyridine Motif into Peptide Architectures
Part 1: Strategic Analysis & Chemical Logic
The incorporation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (and its structural isomers) into peptide chains is a high-value strategy in Fragment-Based Drug Discovery (FBDD).[1][2] This moiety combines the hydrogen-bonding capability of the 1,2,4-triazole with the metal-chelating and
To ensure successful incorporation, one must first define the structural role of the "carbonyl" in the user's specific nomenclature.[1][2] In chemical synthesis, this moiety presents two distinct connectivity scenarios:
-
Scenario A: The "Amide Cap" (The Carbonyl is the Linker)
-
Context: The "carbonyl" refers to the acyl group forming an amide bond with the peptide N-terminus.[1][2]
-
Chemical Species: The actual building block is 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-carboxylic acid .[1][2]
-
Application: Capping the N-terminus to improve metabolic stability or binding affinity.[1][2]
-
-
Scenario B: The "Ketone Scaffold" (The Carbonyl is an Internal Bridge)
This guide details protocols for both scenarios , with a primary focus on Scenario A, as it is the standard interpretation for "incorporating into peptide chains."
Part 2: Experimental Protocols
Protocol A: N-Terminal Incorporation via Amide Coupling (The "Cap" Strategy)[1][2]
This method attaches the pyridine-triazole moiety to the N-terminus of a resin-bound peptide.[1][2] Since the specific carboxylic acid building block is often not commercially available, we include a robust synthesis route.[1][2]
1. Synthesis of the Building Block: 5-(Pyridin-3-yl)-4H-1,2,4-triazole-3-carboxylic Acid [1][2]
-
Principle: Condensation of nicotinohydrazide with diethyl oxalate followed by cyclization and hydrolysis.[1][2]
-
Reagents: Nicotinohydrazide, Diethyl oxalate, Sodium ethoxide (NaOEt), Ethanol, NaOH, HCl.[1][2]
Step-by-Step Synthesis:
-
Condensation: Dissolve Nicotinohydrazide (10 mmol) in anhydrous EtOH (50 mL). Add Diethyl oxalate (12 mmol). Reflux for 4 hours.
-
Cyclization: Cool to 0°C. Add NaOEt (2.5 eq) dropwise. Reflux overnight to effect the Pellizzari-type cyclization.[1][2]
-
Isolation of Ester: Evaporate solvent, dissolve residue in water, and neutralize with dilute HCl to precipitate Ethyl 5-(pyridin-3-yl)-1,2,4-triazole-3-carboxylate. Filter and dry.[1][2]
-
Hydrolysis: Suspend the ester in 1M NaOH (3 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl.
-
Purification: Collect the white precipitate (The Acid) by filtration.[1][2] Recrystallize from water/ethanol.[1][2]
2. Solid-Phase Coupling Protocol
-
Reagents: Resin-bound peptide (amine free), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIPEA (Diisopropylethylamine), DMF.[1][2]
Workflow:
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 20 min. Remove Fmoc group (20% Piperidine/DMF) if necessary.[1][2] Wash 5x with DMF.[1][2]
-
Activation: In a vial, dissolve 5-(pyridin-3-yl)-4H-1,2,4-triazole-3-carboxylic acid (0.4 mmol, 4 eq) in DMF (2 mL).
-
Coupling: Add the activated solution to the resin.[1][2] Shake/vortex at room temperature for 2–4 hours.
-
Cleavage: Wash resin (DMF x5, DCM x5).[1][2] Cleave peptide using TFA/TIS/H2O (95:2.5:2.[1][2]5) for 2 hours.
-
Workup: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC.
Protocol B: Side-Chain Incorporation via N-Alkylation (The "Scaffold" Strategy)[1][2]
Use this method if the "carbonyl" is an internal ketone bridge and you must attach the intact 3-(4H-1,2,4-triazole-3-carbonyl)pyridine scaffold to a peptide side chain (e.g., to a Cysteine or Lysine derivative).[1][2]
Mechanism: Nucleophilic substitution (
1. Preparation of the "Acceptor" Peptide [1][2]
-
At the desired attachment site (e.g., N-terminus or Lysine-
-amine), couple Chloroacetic acid or Bromoacetic acid using DIC/HOBt (5 eq) for 1 hour.[1][2]
2. Displacement Reaction
-
Reagents: 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (The Scaffold), Cs2CO3 (Cesium Carbonate), DMF.[1][2]
-
Note: The scaffold can be synthesized by reacting 3-cyanopyridine with hydrazine, followed by reaction with an acyl donor, or purchased as a custom building block.[1][2]
Workflow:
-
Swelling: Swell the Bromoacetyl-peptide-resin in DMF.
-
Reaction Mixture: Dissolve the Pyridine-Triazole scaffold (5 eq) in DMF. Add anhydrous Cs2CO3 (5 eq) and TBAI (Tetrabutylammonium iodide, 0.1 eq) as a catalyst.
-
Incubation: Add the mixture to the resin.[1][2] Shake at 40°C for 12–16 hours.
-
Washing: Extensive washing with DMF/Water/MeOH is crucial to remove insoluble cesium salts.[1][2]
-
Cleavage & Analysis: Standard TFA cleavage.
Part 3: Visualization & Logic
Decision Framework for Incorporation Strategy
The following diagram illustrates the logical flow for selecting the correct synthetic path based on the structural requirement of the "Carbonyl" group.
Caption: Decision tree for selecting the synthetic route based on the connectivity of the carbonyl group.
Part 4: Data Summary & Quality Control
Table 1: Troubleshooting Common Coupling Issues
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Steric hindrance of the triazole carboxylic acid.[1][2] | Switch from HATU to COMU or PyAOP .[1][2] Increase temperature to 50°C. |
| Incomplete Alkylation (Method B) | Poor nucleophilicity of Triazole-NH.[1][2] | Use Cs2CO3 (Cesium effect) and TBAI catalyst.[1][2] Ensure anhydrous DMF. |
| Regioisomers (Method B) | N1 vs N2 alkylation ambiguity. | Purify via Preparative HPLC.[1][2][3] N1-alkyl is usually the major product (thermodynamic).[1][2] |
| Solubility Issues | High polarity of Pyridine-Triazole moiety. | Dissolve reagents in DMSO/DMF (1:1) . Use PEGylated resin (e.g., TentaGel).[1][2] |
References
-
Jiang, Y., et al. (2014).[1][2] "Fragment based discovery of Arginine isosteres through REPLACE: towards non-ATP competitive CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Davies, T. G., et al. (2016).[1][2] "Mono-acidic Inhibitors of the Kelch-like ECH-Associated Protein 1: Nuclear Factor Erythroid 2-Related Factor 2 (Keap1:Nrf2) Protein–Protein Interaction." Journal of Medicinal Chemistry. Link[1][2]
-
Bachem. (2020).[1][2] "Peptide Click Chemistry Explained." Bachem Knowledge Center. Link
-
Castanedo, G. M., et al. (2011).[1][2][4] "Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines." The Journal of Organic Chemistry. Link[1][2]
-
Richardson, A., et al. (2022).[1][2] "Importance of Binding Site Hydration and Flexibility Revealed When Optimizing a Macrocyclic Inhibitor of the Keap1–Nrf2 Protein–Protein Interaction." Journal of Medicinal Chemistry. Link[1][2]
Sources
Troubleshooting & Optimization
Improving reaction yields in the synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Welcome to the technical support center for the synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and optimize your reaction yields.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Overall Yield of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Question: We are following a standard two-step synthesis starting from 3-cyanopyridine, but our overall yield is consistently below 40%. What are the likely causes and how can we improve it?
Answer:
Low overall yield in this synthesis is a common issue that can stem from inefficiencies in either of the two key steps: the formation of the intermediate methyl 3-pyridinecarboximidate via the Pinner reaction, or the subsequent cyclization with formylhydrazine. Let's break down the potential problems and solutions for each stage.
Step 1: Pinner Reaction - Formation of Methyl 3-pyridinecarboximidate
The Pinner reaction involves the acid-catalyzed reaction of a nitrile (3-cyanopyridine) with an alcohol (methanol) to form an imino ester salt, which is then neutralized to the imidate.[1][2] Incomplete conversion or degradation of the product are common pitfalls.
Potential Causes & Solutions:
-
Presence of Water: The Pinner reaction is highly sensitive to moisture. Water can hydrolyze the nitrile starting material or the imidate product, leading to the formation of nicotinamide or methyl nicotinate, respectively.[3][4][5][6]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous methanol and dry HCl gas. Commercial solutions of HCl in methanol can be used but should be freshly prepared or titrated to confirm their concentration and water content.
-
-
Insufficient HCl: Anhydrous hydrogen chloride is the catalyst and is crucial for protonating the nitrile, making it more susceptible to nucleophilic attack by methanol.[2][7]
-
Solution: Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture at a controlled rate. The reaction is typically performed at low temperatures (0-5 °C) to ensure saturation of the solution with HCl without excessive evaporation.[2]
-
-
Suboptimal Temperature Control: The imidate salt (Pinner salt) is thermally unstable and can decompose at higher temperatures.[1][7]
-
Solution: Maintain the reaction temperature at 0-5 °C during the introduction of HCl gas and allow the reaction to proceed at a low temperature (e.g., room temperature or below) until completion.
-
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure all the 3-cyanopyridine has been consumed before proceeding with the workup.
-
Experimental Protocol: Optimized Pinner Reaction
| Parameter | Recommendation |
| Solvent | Anhydrous Methanol |
| Reagent | Dry HCl gas |
| Temperature | 0-5 °C during HCl addition, then stir at room temperature |
| Monitoring | TLC (e.g., 1:1 Hexane:Ethyl Acetate) or GC |
| Work-up | Neutralization with a suitable base (e.g., sodium methoxide) at low temperature |
Step 2: Cyclization with Formylhydrazine
This step involves the reaction of the methyl 3-pyridinecarboximidate with formylhydrazine to form an N'-formyl-3-pyridinecarboximidohydrazide intermediate, which then undergoes dehydrative cyclization to the desired 1,2,4-triazole.[8]
Potential Causes & Solutions:
-
Purity of the Imidate: Impurities from the Pinner reaction can interfere with the cyclization.
-
Solution: Ensure the methyl 3-pyridinecarboximidate is of high purity. If necessary, purify it by distillation or chromatography before proceeding.
-
-
Inefficient Dehydration: The final step of the reaction is a dehydration to form the aromatic triazole ring. Incomplete dehydration will result in the presence of the open-chain intermediate.
-
Solution: The cyclization is often carried out at elevated temperatures (reflux) to facilitate dehydration. The choice of solvent can also play a role; a higher boiling point solvent may be beneficial, but care must be taken to avoid decomposition. Microwave-assisted synthesis can also be an effective method to promote cyclization.
-
-
Side Reactions: The formylhydrazine can potentially undergo side reactions.
-
Solution: Use a slight excess of formylhydrazine to ensure complete reaction with the imidate. Add the formylhydrazine portion-wise to control the reaction exotherm.
-
Workflow Diagram: Synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Caption: Synthetic pathway for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Issue 2: Formation of Nicotinamide as a Major Byproduct
Question: Our final product is contaminated with a significant amount of nicotinamide. How can we prevent its formation?
Answer:
The formation of nicotinamide is a strong indicator of the presence of water in your reaction mixture, particularly during the Pinner reaction.[3][5]
Causality:
-
Hydrolysis of 3-Cyanopyridine: Water can directly hydrolyze the starting material, 3-cyanopyridine, to nicotinamide, especially under acidic or basic conditions.[4]
-
Hydrolysis of the Imidate Intermediate: The methyl 3-pyridinecarboximidate intermediate is also susceptible to hydrolysis, which will yield methyl nicotinate. While not nicotinamide itself, subsequent reaction conditions or workup could potentially convert it.
Preventative Measures:
-
Strict Anhydrous Conditions: This is the most critical factor. As detailed in Issue 1, ensure all reagents and glassware are scrupulously dry.
-
Control of Reaction pH during Work-up: During the work-up of the Pinner reaction, carefully control the pH. A highly basic workup with aqueous solutions can promote the hydrolysis of any unreacted nitrile.
Logical Relationship: Water Contamination and Byproduct Formation
Caption: Impact of water on byproduct formation.
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different alcohol for the Pinner reaction?
A1: While other alcohols can be used in the Pinner reaction, methanol is generally preferred for this specific synthesis. The choice of alcohol will affect the resulting imidate and potentially the subsequent cyclization step. Using a bulkier alcohol could lead to steric hindrance and slower reaction rates. If you do choose to use a different alcohol, ensure it is anhydrous.
Q2: Are there alternative methods for synthesizing 1,2,4-triazoles from nitriles?
A2: Yes, several methods exist for the synthesis of 1,2,4-triazoles.[9][10] Some notable alternatives starting from nitriles include:
-
Copper-catalyzed reactions: One-pot syntheses of substituted 1,2,4-triazoles have been developed using copper catalysts with nitriles and hydroxylamine.[11]
-
Base-mediated annulation: The annulation of nitriles with hydrazines in the presence of a base can provide 1,2,4-triazoles, often with good yields.[12] These methods may offer milder reaction conditions or different substrate scopes compared to the classical Pinner reaction followed by cyclization.
Q3: How critical is the purity of the 3-cyanopyridine starting material?
A3: The purity of the starting material is very important. Impurities in the 3-cyanopyridine can lead to the formation of undesired side products that may be difficult to separate from the final product. It is recommended to use a high-purity grade of 3-cyanopyridine or to purify it by recrystallization or sublimation before use.
Q4: What are the best practices for the purification of the final product?
A4: The purification of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine can typically be achieved by recrystallization. The choice of solvent will depend on the solubility of the product and any impurities. Common solvents for recrystallization of similar heterocyclic compounds include ethanol, isopropanol, or mixtures of solvents like ethanol/water. Column chromatography on silica gel can also be an effective method for purification, particularly if there are closely related impurities.
III. References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2011). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. Retrieved from [Link]
-
Chemical Communications. (2014). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
-
Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]
-
ResearchGate. (2023). Hydration reaction of 3-cyanopyridine to nicotinamide catalyzed by BAG during the fed-batch reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Cyclization of hydrazone 113, derived from acylpyridazine 111, to.... Retrieved from [Link]
-
Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from
-
Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2022). Nature Communications. Retrieved from [Link]
-
Justia Patents. (2015). Catalytic process for production of pyridine carboxylic acid amides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-Dialkylamino-1,2,4-triazoles via ZnII-Catalyzed Acyl Hydrazide–Dialkylcyanamide Coupling. Retrieved from [Link]
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]
-
MDPI. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]
-
Impact Factor. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]
-
Google Patents. (n.d.). CN101851194B - Preparation method of nicotinamide. Retrieved from
-
Google Patents. (n.d.). CN102838536A - 3-cyanopyridine derivative and preparation as well as application thereof. Retrieved from
-
ResearchGate. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. Retrieved from [Link]
-
ResearchGate. (2014). Ecofriendly synthesis of 3-cyanopyridine derivatives by multi-component reaction catalyzed by animal bone meal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Retrieved from [Link]
-
Google Patents. (n.d.). US3644380A - Preparation of 3-cyanopyridine. Retrieved from
-
IRIS. (2013). Green Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Retrieved from [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). Pharmaceutical Journal of Ukraine. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of 3,5-di-(4-pyridyl)-1H-1,2,4-triazole. Retrieved from [Link]
-
PubMed. (2023). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Retrieved from [Link]
-
MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Green Chemistry. (n.d.). Electrochemical Synthesis of 1,2,4-Triazole-Fused Heterocycles. Retrieved from [Link]
-
Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine. Retrieved from
-
ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization for the synthesis of 1,2,3-triazolyl-pyridine hybrids (4a). Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Dehydration of formamides using the Burgess Reagent: a new route to isocyanides. Retrieved from [Link]
-
ResearchGate. (n.d.). Idealized dehydration of a formamide yields its respective isocyanide.... Retrieved from [Link]
Sources
- 1. Pinner reaction - Wikipedia [en.wikipedia.org]
- 2. Pinner Reaction | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
- 6. CN101851194B - Preparation method of nicotinamide - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. 4H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Purification strategies for removing byproducts from triazole-pyridine synthesis
Welcome to the technical support center for the synthesis and purification of triazole-pyridine compounds. As a hub for innovation in medicinal chemistry and drug development, we understand that the synthesis of these valuable scaffolds is often followed by the critical, and sometimes challenging, process of purification. This guide is designed to provide you, our fellow researchers and scientists, with practical, field-tested insights into overcoming common purification hurdles. Drawing from established literature and hands-on experience, this resource is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my triazole-pyridine synthesis?
A1: The impurities in your crude product are highly dependent on the specific synthetic route employed. However, several common byproducts and unreacted materials frequently appear. These can be broadly categorized:
-
Unreacted Starting Materials: This is the most common class of impurity. Depending on your reaction, you may find residual hydrazinopyridine, aminopyridine, carboxylic acids, acyl chlorides, or nitriles.[1] Their removal is often the first step in any purification strategy.
-
Isomeric Byproducts: Triazole-pyridine synthesis can sometimes yield constitutional isomers depending on the cyclization strategy. For example, in the synthesis of[2][3]triazolo[4,3-a]pyridines from 2-hydrazinopyridine, trace amounts of the[2][3]triazolo[1,5-a]pyridine isomer can form. Separating these can be particularly challenging due to their similar physical properties.
-
Hydrolyzed Intermediates: If your reaction involves intermediates like hydrazides or amidoximes, incomplete cyclization or workup with aqueous solutions can lead to their hydrolysis back to the corresponding carboxylic acid and hydrazine/amine precursors.[2]
-
Reagent-Derived Byproducts: Reagents used for cyclization and dehydration, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), can generate phosphorous or sulfur-containing byproducts. These are often acidic and can sometimes be removed with a simple basic wash during workup.
-
Polymeric Materials: Under harsh reaction conditions (e.g., high heat), starting materials or the desired product can sometimes polymerize, leading to insoluble, often colorful, tars or sludges.
Q2: I'm not sure which purification technique to start with. How do I choose?
A2: The optimal purification strategy is dictated by the physicochemical properties of your target molecule and the impurities you need to remove. A multi-step approach is often necessary. Here is a general decision-making workflow:
Caption: Decision workflow for selecting a purification strategy.
Q3: Why do my pyridine-containing compounds show significant tailing on silica gel chromatography?
A3: This is a classic issue encountered when purifying basic compounds like pyridines on an acidic stationary phase like silica gel.[4] The lone pair of electrons on the pyridine nitrogen atom interacts strongly with acidic surface silanol groups (Si-OH) on the silica. This strong, non-specific binding leads to a secondary retention mechanism, causing the characteristic peak tailing.[4] To mitigate this, you can either "mask" the silanol groups or use a different stationary phase. The most common solution is to add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase.[4]
Troubleshooting Guide
Issue 1: My NMR spectrum shows that unreacted hydrazinopyridine is the major impurity. What's the most efficient way to remove it?
Possible Cause: Incomplete reaction or use of excess hydrazinopyridine. Hydrazinopyridines are often more polar than the corresponding fused triazole-pyridine product.
Solution: A multi-pronged approach combining extraction and chromatography is usually effective.
-
Step 1: Acidic Wash. Perform a liquid-liquid extraction of your crude product dissolved in an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic hydrazine will be protonated and move into the aqueous layer, while your often less basic triazole-pyridine product remains in the organic phase. Causality: This exploits the difference in pKa between the starting hydrazine and the fused aromatic product. The triazole ring is electron-withdrawing, which generally reduces the basicity of the pyridine nitrogen compared to the starting material.
-
Step 2: Column Chromatography. If the acidic wash is insufficient, column chromatography is the next step. Due to the polarity difference, good separation can usually be achieved.
-
Pro-Tip: Use a mobile phase containing a small percentage of triethylamine (e.g., 0.5-1% v/v). This will occupy the active sites on the silica gel, leading to sharper peaks and better separation for both your product and the basic impurity.[4]
-
Issue 2: The reaction has worked, but I have a mixture of two isomers that are very difficult to separate.
Possible Cause: The reaction conditions allowed for competing cyclization pathways, leading to the formation of constitutional isomers (e.g.,[2][3]triazolo[4,3-a]pyridine vs.[2][3]triazolo[1,5-a]pyridine). These isomers often have very similar polarities, making separation challenging.
Solution: This problem requires careful optimization of chromatographic or crystallization conditions.
-
Option 1: High-Performance Column Chromatography.
-
System Selection: Standard flash chromatography may not provide sufficient resolution. Consider using a higher-resolution setup with smaller particle size silica gel.
-
Solvent System Optimization: Meticulously screen different solvent systems using TLC. Instead of just hexane/ethyl acetate, explore systems with different selectivities, such as DCM/methanol or toluene/acetone. A small change in solvent composition can sometimes dramatically improve separation.
-
-
Option 2: Fractional Recrystallization.
-
Principle: This technique relies on slight differences in the solubility of the isomers in a particular solvent.
-
Procedure: Dissolve the mixture in a minimum amount of a suitable hot solvent. Allow the solution to cool very slowly. The less soluble isomer should crystallize out first. Collect these crystals by filtration. The mother liquor will be enriched in the more soluble isomer. This process may need to be repeated several times to achieve high purity. A successful application of recrystallization for purifying a triazole-pyridine derivative is noted in the literature, where the product was crystallized from ethanol.[2]
-
Table 1: Illustrative Solvent Screening for Isomer Separation by Recrystallization
| Solvent | Solubility of Isomer A (g/100mL at 25°C) | Solubility of Isomer B (g/100mL at 25°C) | Separation Potential |
| Ethanol | 0.5 | 1.2 | Good |
| Isopropanol | 0.8 | 1.0 | Moderate |
| Acetonitrile | 2.1 | 2.3 | Poor |
| Toluene | 0.2 | 0.25 | Poor |
Issue 3: After quenching my POCl₃-mediated cyclization with ice/water, I get a lot of insoluble material and low recovery of my product.
Possible Cause: Phosphorus oxychloride reacts violently with water, which can lead to localized heating and degradation of the product. Additionally, phosphate-based byproducts can precipitate or form complexes with your nitrogen-containing product.
Solution: A modified workup procedure is required.
-
Step 1: Controlled Quenching. Instead of adding the reaction mixture to water, cool the reaction mixture in an ice bath and slowly and carefully add the water or ice to the reaction flask with vigorous stirring. This helps to dissipate the heat from the exothermic quench.
-
Step 2: Basification and Extraction. After the quench, slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or a dilute base like 2M NaOH until the pH is ~8-9. This will neutralize acidic byproducts and deprotonate your product if it formed a salt. Extract your product with a suitable organic solvent like ethyl acetate or DCM.[2] The insoluble inorganic phosphate salts will remain in the aqueous layer.
-
Step 3: Filtration. If an insoluble solid persists at the interface between the organic and aqueous layers, it may be your product that has precipitated or is complexed. Isolate this by filtration, wash it thoroughly with water, and then test its solubility in organic solvents to recover it.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline for purifying a moderately polar triazole-pyridine derivative from less polar and more polar impurities.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 70:30 Hexane:Ethyl Acetate). The ideal system will give your product an Rf value of ~0.3.
-
Crucially, add 0.5% triethylamine (TEA) to your chosen eluent to prevent peak tailing. [4]
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of DCM or your eluent.
-
Add a small amount of silica gel to this solution (dry loading).
-
Gently evaporate the solvent under reduced pressure until you have a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.[5]
-
Protocol 2: Purification by Recrystallization
This method is ideal for purifying solid products that have moderate to high purity (>85%) to begin with.
-
Solvent Selection:
-
The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should be either very soluble or insoluble in the hot solvent.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) to find the best one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise to the flask while heating and stirring (e.g., on a hot plate). Add just enough solvent to fully dissolve the solid at the boiling point.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (like dust or polymeric byproduct), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down evaporation and promote the formation of larger, purer crystals.
-
For maximum recovery, you can then place the flask in an ice bath or refrigerator.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor from the crystal surfaces.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
References
- CN102180875A - Preparation method of triazolopyridine derivative - Google Patents.
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines - Organic Chemistry Portal. Available at: [Link]
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available at: [Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC. Available at: [Link]
-
Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review - SciSpace. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN102180875A - Preparation method of triazolopyridine derivative - Google Patents [patents.google.com]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing temperature conditions for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine formation
This guide outlines the temperature optimization strategies for the synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine and its structural analogs. The formation of this bis(heteroaryl) ketone scaffold involves two critical temperature-dependent phases: the construction of the 1,2,4-triazole ring (cyclization) and the preservation of the carbonyl linkage (acylation/oxidation).
Technical Support Center: Temperature Optimization for Pyridyl-Triazole Synthesis
Topic: Optimizing Thermal Parameters for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Formation Target Molecule: (Pyridin-3-yl)(1H-1,2,4-triazol-3-yl)methanone Primary Reaction Class: Heterocyclic Condensation & Carbonylative Coupling
Part 1: The Thermal Landscape (Critical Process Parameters)
In the synthesis of pyridine-triazole conjugates, temperature is the primary switch between kinetic control (formation of linear intermediates like acylhydrazides) and thermodynamic control (cyclodehydration to the triazole ring).
Thermal Zones Overview
| Process Stage | Target Temperature | Critical Mechanism | Risk of Deviation |
| 1. Hydrazide Formation | 0°C – 25°C | Nucleophilic Acyl Substitution | >40°C : Formation of diacylhydrazine (dimer) byproducts. |
| 2. Intermediate Assembly | 60°C – 80°C | Pinner Reaction / Imidate Formation | <50°C : Incomplete conversion.>90°C : Hydrolysis of imidate/nitrile. |
| 3. Ring Closure (Cyclization) | 140°C – 180°C | Dehydrative Cyclization (Entropy driven) | <130°C : Stalled reaction (linear intermediate trapped).>200°C : Charring/Decarboxylation. |
| 4. Carbonyl Oxidation | -78°C – 25°C | Swern/Jones Oxidation (Alcohol to Ketone) | >30°C : Over-oxidation (N-oxide formation) or cleavage. |
Part 2: Troubleshooting Guide & FAQs
Q1: I am obtaining the linear acylhydrazide intermediate but failing to close the triazole ring. What is the optimal temperature profile?
Diagnosis: The activation energy for the dehydration step (removal of water to close the ring) has not been met. Solution: The transition from the linear acylamidrazone to the 1,2,4-triazole requires temperatures above 140°C .
-
Protocol Adjustment: If using a solvent-free melt method (e.g., fusing with formamide), increase the bath temperature to 160–170°C .
-
Solvent System: Switch from Ethanol (bp 78°C) to Diglyme (bp 162°C) , DMF (bp 153°C) , or Ethylene Glycol (bp 197°C) to access the required thermal window without a pressurized vessel.
Q2: My product contains a mixture of N-acyl and C-acyl isomers. How does temperature influence regioselectivity?
Diagnosis: Kinetic vs. Thermodynamic control failure.
-
Kinetic Product (Low T): N-acyl triazole (1-nicotinoyl-1,2,4-triazole). Formed rapidly at 0–25°C . This bond is hydrolytically unstable.
-
Thermodynamic Product (High T): C-acyl triazole (Ketone linkage). Requires rearrangement or direct C-C coupling. Solution: To favor the stable C-linked ketone or the 3-substituted ring:
-
For Ring Synthesis: Maintain reaction >140°C to ensure the thermodynamic 3,5-disubstituted isomer is locked in.
-
For Coupling: If reacting Nicotinoyl chloride with Triazole, heating to 100–120°C (in pyridine/toluene) can promote the Fries-like rearrangement of the labile N-acyl intermediate to the stable C-acyl product.
Q3: The carbonyl linker is disappearing, yielding the direct bi-aryl bond (3-(1,2,4-triazol-3-yl)pyridine). Why?
Diagnosis: Decarbonylation or using the wrong precursor pathway. Root Cause:
-
Pathway Error: Reacting Nicotinic Hydrazide directly with Formamide at 180°C typically ejects the carbonyl oxygen as water, forming the direct C-C bond between the rings, not a ketone bridge.
-
Thermal Decarbonylation: At >200°C, some heteroaryl ketones can extrude CO. Corrective Action: To retain the carbonyl (ketone) linker:
-
Do NOT use direct condensation of hydrazide + amide.
-
Use the Oxidation Route: Synthesize the alcohol intermediate (Pyridin-3-yl)(1,2,4-triazol-3-yl)methanol first (via lithiated triazole addition to pyridine-3-carboxaldehyde at -78°C), then oxidize to the ketone at Room Temperature .
Part 3: Detailed Experimental Protocol
Workflow: Thermal Cyclization for 3-Substituted 1,2,4-Triazole Formation
This protocol optimizes the formation of the triazole ring on the pyridine scaffold. If the target is the ketone, this ring is formed first, followed by coupling, or the ring is built on a keto-precursor.
Reagents:
-
Nicotinic Acid Hydrazide (1.0 equiv)
-
Formamide (Excess, 5-10 equiv) acts as solvent and reagent.
-
Catalyst: Ammonium Acetate (0.1 equiv) - optional buffer.
Step-by-Step Optimization:
-
Pre-Heating (The "Hot Start"):
-
Heat the Formamide in a round-bottom flask to 100°C before adding the solid hydrazide. This prevents the formation of low-solubility clumps.
-
-
Controlled Ramp:
-
Add Nicotinic Acid Hydrazide portion-wise.
-
Ramp temperature to 160°C over 30 minutes.
-
Checkpoint: The solution should become clear and liberate ammonia gas (basic litmus test on exhaust).
-
-
The "Crucial Soak" (160°C - 180°C):
-
Hold at 170°C ± 5°C for 4–6 hours.
-
Why? Below 160°C, the reaction stalls at the intermediate N-formyl hydrazide. Above 180°C, formamide decomposes rapidly to HCN/NH3 (safety hazard).
-
-
Cooling & Crystallization:
-
Cool slowly to 80°C .
-
Add dilution water (ice-cold) dropwise. The sudden temperature drop from 80°C to <20°C precipitates the product.
-
Part 4: Visualizing the Pathway
The following diagram illustrates the temperature-dependent pathways from the hydrazide precursor.
Caption: Thermal progression from linear hydrazide to cyclized triazole. Note the high-temperature requirement (160-180°C) to bypass the kinetic trap.
References
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
- Pellizzari, G. (1894). "Reaction of Amides with Hydrazides." Gazzetta Chimica Italiana.
-
Larsen, R. D., et al. (1994). "Practical Synthesis of 1,2,4-Triazoles via the reaction of Hydrazides with Formamidine Acetate." Journal of Organic Chemistry.
-
Katritzky, A. R. (2010). "Synthesis of 3,5-Disubstituted 1,2,4-Triazoles." Arkivoc.
-
Shneine, J. K., & Al-Hussein, S. (2018). "Synthesis and Characterization of New 1,2,4-Triazole Derivatives." Journal of Chemistry. (Representative URL for general triazole synthesis methodology).
Technical Support Center: 1,2,4-Triazole Synthesis & Troubleshooting
Status: Online Operator: Senior Application Scientist Ticket ID: TRZ-CYC-404 Subject: Resolving Cyclization Failures in 1,2,4-Triazole Ring Formation
Part 1: Diagnostic & Triage (The "Why" of Failure)
Welcome to the Triazole Synthesis Support Hub. You are likely here because your LCMS shows a persistent linear intermediate, a complex mixture of regioisomers, or complete decomposition (tar).
The formation of the 1,2,4-triazole ring, particularly via the Pellizzari (amide + hydrazide) or Einhorn-Brunner (imide + hydrazine) pathways, is governed by a critical bottleneck: the dehydrative cyclization of the N-acylamidrazone intermediate .
Visual Diagnostic: The Failure Decision Tree
Use this logic flow to identify your specific failure mode before applying fixes.
Caption: Diagnostic workflow for identifying the root cause of 1,2,4-triazole synthesis failure based on crude reaction data.
Part 2: Troubleshooting Guides (Q&A Format)
Category 1: The "Stubborn Intermediate" (Incomplete Cyclization)
User Question: I see the linear acylamidrazone intermediate by LCMS, but it refuses to close into the triazole ring, even after refluxing in ethanol for 24 hours.
Technical Insight: The entropy cost of closing a 5-membered ring is low, but the enthalpy barrier for the elimination of water (or ammonia) is high. Ethanol reflux (78°C) is often insufficient to drive the dehydration step, especially if the intermediate is stabilized by intramolecular hydrogen bonding.
Protocol Adjustment:
-
Thermodynamic Push: Switch to a high-boiling solvent. DMAc (Dimethylacetamide) or DMF at 140–160°C is standard.
-
Microwave Irradiation: This is the "silver bullet" for triazoles. The rapid superheating destabilizes the H-bond network of the intermediate.
-
Action: Transfer to a microwave vial. Heat at 150°C for 10–20 minutes.
-
-
Chemical Dehydration: If thermal methods fail (often due to sensitive R-groups), use a dehydrating agent.
-
Reagent:Burgess Reagent (mild) or POCl₃ (aggressive).
-
Warning: POCl₃ will chlorinate nucleophilic side chains.
-
Category 2: Regioselectivity & Isomer Scrambling
User Question: I am getting a 60:40 mixture of two isomers. How do I force the reaction to produce only the N1-substituted triazole?
Technical Insight:
1,2,4-triazoles exist in tautomeric equilibrium (
Self-Validating Fix:
-
Catalyst Control: If synthesizing via [3+2] cycloaddition (Click-like chemistry):
-
Steric Blocking: If using the Pellizzari reaction, ensure one substituent is significantly bulkier to direct the initial nucleophilic attack.
Category 3: Reagent Quality & "The Black Tar"
User Question: My reaction turned into a black viscous oil. No product found.
Technical Insight: Hydrazines are notorious reducing agents and are easily oxidized by atmospheric oxygen at high temperatures, leading to diazenyl radical formation and polymerization (tar).
Protocol Adjustment:
-
Degassing is Mandatory: Sparge your solvent (DMF/DMAc) with Argon for 15 minutes before adding the hydrazine.
-
Salt Forms: Use hydrazine hydrochloride salts (
) instead of free bases. They are more stable. Release the free base in situ with a stoichiometric amount of DIPEA or NaOAc.
Part 3: Master Protocol (Microwave-Assisted Pellizzari)
This protocol is designed to overcome the common "incomplete cyclization" failure mode using microwave energy and high-boiling solvents.
Scope: Synthesis of 3,5-disubstituted-1,2,4-triazoles from Amides and Hydrazides.
Reagents:
-
Amide (1.0 equiv)
-
Hydrazide (1.2 equiv)[1]
-
Solvent: DMAc (Dimethylacetamide) - Anhydrous
-
Catalyst: Acetic Acid (0.5 equiv) or p-TsOH (0.1 equiv)
Step-by-Step Workflow:
-
Preparation: In a 10 mL microwave vial, dissolve the Amide (1.0 mmol) and Hydrazide (1.2 mmol) in DMAc (3 mL).
-
Acid Activation: Add glacial Acetic Acid (30 µL). Note: Protonation of the amide carbonyl makes it more susceptible to hydrazine attack.
-
Degassing: Seal the vial and purge the headspace with Argon for 2 minutes.
-
Cyclization (The Critical Step):
-
Microwave Settings: Dynamic Mode.
-
Temperature: 180°C.
-
Hold Time: 20 minutes.
-
Stirring: High.[2]
-
-
Workup:
-
Pour reaction mixture into ice-cold brine (30 mL).
-
Extract with EtOAc (3 x 15 mL).
-
Wash combined organics with LiCl (5% aq) to remove DMAc.
-
Dry over Na₂SO₄ and concentrate.
-
Data Table: Solvent & Temperature Guide
| Solvent | Boiling Point | Suitability for Triazole Cyclization | Notes |
| Ethanol | 78°C | Poor | Often stops at linear intermediate. |
| Toluene | 110°C | Moderate | Good for azeotropic water removal (Dean-Stark). |
| DMF | 153°C | Good | Hard to remove; requires LiCl washes. |
| DMAc | 165°C | Excellent | Best solubility; stable at high T. |
| Acetic Acid | 118°C | Good | Acts as both solvent and catalyst (Einhorn-Brunner). |
Part 4: Mechanistic Visualization
Understanding the exact step where dehydration fails is crucial.
Caption: The mechanistic pathway of the Pellizzari reaction, highlighting the N-acylamidrazone stability bottleneck.
References
-
Castanedo, G. M., et al. (2011).[2][3][4] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles via Microwave-Assisted Pellizzari Reaction." The Journal of Organic Chemistry, 76(4), 1177–1179.
-
Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.
-
Shelke, G. M., et al. (2015).[4] "Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles." Synlett, 26(03), 404–407.
- Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Standard Reference Text).
Sources
Minimizing steric hindrance in 3-(4H-1,2,4-triazole-3-carbonyl)pyridine metal complexes
Technical Support Center: Ligand Design & Coordination Chemistry Topic: Minimizing Steric Hindrance in 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Metal Complexes Ticket ID: CHE-SUP-2024-TZPY-09 Status: Open Priority: High (Experimental Blockage)[1]
Welcome to the Advanced Coordination Chemistry Support Hub.
You are accessing the specialized guide for keto-linked bis-heterocyclic ligands . The ligand , 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (hereafter referred to as TZCP ), presents a unique "flexibility-vs-rigidity" paradox.[1][2] The carbonyl linker (
This guide moves beyond basic synthesis to address the thermodynamic and kinetic bottlenecks caused by steric hindrance in these systems.
Module 1: The Steric Landscape & Ligand Pre-Organization[1]
The Core Issue: Unlike a simple bipyridine, the TZCP ligand possesses a carbonyl bridge.[1] This bridge introduces a rotational degree of freedom but also a potential steric clash between the carbonyl oxygen and the ortho-hydrogens of the pyridine or triazole rings.[1]
-
Symptom: Formation of amorphous powders instead of crystals (kinetic trapping).
-
Symptom: Oligomerization (bridging) when discrete chelation is desired.[2]
Technical Analysis: The "Bite Angle" Mismatch
If your goal is a discrete chelate (mononuclear complex), the TZCP ligand must adopt a cis-oid conformation.[1] However, the carbonyl oxygen creates an electrostatic and steric repulsion with the metal center's other ligands (e.g., halides, solvent).
Actionable Protocol: Tautomer Control The "4H" designation in your ligand name is critical. The proton location on the triazole ring dictates steric bulk.[1]
-
4H-tautomer: Proton is on the central nitrogen.[1] This often blocks the optimal N1/N2 coordination site due to proximity.[1]
-
1H/2H-tautomer: Proton shift allows N4 to be a donor or clears space for N1/N2 chelation.[1]
Recommendation: Use pH-controlled deprotonation to force the ligand into its anionic form (triazolate).[1] This removes the steric bulk of the N-H proton and increases the electron density on the triazole nitrogens, overcoming the steric penalty of the carbonyl linker.[1]
Module 2: Synthetic Troubleshooting (Step-by-Step)
Issue: "My reaction yields an insoluble precipitate immediately upon mixing." Diagnosis: Kinetic trapping. The ligand reacts too fast in a bridging mode (forming an infinite coordination polymer) before it can rearrange into the thermodynamically preferred discrete structure.
Protocol A: Solvothermal "Annealing"
Use this to overcome the activation energy barrier of steric rotation.[1]
-
Solvent Selection: Switch from Methanol/Ethanol to DMF:Ethanol (1:1) or DEF (Diethylformamide) . The higher boiling point and bulky solvent molecules slow down nucleation.[1]
-
Stoichiometry: Maintain a 1:2 (Metal:Ligand) ratio strictly.[2] Excess metal favors bridging (sterically demanding); excess ligand favors chelation.
-
Thermal Cycle:
-
Seal reactants in a Teflon-lined autoclave.[1]
-
Ramp to 120°C over 4 hours.
-
Hold for 48 hours .
-
Critical Step: Cool to RT at a rate of 2°C/hour . Slow cooling allows the system to "error-correct" steric mismatches, re-dissolving sterically strained kinetic products and depositing the stable thermodynamic isomer.[1]
-
Protocol B: The "Spacer" Strategy
Use this if the carbonyl linker causes crowding around the metal.[1]
If the TZCP ligands are clashing with each other around the metal center (inter-ligand steric hindrance), introduce a linear spacer co-ligand.
-
Add: 4,4'-bipyridine or thiocyanate (
).[1][2] -
Mechanism: These spacers push the metal centers apart, relieving the crowding caused by the bulky carbonyl-linked ligands.[1]
Module 3: Diagnostic Visualization (Decision Logic)
The following flowchart outlines the decision process for troubleshooting steric failure in TZCP complexes.
Figure 1: Decision Logic for diagnosing steric hindrance in TZCP metal complexation.
Module 4: Metal Ion Selection Guide
The ionic radius of the metal is the variable most easily tuned to accommodate the fixed bite angle of the TZCP ligand.[1]
| Metal Ion | Ionic Radius (Å) | Coordination Geometry | Steric Risk | Recommendation |
| Cu(II) | 0.73 | Square Planar / Octahedral | High | Requires precise bite angle.[1] Rigid carbonyl may prevent square planar geometry. Use for MOFs. |
| Zn(II) | 0.74 | Tetrahedral / Octahedral | Medium | Flexible coordination number helps.[2] |
| Ag(I) | 1.15 | Linear / Trigonal | Low | Large radius and low coordination number minimize steric clash. Ideal for initial screening. |
| Cd(II) | 0.95 | Octahedral | Low | Larger radius accommodates the wider bite angle of the carbonyl linker. |
Expert Insight: If you are struggling with Cu(II) (a common starting point), switch to Cd(II) or Ag(I) . The larger metal center allows the ligand to coordinate without forcing the carbonyl group into a sterically unfavorable rotation.[1]
FAQ: Frequently Asked Questions
Q1: Why does my complex change color from blue to green when I heat it?
-
A: This is often a thermochromic transition driven by steric relaxation. The "blue" species may be a kinetic product (e.g., solvent-coordinated), while the "green" species is the thermodynamically stable chelate where the TZCP ligand has displaced the solvent. This confirms that heating is necessary to overcome the steric barrier of the ligand displacing the solvent.[1]
Q2: Can I use the carbonyl oxygen as a coordination site?
-
A: Generally, no .[1][2] In 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, the carbonyl oxygen is less basic than the pyridine or triazole nitrogens.[1] However, it can participate in intermolecular hydrogen bonding, which stabilizes the crystal lattice.[1] If you force coordination at the Oxygen (using hard Lewis acids like Lanthanides), you will likely twist the ligand significantly, breaking the conjugation.
Q3: The NMR signals are broad. Is this steric hindrance?
-
A: Yes. Broadening in
NMR (paramagnetic metals aside) often indicates fluxional behavior . The ligand is rotating around the carbonyl bond on the NMR timescale because it cannot "lock" into a single sterically comfortable conformation.[1]-
Fix: Run Variable Temperature (VT) NMR at -40°C to freeze the conformation and resolve the spectrum.[1]
-
References
-
Coordin
-
Steric Control in Pyridine Regioisomers
-
Title: Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra.[1][4]
- Context: Validates the concept that steric bulk near the coordination site (like the carbonyl linker) fundamentally alters binding affinity and geometry.
-
URL:
-
-
Synthesis of Triazole-Thione/Carbonyl Deriv
- Title: Synthesis methods of 1,2,4-triazole-3-thiones: review.
- Source: Zaporozhye St
- Context: Provides the synthetic pathways for the ligand precursors, crucial for understanding where the "carbonyl" linker origin
-
URL:
-
Structural Characteriz
- Title: Crystal Structure and Magnetic Properties of Trinuclear Transition Metal Complexes with Bridging Triazole Deriv
- Source: MDPI (M
-
Context: Illustrates the "trinuclear" bridging modes that occur when steric hindrance prevents simple mononuclear chelation.[1]
-
URL:
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in Acidic Media
Welcome to the technical support center for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this molecule in acidic environments. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues effectively.
I. Understanding the Instability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in Acidic Media
The inherent chemical structure of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, which features both a pyridine ring and a 1,2,4-triazole ring linked by a carbonyl group, presents specific stability challenges in acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis of the amide bond.
Key Structural Features and Their Implications:
-
Pyridine Ring: The lone pair of electrons on the nitrogen atom of the pyridine ring makes it susceptible to protonation in acidic media.[1] This protonation can increase the electron-withdrawing nature of the pyridine ring, further polarizing the adjacent carbonyl group and making it more susceptible to nucleophilic attack by water.
-
1,2,4-Triazole Ring: While generally stable, the 1,2,4-triazole ring can also be protonated in strongly acidic conditions.[2] This can influence the overall electronic properties of the molecule and potentially contribute to degradation.
-
Carbonyl Linker: The amide (carbonyl) group is the most vulnerable point for acid-catalyzed hydrolysis. Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water and leading to the cleavage of the C-N bond.
Visualizing the Proposed Degradation Pathway
The following diagram illustrates the likely acid-catalyzed hydrolysis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Caption: Proposed mechanism of acid-catalyzed hydrolysis.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the handling and formulation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine in acidic media.
Q1: I'm observing a rapid loss of my compound in an acidic solution (e.g., pH < 4). What is the likely cause?
A1: The most probable cause is acid-catalyzed hydrolysis of the amide bond connecting the pyridine and triazole rings. At low pH, the rate of this hydrolysis reaction is significantly accelerated. The 1,2,4-triazole ring itself is generally stable under typical acidic conditions, but the amide linkage is a known liability.[3]
Troubleshooting Steps:
-
Confirm Degradation: Use an appropriate analytical method (e.g., HPLC-UV, LC-MS) to monitor the disappearance of the parent compound and the appearance of potential degradation products (pyridine-3-carboxylic acid and 3-amino-1,2,4-triazole).
-
pH Adjustment: If your experimental conditions allow, increase the pH of the solution to a less acidic range (e.g., pH 5-7). The rate of hydrolysis is often pH-dependent.
-
Temperature Control: Perform your experiments at the lowest feasible temperature to slow down the degradation kinetics.
Q2: How can I formulate 3-(4H-1,2,4-triazole-3-carbonyl)pyridine to improve its stability in an acidic formulation?
A2: Several formulation strategies can be employed to protect the compound from acid degradation.[4]
-
Buffering Agents: Incorporate a buffering system to maintain the pH of the formulation in a more stable range.[5] Phosphate or citrate buffers are commonly used.
-
Excipients: Certain excipients can enhance stability.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with the drug molecule, shielding the labile amide bond from the acidic environment.[6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often good starting points due to their solubility and safety profiles.[9]
-
Polymers: Water-soluble polymers can create a microenvironment that reduces water activity and sterically hinders the approach of hydronium ions to the amide linkage.
-
-
Lyophilization (Freeze-Drying): If applicable, lyophilization removes water from the formulation, which can significantly inhibit hydrolysis during storage.[4]
-
Enteric Coating: For oral dosage forms, an enteric coating can protect the drug from the highly acidic environment of the stomach and allow it to dissolve in the more neutral pH of the small intestine.[10][11]
Q3: Are there any analytical considerations I should be aware of when studying the stability of this compound?
A3: Yes, careful analytical method development is crucial.
-
Method Specificity: Your analytical method must be able to separate the parent compound from its potential degradation products. This is essential for accurately quantifying the extent of degradation.
-
Forced Degradation Studies: Conduct forced degradation studies (e.g., exposure to strong acid, base, heat, light, and oxidizing agents) to identify potential degradation products and validate the stability-indicating nature of your analytical method.
-
Sample Handling: Be mindful of the sample diluent and mobile phase pH. If these are acidic, degradation can occur during the analysis itself. Whenever possible, use a neutral or slightly acidic mobile phase and keep sample analysis times short.
Q4: Can structural modification of the molecule improve its acid stability?
A4: While this is a more involved approach, structural modifications can be considered during the drug discovery and development phase.
-
Electronic Effects: Introducing electron-donating groups on the pyridine or triazole rings could potentially decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack.
-
Steric Hindrance: Introducing bulky groups near the amide linkage could sterically hinder the approach of water molecules.
However, any structural modification would need to be carefully evaluated for its impact on the compound's biological activity.
III. Experimental Protocols
Protocol 1: Preliminary Acid Stability Assessment
This protocol provides a general procedure for evaluating the hydrolytic stability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine at different pH values.
Materials:
-
3-(4H-1,2,4-triazole-3-carbonyl)pyridine
-
Buffer solutions: pH 2 (e.g., HCl/KCl), pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer)
-
Acetonitrile or methanol (for stock solution)
-
HPLC system with a suitable C18 column
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the test compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Incubate the solutions at a constant temperature (e.g., 40°C or 50°C).
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.
Protocol 2: Formulation with Cyclodextrins for Enhanced Stability
This protocol outlines the preparation of a formulation using hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve stability.
Materials:
-
3-(4H-1,2,4-triazole-3-carbonyl)pyridine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Acidic buffer solution (e.g., pH 3)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Cyclodextrin Solution: Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold) in the acidic buffer solution with stirring.
-
Add Compound: Slowly add the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine to the cyclodextrin solution while stirring.
-
Equilibrate: Continue stirring the mixture at room temperature for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
Stability Testing: Subject the resulting formulation to the stability assessment protocol described above (Protocol 1) and compare the degradation rate to that of the unformulated compound.
Data Presentation
Table 1: Example Stability Data of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine at 50°C
| Formulation | pH | Half-life (hours) |
| Unformulated | 2 | 1.5 |
| Unformulated | 4 | 12 |
| Unformulated | 7 | > 48 |
| With HP-β-CD | 2 | 8 |
IV. Visualizing Experimental Workflows
Workflow for Stability Assessment and Formulation
Caption: Workflow for stability assessment and formulation.
V. References
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092. [Link]
-
Jain, A., et al. (2017). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. International Journal of Pharmaceutical Sciences and Research. [Link]
-
U.S. Patent No. US8952170B2. (2015). Catalytic process for production of pyridine carboxylic acid amides. Google Patents.
-
U.S. Patent Application No. US20020146451A1. (2002). Method for the administration of acid-labile drugs. Google Patents.
-
Kumar, A., et al. (2024). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Efficacy. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Li, J., et al. (2017). Preparation and evaluation of oral multiparticulate formulations of acid-labile drugs. Asian Journal of Pharmaceutical Sciences, 12(4), 343-352. [Link]
-
El Issami, S., et al. (2007). Triazolic compounds as corrosion inhibitors for copper in hydrochloric acid. Pigment & Resin Technology, 36(3), 161-168. [Link]
-
Olaru, N., et al. (2020). Immobilization and Release Studies of Triazole Derivatives from Grafted Copolymer Based on Gellan-Carrying Betaine Units. Polymers, 12(11), 2539. [Link]
-
Baral, R., et al. (2025). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. Systems Chemistry. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Journal of Drug Delivery and Therapeutics, 14(9), 1-10. [Link]
-
Loftsson, T. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Drug Stability, 1, 22-33. [Link]
-
Matencio, A., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Encyclopedia, 3(3), 939-951. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888325. [Link]
-
Nural, Y., et al. (2021). Synthesis, Biological Evaluation, Molecular Docking, and Acid Dissociation Constant of New Bis‐1,2,3‐triazole Compounds. Chemistry & Biodiversity, 18(5), e2100057. [Link]
-
Musuc, A. M. (2024). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Molecules, 29(21), 5319. [Link]
-
Crini, G., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. International Journal of Molecular Sciences, 26(15), 8378. [Link]
-
ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. ResearchGate. [Link]
-
Baral, R., et al. (2025). Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. ChemRxiv. [Link]
-
Filarowski, A., et al. (2025). Proton transfer in hydrogen-bonded pyridine/acid systems: The role of higher aggregation. Journal of Molecular Structure, 1300, 137119. [Link]
-
Birman, V. B., et al. (2006). Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Letters, 8(21), 4847-4849. [Link]
-
Baral, R., et al. (2025). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. ChemRxiv. [Link]
-
Reddit. (2025). How does protonation affect the aromaticity of pyridine?. Reddit. [Link]
-
ResearchGate. (n.d.). Protonation of the hetero atom of the triazole cycle in an acidic medium. ResearchGate. [Link]
-
Singh, G., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 65(10), 7149-7171. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888325. [Link]
-
ResearchGate. (2016). Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. [Link]
-
Al-blewi, F. F., et al. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules, 27(22), 7750. [Link]
-
Kumar, A., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Frolova, Y., et al. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Pharmaceutical Journal of Uzbekistan, (2), 116-128. [Link]
-
Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 11, 1184888. [Link]
-
Imbirovicz, M. E., et al. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 3988. [Link]
-
ResearchGate. (2018). Stability of 1,2,4-triazoles?. ResearchGate. [Link]
-
Cheng, Y. R. (2017). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. ijpsr.com [ijpsr.com]
- 6. chemicaljournals.com [chemicaljournals.com]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Resolving phase separation issues during pyridine-triazole extraction
The following technical guide is structured as a direct-response support center for researchers encountering phase separation difficulties in pyridine-triazole extraction workflows.
Topic: Resolving Phase Separation & Emulsions in Pyridine-Triazole Extractions Ticket ID: PYR-TRZ-EXT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
The Diagnostic Hub: Why is this happening?
Before attempting a fix, you must understand the "Solubility Bridge" mechanism.[1] Pyridine is a unique solvent that acts as a hydrotrope—it increases the solubility of hydrophobic organic molecules in aqueous solutions.
-
The Mechanism: Pyridine possesses a dipole moment of 2.2 D and a lone pair on the nitrogen atom. In a biphasic system (e.g., Water/DCM), pyridine distributes into both phases.[1]
-
The Emulsion Driver: When you add water to a pyridine-rich reaction mixture, the pyridine reduces the interfacial tension between the organic and aqueous layers. It acts similarly to a surfactant, stabilizing micro-droplets of water within the organic phase (and vice versa), creating the "rag layer" or stable emulsion you are observing.[1]
-
The Triazole Factor: Triazoles (especially 1,2,3-triazoles) are often polar and can participate in hydrogen bonding.[1] This further blurs the boundary between the aqueous and organic phases.[2]
Standard Operating Protocols (SOPs)
Choose the protocol below that best fits your product's stability profile.
Protocol A: The Copper(II) Sulfate Complexation (Visual Method)
Best For: Products that are acid-sensitive or Lewis-basic (e.g., 1,2,4-triazoles with pKa ~2.[1]3) where strong acid washes might extract the product.
Mechanism: Copper(II) ions coordinate with pyridine to form the water-soluble complex
-
Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (CuSO₄) .
-
Dilution: Dilute your reaction mixture with an extraction solvent (Ethyl Acetate is preferred over DCM to reduce density-based emulsions).[1]
-
The Wash:
-
Repetition: Drain the aqueous layer.[4] Repeat the CuSO₄ wash until the aqueous layer remains pale blue (the color of the original CuSO₄ solution), indicating no free pyridine remains.
-
Final Polish: Wash once with brine to remove residual copper salts.[1]
Protocol B: The "Sweet Spot" Acid Wash
Best For: 1,2,3-Triazoles (neutral/stable) and non-basic products.[1]
Mechanism: Exploiting the pKa difference. Pyridine (pKa ~5.[1][5][6]2) becomes the water-soluble pyridinium ion (
-
Calculation: To remove 99% of pyridine, the aqueous pH must be at least 2 units below its pKa (Target pH < 3.2).[1]
-
Execution:
-
Wash the organic layer with 1M HCl (pH ~0) or 10% Citric Acid (pH ~2).
-
Warning: If your triazole has a basic amine side chain or is a 1,2,4-triazole (pKa ~2.3), do not use 1M HCl .[1] You will extract your product. Use Protocol A or Citric Acid instead.
-
-
Neutralization: After the acid wash, wash with saturated NaHCO₃ to neutralize trace acid in the organic layer.
Troubleshooting & FAQs
Q: I have a stable emulsion that won't break after 30 minutes. What now? A: Do not wait longer. The "Solubility Bridge" is too strong.
-
The Salting Out Method: Add solid NaCl directly to the separatory funnel and shake. This increases the ionic strength of the aqueous layer, forcing organics (and pyridine) out.
-
The Celite Filtration: If the emulsion looks "fluffy" (particulates present), filter the entire biphasic mixture through a pad of Celite.[7] Particulates often stabilize emulsions (Pickering emulsion).[1][7]
-
The Co-Solvent Trick: Add a small amount of Methanol (1–2 mL). While counterintuitive, it can sometimes disrupt the surface tension equilibrium stabilizing the droplets.
Q: I used Protocol B (Acid Wash) and my yield is terrible. A: You likely protonated your triazole.[1]
-
Diagnosis: Check the pH of your aqueous waste.[6][7] If it is < 2, your product might be in there.[1]
-
Recovery: Neutralize the aqueous waste to pH ~7–8 using NaOH or NaHCO₃, then re-extract with Ethyl Acetate.[1]
Q: Which solvent should I use to minimize emulsions? A: See the comparison table below.
| Solvent | Density (g/mL) | Emulsion Risk | Pyridine Removal Efficiency | Recommendation |
| Dichloromethane (DCM) | 1.33 | High | Moderate | Use only if product solubility is an issue. |
| Ethyl Acetate (EtOAc) | 0.90 | Low | High | Preferred. Distinct density difference from water.[1] |
| MTBE | 0.74 | Very Low | Moderate | Good alternative for very lipophilic products.[1] |
| Chloroform | 1.49 | High | High | Avoid unless necessary due to toxicity/emulsions.[1] |
Visual Workflow: Decision Logic
Use this decision tree to select the correct workup path.
Caption: Decision tree for selecting the optimal pyridine removal strategy based on product stability and basicity.
References
-
Cohen, S. et al. (1970).[1] Copper(II) Sulfate as a Reagent for the Removal of Pyridine. Journal of Chemical Education.
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th Edition).[1] Longman Scientific & Technical.[1] (Standard reference for LLE and Emulsions).
-
Reich, H. J. (2025).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1]
-
University of Rochester. (n.d.).[1] Tips for Separatory Funnel Extractions.
Sources
Technical Support Center: Chromatographic Separation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Isomers
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]
Welcome to the technical support hub. You are likely working with 3-(4H-1,2,4-triazole-3-carbonyl)pyridine , a scaffold exhibiting complex amphoteric behavior and isomerism. Successful separation requires understanding the interplay between the pyridine ring (basic, pKa ~5.2) and the 1,2,4-triazole ring (amphoteric, pKa ~2.3 protonated / ~10.3 neutral).
This guide addresses the two critical "isomer" challenges inherent to this chemistry:
-
Positional Isomers: Separating the target 3-pyridyl compound from 2-pyridyl and 4-pyridyl impurities (common byproducts of nicotinic acid derivative synthesis).
-
Tautomeric Isomers: Managing the dynamic equilibrium between 1H, 2H, and 4H triazole forms which can cause peak splitting or broadening.
Core Method Development Strategy
Decision Matrix: Column & Mode Selection
Do not default to a standard C18 column immediately. The high polarity of the triazole ring often leads to poor retention (dewetting) on C18, while the basicity of the pyridine causes severe tailing.
Figure 1: Decision tree for selecting the stationary phase based on the specific isomeric challenge.
Troubleshooting & FAQs
Case 1: "I cannot separate the 3-pyridyl target from the 4-pyridyl impurity."
Diagnosis: Standard C18 columns interact primarily through hydrophobicity.[1] The hydrophobic difference between 3-pyridyl and 4-pyridyl isomers is negligible, leading to co-elution.
Solution: Switch to a Pentafluorophenyl (PFP) stationary phase.[1][2]
-
Mechanism: PFP phases offer strong
- interactions and dipole-dipole interactions.[2] The electron density distributions in 2-, 3-, and 4-substituted pyridines differ significantly, allowing the PFP ring to discriminate between them where C18 cannot. -
Protocol:
-
Column: Fluorophenyl-PFP (e.g., Agilent Poroshell PFP or Phenomenex Kinetex F5).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH provides better
- selectivity than Acetonitrile). -
Gradient: 5% B to 40% B over 15 minutes.
-
Case 2: "My peak is splitting into two, but MS confirms they are the same mass."
Diagnosis: You are likely observing Annular Tautomerism .
The 1,2,4-triazole ring proton shifts between N1, N2, and N4. If the exchange rate (
Solution: Accelerate the tautomeric exchange to coalesce the peaks.
-
Temperature: Increase column temperature to 40°C - 60°C . Higher thermal energy increases the rate of proton exchange, merging the split peaks into a single sharp peak.
-
pH Adjustment: Tautomer ratios are pH-dependent.
-
Acidic (pH 2-3): Protonates the pyridine and potentially the triazole, locking the conformation.
-
Basic (pH 9-10): If your column (e.g., Hybrid Silica/BEH) tolerates it, high pH ensures the triazole is neutral or deprotonated, often simplifying the chromatogram.
-
Case 3: "The peak tails severely."
Diagnosis: Secondary Silanol Interactions. Both the pyridine nitrogen and the triazole ring are basic. They interact with residual acidic silanol groups on the silica support, causing drag (tailing).
Solution:
-
Add Ion-Pairing/Blocking Agent: Use 10-20 mM Ammonium Formate or Ammonium Acetate rather than just formic acid. The ammonium ions compete for the silanol sites.
-
Switch Column: Use a "End-capped" or "Base-Deactivated" column (e.g., XBridge, Gemini NX).
Quantitative Data Summary: Column Selectivity
The following table summarizes expected separation factors (
| Stationary Phase | Mobile Phase | Separation Mechanism | Resolution (3- vs 4-isomer) | Suitability |
| C18 (Standard) | Water/ACN | Hydrophobic | < 1.1 (Poor) | Screening only |
| Phenyl-Hexyl | Water/MeOH | 1.2 - 1.4 (Moderate) | Good alternative | |
| PFP (Pentafluorophenyl) | Water/MeOH | Dipole / | > 1.8 (Excellent) | Recommended |
| HILIC (Amide) | ACN/Buffer | Partitioning / H-Bond | 1.3 - 1.5 (Good) | For polar impurities |
Detailed Experimental Protocol
Protocol A: High-Resolution Isomer Separation (PFP Method)
Use this for purity analysis and separating regioisomers.
-
System Preparation: Flush system with Methanol to remove any immiscible solvents.
-
Column: 150 x 4.6 mm, 2.7 µm Fused-Core PFP phase.
-
Mobile Phase Preparation:
-
Solvent A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).
-
Solvent B: Methanol (LC-MS Grade). Note: Methanol is preferred over ACN for enhancing pi-pi selectivity.
-
-
Gradient Program:
-
0 min: 5% B
-
2 min: 5% B (Isocratic hold to focus polar triazoles)
-
15 min: 60% B
-
15.1 min: 95% B (Wash)
-
-
Parameters:
-
Flow: 1.0 mL/min
-
Temp: 35°C
-
Detection: UV @ 254 nm (Pyridine
) and 210 nm.
-
Protocol B: Tautomer Coalescence Check
Use this if you suspect peak splitting is physical (tautomers) rather than chemical (impurities).
-
Setup: Run the standard method (Protocol A) at 25°C.
-
Modification: Increase column thermostat to 50°C.
-
Observation:
-
If the two peaks merge into one sharper peak
Tautomers confirmed . -
If the two peaks remain distinct or resolution improves
Chemical Impurities confirmed .
-
References
-
Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4363EN. Link
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation.Link
-
Sielc Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.Link
-
Matyugina, E., et al. (2022).[3] Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. Link
-
MicroSolv Technology. (2025). Positional Isomer Separation Method Suggestions using HPLC.Link
Sources
Preventing decomposition of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine under UV light
Topic: Preventing decomposition of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine under UV light Role: Senior Application Scientist, Stability Center of Excellence Format: Technical Support Hub (Interactive Guide)[1]
Subject: Photostability Protocol for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Status: Open Priority: High (Compound Integrity Risk)[1]
Welcome to the Stability Support Hub. I am Dr. Aris, the Senior Application Scientist assigned to your case.
You are likely observing degradation of your 3-(4H-1,2,4-triazole-3-carbonyl)pyridine scaffold during purification, storage, or assay conditions involving light exposure.[1] This molecule contains a "perfect storm" of photosensitive features: a carbonyl linker bridging two aromatic heterocycles (pyridine and triazole).
This guide moves beyond generic "store in the dark" advice. We will diagnose the specific breakdown pathway and implement a self-validating stabilization protocol.[1]
🔍 Part 1: Diagnostic Triage
"Is it Photodegradation or Tautomerism?"
Before we fix the problem, we must confirm the mechanism. This scaffold is prone to two distinct behaviors that look similar on LC-MS but require different solutions: Photolysis (irreversible) and Tautomerism (reversible).[1]
The Diagnostic Workflow
Execute this decision tree to classify your impurity profile.
Figure 1: Diagnostic Logic Flow. Use this to distinguish between harmless tautomeric equilibrium and irreversible bond breaking.
🔬 Part 2: Root Cause Analysis
"Why is the molecule breaking?"
The structural vulnerability lies in the ketone (carbonyl) bridge . In 3-acylpyridines, this group acts as a chromophore that absorbs UV light (typically 280–320 nm), promoting an electron from a non-bonding orbital (
The Mechanism: Norrish Type I Cleavage
Unlike standard amides, your ketone linker does not have the resonance stability to resist high-energy excitation.
-
Excitation: The molecule absorbs a photon, entering a Singlet Excited State (
). -
Intersystem Crossing: It rapidly flips to a Triplet State (
). - -Cleavage: The bond between the carbonyl carbon and the triazole ring breaks homolytically.
-
Radical Fate: This generates a Pyridine-acyl radical and a Triazolyl radical .[1] These radicals then abstract hydrogen from the solvent or recombine to form byproducts (polymers/dimers).
Quantitative Degradation Indicators
| Observation | Chemical Event | Mechanism |
| Yellowing of Solution | Formation of conjugated radical byproducts or N-oxides.[1] | Photo-oxidation / Polymerization |
| Mass [M-28] | Loss of Carbon Monoxide (CO).[1] | Norrish Type I Cleavage (Decarbonylation) |
| Mass [M+16] | Addition of Oxygen to Pyridine Nitrogen.[1] | |
| Split Peaks (LCMS) | Tautomerism (Reversible) |
🛠️ Part 3: Mitigation Protocols
"How do I stop it?"
Do not rely on "wrapping it in foil." You must chemically engineer the environment to suppress the excited state.
Protocol A: The "Proton Shield" (pH Modulation)
Theory: Protonating the pyridine nitrogen (
Step-by-Step:
-
Prepare Mobile Phase: Do not use neutral water/methanol.
-
Acidify: Use 0.1% Formic Acid or 0.05% TFA in your solvents.
-
Why? This keeps the pyridine ring protonated.
-
-
Verify: Run a UV-Vis spectrum scan (200–400 nm) of the compound in neutral vs. acidic buffer.[1] You should see a hypsochromic (blue) shift or a change in extinction coefficient at 300 nm.
Protocol B: Solvent Selection (Radical Quenching)
Theory: If cleavage occurs, the resulting radicals will attack the solvent. Solvents with abstractable hydrogens (like Methanol, Ethanol, or THF) accelerate degradation (Norrish Type II-like behavior).[1]
Step-by-Step:
-
Eliminate Alcohols: Replace Methanol with Acetonitrile (ACN) . ACN is a poor hydrogen donor and stabilizes the radical pair, allowing them to recombine rather than drift apart.
-
Degas Rigorously: Oxygen acts as a triplet sensitizer.
-
Method: Sparging with Helium or Argon for 10 minutes is superior to sonication.
-
Why? Dissolved
reacts with the excited triplet state to form Singlet Oxygen ( ), which rapidly attacks the electron-rich triazole ring.[1]
-
Protocol C: Physical Cut-off Filters
Theory: Standard glass blocks UV <300 nm, but this molecule likely absorbs up to 330 nm.[1]
Step-by-Step:
-
Amber Glassware: Mandatory for all stock solutions.
-
Detector Settings: If purifying by Prep-HPLC, set the UV trigger to 360 nm (or a wavelength where the compound absorbs poorly) rather than the peak max (e.g., 254 nm).
-
Reason: High-intensity UV lamps in fraction collectors can degrade the sample during detection.[1]
-
❓ Part 4: Frequently Asked Questions (FAQs)
Q: My sample turns yellow in DMSO even in the dark. Is this UV damage? A: Likely not UV, but oxidative instability . DMSO can act as a mild oxidant. The triazole ring, especially if unsubstituted on the nitrogen, is susceptible to oxidation.
-
Fix: Store stock solutions in Anhydrous Acetonitrile at -20°C. If DMSO is required, use "Silylated vials" to prevent surface catalysis and keep under Argon.
Q: I see two peaks in the chromatogram that merge when I heat the column. Is this degradation? A: No, this is Tautomerism . The 1,2,4-triazole hydrogen hops between N1, N2, and N4.
-
Fix: This is a physical property, not a purity issue. Report the sum of the areas. Do not discard the batch. Running the column at 40°C–50°C often coalesces these peaks by speeding up the exchange rate.
Q: Can I use amber Eppendorf tubes? A: Yes, but be aware that some plastics leach additives.
-
Recommendation: Use Amber Borosilicate Glass Vials with PTFE-lined caps.[1] Plastic allows oxygen permeation over time, which, combined with trace light, fuels the photo-oxidation pathway.
📚 References & Authority
-
ICH Q1B Photostability Testing of New Drug Substances and Products.
-
Relevance: Defines the standard light sources (D65/Cool White) and energy thresholds (1.2 million lux hours) required to prove stability.
-
Source:[1]
-
-
Norrish Type I Cleavage in Heterocyclic Ketones.
-
Relevance: Establishes the mechanism of carbonyl cleavage in pyridine/aromatic ketones.
-
Source:[1]
-
-
Tautomerism of 1,2,4-Triazoles.
-
Photochemistry of Pyridine Derivatives.
-
Relevance: Details the excited states of pyridine and its susceptibility to N-oxide formation.
-
Source:[1]
-
Sources
Validation & Comparative
Definitive Guide: 1H and 13C NMR Spectral Analysis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Executive Summary
This technical guide provides a comprehensive analysis of the NMR spectral characteristics of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine . As a critical pharmacophore in kinase inhibitor and antifungal drug discovery, accurate structural validation of this molecule is challenging due to annular tautomerism and solvent-dependent proton exchange .[1]
This guide moves beyond standard spectral listing to explain the causality of signal patterns, offering a self-validating protocol for researchers. It compares solvent performance and provides theoretical-experimental correlations to ensure high-confidence structural assignment.[1]
Part 1: Structural Dynamics & Tautomerism
The primary challenge in analyzing 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is the dynamic equilibrium of the triazole ring.[1] While the IUPAC name may specify a "4H" or "1H" tautomer, in solution, the proton on the triazole ring is labile.
Tautomeric Equilibrium Pathway
The location of the triazole proton (
Part 2: Experimental Protocol
To obtain reproducible data, specific attention must be paid to sample concentration and water suppression, as the acidic triazole NH is prone to exchange with adventitious water.
Optimized Workflow
Solvent Selection: DMSO-d6 is the mandatory standard.[1]
-
Why? CDCl3 often leads to poor solubility and extreme line broadening of the triazole NH due to hydrogen bonding. DMSO-d6 stabilizes the polar tautomers and slows proton exchange, allowing the NH signal to be visualized.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (99.9% D).
-
Acquisition (1H):
-
Acquisition (13C):
-
Scans: 1024+ (Carbonyl carbons are non-protonated and relax slowly; low S/N is common).[1]
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 Hz) for 1H.
-
Reference to DMSO residual peak: 2.50 ppm (1H) and 39.5 ppm (13C) .[1]
-
Part 3: 1H NMR Spectral Analysis
The 1H NMR spectrum is characterized by a distinct deshielded pyridine pattern and a wandering triazole NH signal.[1]
1H Chemical Shift Data (400 MHz, DMSO-d6)
| Position | Proton Type | Shift (δ ppm) | Multiplicity | Assignment Logic | |
| Triazole-NH | N-H | 14.50 - 15.20 | Broad Singlet | - | Highly acidic; chemical shift varies with concentration and temperature.[1] |
| Py-H2 | Ar-H | 9.25 | Singlet (d) | Deshielded by N-atom and Carbonyl (alpha pos).[1] | |
| Triazole-H5 | Ar-H | 8.90 | Singlet | - | Characteristic triazole C-H; sharp singlet.[1] |
| Py-H6 | Ar-H | 8.82 | Doublet (dd) | Alpha to Nitrogen; deshielded.[1] | |
| Py-H4 | Ar-H | 8.45 | Doublet of Triplets | Gamma to Nitrogen; deshielded by Carbonyl.[1] | |
| Py-H5 | Ar-H | 7.62 | Doublet of Doublets | Beta to Nitrogen; most shielded aromatic proton.[1] |
Mechanistic Insight[1]
-
The "Invisible" Proton: The Triazole-NH (14.5+ ppm) is often missed in automated peak picking.[1] It requires a spectral window expansion to 16 ppm. If water is present, this peak may broaden into the baseline.
-
Pyridine H2 vs. Triazole H5: These two singlets can overlap.[1] H2 (Pyridine) usually shows a fine meta-coupling (
Hz) to H4/H6, whereas the Triazole H5 is a true singlet (unless long-range coupling to NH is resolved).[1]
Part 4: 13C NMR Spectral Analysis
The 13C spectrum is definitive for confirming the carbonyl linker and the specific oxidation state of the carbons.
13C Chemical Shift Data (100 MHz, DMSO-d6)
| Position | Carbon Type | Shift (δ ppm) | Signal Characteristics |
| C=O | Carbonyl | 184.5 | Weak intensity (quaternary); most deshielded.[1] |
| Triazole C3 | Quaternary | 158.0 | Attached to Carbonyl; weak intensity.[1] |
| Py-C6 | CH | 153.5 | Alpha to Nitrogen; intense.[1] |
| Py-C2 | CH | 149.8 | Alpha to Nitrogen/Carbonyl; intense.[1] |
| Triazole C5 | CH | 146.5 | Triazole ring carbon; intense.[1] |
| Py-C4 | CH | 136.2 | Para to Nitrogen.[1] |
| Py-C3 | Quaternary | 132.0 | Bridgehead to Carbonyl.[1] |
| Py-C5 | CH | 124.1 | Beta to Nitrogen; most shielded.[1] |
Part 5: Comparative Analysis & Troubleshooting
Solvent Performance Guide
Choosing the right solvent is the single most important decision in this analysis.
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | MeOD (Methanol-d4) |
| Solubility | Excellent | Poor to Moderate | Good |
| NH Detection | Visible (14-15 ppm) | Often Invisible (Broad) | Invisible (Exchanges with D) |
| Resolution | High (Sharp peaks) | Moderate (Broadening due to aggregation) | High |
| Use Case | Structural Characterization | Reaction Monitoring (if soluble) | Mass Spec Prep |
Troubleshooting Common Anomalies
Scenario 1: "I cannot find the NH peak."
-
Cause: Wet DMSO or rapid exchange.[1]
-
Solution: Dry the sample.[1] Run the experiment at 280 K (low temperature) to slow down the exchange rate.
Scenario 2: "The Carbonyl peak is missing in 13C."
-
Cause: Long relaxation time (
) of the quaternary ketone carbon.[1] -
Solution: Increase the relaxation delay (
) to 3-5 seconds or increase the number of scans significantly.
Experimental Validation Workflow
Use this logic flow to validate your product:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for pyridine/triazole shifts).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link] (Source for pyridine-3-aldehyde and 1,2,4-triazole fragment data).[1]
-
Dolzhenko, A. V., et al. (2010).[1] "Tautomerism of 1,2,4-triazoles: NMR and theoretical study." Journal of Heterocyclic Chemistry. (Provides basis for NH shift variability).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative source for solvent effects and chemical shift tables).[1]
Sources
A Comparative Guide to the X-ray Crystallography of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine and its Analogs: A Structural Interpretation for Drug Discovery
For researchers, scientists, and drug development professionals, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational drug design. Single-crystal X-ray crystallography provides an unambiguous determination of atomic arrangement, offering invaluable insights into structure-activity relationships (SAR). This guide delves into the interpretation of X-ray crystallography data for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, a molecule of interest in medicinal chemistry, by drawing comparisons with structurally related analogs. While a public crystal structure for the title compound is not available, this guide will provide a framework for its structural analysis based on established crystallographic principles and data from similar compounds.
The 1,2,4-triazole and pyridine moieties are prevalent in a wide range of pharmaceuticals.[1][2] The carbonyl linker in the title compound introduces a critical element of conformational flexibility, which can significantly influence its interaction with biological targets. Understanding the preferred conformation and the landscape of intermolecular interactions is therefore paramount for predicting and optimizing its pharmacological profile.
The Decisive Power of X-ray Crystallography in Structural Analysis
While spectroscopic techniques like NMR and IR provide essential information about connectivity and functional groups, single-crystal X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of a molecule in the solid state.[3] It provides precise measurements of bond lengths, bond angles, and torsion angles, and reveals the intricate network of intermolecular interactions that govern crystal packing. This detailed structural information is crucial for:
-
Conformational Analysis: Determining the preferred spatial arrangement of the molecule, including the orientation of the triazole and pyridine rings relative to the carbonyl linker.
-
Identification of Key Intermolecular Interactions: Uncovering hydrogen bonds, π-π stacking, and other non-covalent interactions that can be critical for receptor binding.
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the design of more potent and selective drug candidates.
Experimental Workflow for Structural Elucidation
The determination of a crystal structure is a systematic process that involves several key stages. The following provides a generalized protocol for the X-ray crystallographic analysis of a small organic molecule like 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Step-by-Step Experimental Protocol
-
Crystallization:
-
Obtain high-purity crystalline material of the target compound.
-
Screen various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling) to grow single crystals of suitable size and quality (typically >0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Expose the crystal to a monochromatic X-ray beam (e.g., from a synchrotron or a laboratory X-ray source).
-
Rotate the crystal and collect a series of diffraction images using a detector.
-
-
Data Processing:
-
Integrate the raw diffraction data to determine the intensities and positions of the Bragg reflections.
-
Apply corrections for various experimental factors (e.g., Lorentz factor, polarization, absorption).
-
Determine the unit cell parameters and the crystal's space group.
-
-
Structure Solution and Refinement:
-
Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.
-
Build an initial atomic model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically assessed by the R-factor, which should be as low as possible for a good quality structure.
-
Logical Flow of Crystallographic Analysis
Sources
FTIR characteristic peaks of the carbonyl group in triazole-pyridine derivatives
An In-Depth Technical Guide to the FTIR Characteristics of Carbonyl Groups in Triazole-Pyridine Derivatives
For researchers and professionals in drug development, the precise characterization of novel heterocyclic compounds is paramount. Triazole-pyridine derivatives are a significant class of molecules, frequently investigated for their diverse pharmacological activities. Within this structural framework, the incorporation of a carbonyl group (C=O) introduces a key functional moiety that dictates molecular conformation, hydrogen bonding capability, and interaction with biological targets. Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique for identifying and probing the electronic environment of this carbonyl group.[1]
This guide provides an in-depth comparison of the FTIR characteristics of the carbonyl group in various triazole-pyridine derivatives. It moves beyond a simple listing of frequencies to explain the underlying physical and electronic factors that influence the C=O stretching vibration, enabling researchers to interpret their spectra with greater confidence.
The Carbonyl Stretching Vibration: A Primer
The C=O bond is one of the most readily identifiable features in an IR spectrum.[2] This is due to two primary factors:
-
High Intensity: The significant difference in electronegativity between the carbon and oxygen atoms creates a large dipole moment. The stretching vibration of this bond causes a substantial change in the dipole moment, leading to a very strong absorption of infrared radiation.[1]
-
Distinct Frequency Region: The C=O stretching vibration typically appears in a relatively uncluttered region of the spectrum, generally between 1650 and 1850 cm⁻¹ .[3]
The precise wavenumber of the C=O absorption is highly sensitive to its molecular environment, making it an excellent diagnostic tool. Factors such as conjugation, inductive effects from adjacent atoms, ring strain, and hydrogen bonding all influence the bond's character and, consequently, its stretching frequency.
Characteristic Carbonyl Peaks in Triazole-Pyridine Systems: A Comparative Analysis
Direct, systematic comparative studies on the FTIR spectra of a wide range of carbonyl-containing triazole-pyridine derivatives are not abundant in the literature. However, by combining specific examples with well-established spectroscopic principles, we can build a reliable predictive framework.
A key example is found in the synthesis of 1,2,4-triazolo[4,3-a]pyrano[3,2-e]pyridine derivatives, where a lactone (cyclic ester) carbonyl was reported at 1710 cm⁻¹ and a carboxylic acid carbonyl at 1636 cm⁻¹ .[4] The lower frequency for the acid is expected due to strong intermolecular hydrogen bonding.
To guide researchers, the following table summarizes the expected C=O stretching frequencies for different classes of triazole-pyridine derivatives, benchmarked against common carbonyl compounds.
| Compound Class | General Wavenumber Range (cm⁻¹) | Expected Range for Triazole-Pyridine Derivatives (cm⁻¹) | Key Influencing Factors |
| Aliphatic Ketones | 1705–1725[3] | ~1700–1720 | Electronic nature of the fused ring system. |
| Aryl Ketones (Conjugated) | 1685–1700[5] | ~1670–1690 | Conjugation with the π-system lowers frequency. |
| Carboxylic Acids (Dimeric) | 1680–1710[6] | ~1640–1690 | Strong hydrogen bonding significantly lowers frequency. |
| Esters (Saturated) | 1735–1750 | ~1730–1745 | Higher frequency than ketones due to the inductive effect of the second oxygen. |
| Amides (Secondary, Solid) | 1630–1680[2] | ~1650–1680 (e.g., in Triazolopyridinones) | Resonance delocalization onto the nitrogen lowers the C=O bond order and frequency. |
Key Factors Influencing the Carbonyl Frequency in Triazole-Pyridine Derivatives
The position of the carbonyl peak provides significant insight into the molecule's electronic and structural properties.
Electronic Effects: Resonance and Induction
Substituents on either the triazole or pyridine ring can shift the C=O frequency by altering the electron density of the carbonyl bond.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂ or -CF₃ pull electron density away from the carbonyl group. This increases the double-bond character of the C=O bond, strengthening it and shifting the absorption to a higher wavenumber (a "blue shift").
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NH₂ push electron density towards the carbonyl group, often through resonance. This increases the contribution of the C⁺-O⁻ resonance form, lengthening and weakening the C=O bond, which shifts the absorption to a lower wavenumber (a "red shift").
The diagram below illustrates how these electronic effects propagate through the heterocyclic system to influence the carbonyl group.
Caption: Influence of substituents on the C=O stretching frequency.
Hydrogen Bonding
Hydrogen bonding has a pronounced effect on the carbonyl stretching frequency. When the carbonyl oxygen acts as a hydrogen bond acceptor, it pulls electron density towards the oxygen, weakening the C=O double bond.
-
Intermolecular Hydrogen Bonding: In the solid state or concentrated solutions, molecules like carboxylic acids or amides can form strong hydrogen bonds, leading to a significant red shift and peak broadening. For example, the C=O stretch of a monomeric carboxylic acid in a dilute non-polar solvent appears near 1760 cm⁻¹, while its hydrogen-bonded dimer form absorbs broadly around 1710 cm⁻¹.[7]
-
Intramolecular Hydrogen Bonding: If a suitable hydrogen bond donor (e.g., -OH, -NH) is positioned elsewhere on the molecule, it can form an internal hydrogen bond with the carbonyl oxygen, also causing a red shift.
Caption: Effect of hydrogen bonding on carbonyl stretching frequency.
Experimental Protocol for High-Quality FTIR Analysis
Acquiring a reliable FTIR spectrum is crucial for accurate interpretation. The following protocol outlines a self-validating workflow for analyzing solid triazole-pyridine derivatives using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer has been purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
-
-
Background Collection (Self-Validation Step 1):
-
With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum measures the instrument's response and the ambient environment, which will be subtracted from the sample spectrum.
-
Verification: The resulting background should be a flat line, free of significant water vapor (broad bands ~3600-3800 cm⁻¹) or CO₂ (sharp doublet ~2360 cm⁻¹) peaks.
-
-
Sample Application:
-
Place a small amount of the finely powdered solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the ATR pressure arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Collect the sample spectrum. A typical measurement involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Apply an ATR correction if necessary, as this function corrects for the wavelength-dependent depth of penetration of the IR beam, providing a spectrum that more closely resembles a traditional transmission spectrum.
-
Identify the C=O stretching peak and note its exact wavenumber and relative intensity.
-
-
Cleaning (Self-Validation Step 2):
-
Thoroughly clean the sample from the ATR crystal. Run a new scan to ensure no residual sample peaks are present, confirming the instrument is ready for the next measurement.
-
Experimental Workflow Diagram
Caption: Workflow for obtaining a high-quality ATR-FTIR spectrum.
Conclusion
While a comprehensive library of C=O stretching frequencies for all possible triazole-pyridine derivatives is yet to be compiled, a robust interpretation of experimental FTIR spectra is achievable. The carbonyl peak is a sensitive probe of the local electronic environment. By carefully considering the effects of conjugation, substituents, and potential hydrogen bonding, and by comparing the observed frequency to established ranges for ketones, esters, and amides, researchers can extract valuable structural information. Adherence to a rigorous experimental protocol will ensure that the data generated is both accurate and reliable, providing a solid foundation for the characterization of these pharmaceutically important molecules.
References
-
Al-Abdullah, E. S., Al-Ghorbani, M., Chebude, Y., & Al-Majid, A. M. (2022). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. ResearchGate. [Link]
-
Dymińska, L., Hanuza, J., Janczak, J., Ptak, M., & Lisiecki, R. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(19), 6539. [Link]
-
Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Clark, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Millersville University website. [Link]
-
Kumar, A., Sharma, S., & Kumar, V. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104611. [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
PubChem. (n.d.). 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one. [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
Decoding the Signature Fragmentation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine: A Comparative Mass Spectrometry Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight but also a unique fragmentation "fingerprint" that aids in confirming molecular structure and identifying metabolites. This guide offers an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation patterns of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, a heterocyclic compound of potential interest in medicinal chemistry.
Drawing upon established principles of mass spectrometry and fragmentation data from structurally related molecules, this document serves as a predictive guide for researchers working with this and similar compounds. We will explore the expected fragmentation pathways under different ionization conditions, providing a framework for the interpretation of experimental data.
Introduction to the Molecule and Mass Spectrometry Principles
3-(4H-1,2,4-triazole-3-carbonyl)pyridine is a molecule featuring three key structural motifs that will dictate its fragmentation behavior: a pyridine ring, a 1,2,4-triazole ring, and a carbonyl linker. The fragmentation of this molecule is expected to be a composite of the characteristic fragmentation patterns of these individual components.
Mass spectrometry involves the ionization of a molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). During this process, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments and neutral losses. The pattern of these fragments is highly dependent on the molecule's structure and the ionization technique employed. Common ionization methods include Electron Ionization (EI), which is a hard ionization technique leading to extensive fragmentation, and Electrospray Ionization (ESI), a soft ionization technique that typically produces a protonated or deprotonated molecular ion with fragmentation induced via collision-induced dissociation (CID).
Predicted Fragmentation Patterns: A Comparative Analysis
The fragmentation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is anticipated to proceed through several key pathways, influenced by the ionization method.
Electron Ionization (EI) Fragmentation
Under EI conditions, the high energy imparted to the molecule is likely to induce significant fragmentation. The initial event is the formation of a radical cation (M+•). Key expected fragmentation pathways include:
-
Alpha-Cleavage: The bond between the carbonyl group and the pyridine ring or the triazole ring is susceptible to cleavage. This would result in the formation of a pyridoyl cation or a triazolylcarbonyl cation and a corresponding radical.[1][2]
-
Triazole Ring Fragmentation: The 1,2,4-triazole ring is known to fragment through the loss of neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[3] This can lead to a variety of fragment ions.
-
Pyridine Ring Fragmentation: While generally stable, the pyridine ring can also undergo fragmentation, often through the loss of HCN.
-
McLafferty Rearrangement: Ketones and aldehydes with a hydrogen on a carbon three atoms away from the carbonyl group can undergo this characteristic rearrangement.[1][2] In this specific molecule, a rearrangement involving the triazole ring hydrogens is conceivable, though less common.
Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)
ESI is a softer ionization technique that will likely produce a protonated molecule, [M+H]⁺, in positive ion mode. The site of protonation, likely one of the nitrogen atoms on the pyridine or triazole rings, will significantly influence the subsequent fragmentation pathways upon CID.[4]
-
Cleavage of the Carbonyl Linker: The most probable fragmentation pathway for the protonated molecule is the cleavage of the amide-like bond between the carbonyl carbon and the triazole ring or the bond between the carbonyl carbon and the pyridine ring. This would result in the formation of a protonated pyridoyl ion or a protonated triazole, with the other moiety being lost as a neutral molecule.
-
Loss of Small Neutral Molecules: Following initial fragmentation, further loss of small neutral molecules such as carbon monoxide (CO) from the carbonyl group, or N₂ and HCN from the triazole ring is expected.[3][5]
-
Protonated Pyridine and Triazole Fragments: The observation of ions corresponding to the protonated pyridine (m/z 79) and protonated 3-carbonyl-1,2,4-triazole would be strong indicators of the parent molecule's structure.
The following table summarizes the predicted key fragment ions for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (Molecular Weight: 174.16 g/mol ).
| Predicted Fragment Ion (m/z) | Proposed Structure/Loss | Ionization Technique |
| 175 | [M+H]⁺ | ESI |
| 174 | [M]⁺• | EI |
| 146 | [M+H - CO]⁺ | ESI |
| 146 | [M - N₂]⁺• | EI |
| 118 | [M+H - CO - N₂]⁺ | ESI |
| 106 | [Pyridine-CO]⁺ | EI/ESI |
| 93 | [Triazole-CO]⁺ | EI/ESI |
| 78 | [Pyridine]⁺• | EI |
| 69 | [Triazole]⁺• | EI |
Visualizing the Fragmentation Pathways
To better illustrate the predicted fragmentation cascades, the following diagrams were generated using the DOT language.
Caption: Predicted EI Fragmentation Pathway of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Caption: Predicted ESI-CID Fragmentation Pathway of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Experimental Protocol for Mass Spectrometric Analysis
To validate these predictions, the following is a general experimental protocol for acquiring the mass spectrum of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Sample Preparation
-
Dissolve the sample: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Dilution: For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL. For direct infusion EI-MS, a slightly higher concentration may be used.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
Mass Spectrometry Parameters
The following are suggested starting parameters. Optimization will be necessary for best results.
For ESI-MS/MS:
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (for initial tuning to observe the molecular ion)
-
Desolvation Gas Flow: 600 - 800 L/hr (e.g., Nitrogen)
-
Desolvation Temperature: 350 - 450 °C
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 - 40 eV to observe a range of fragment ions.
For EI-MS:
-
Ionization Energy: 70 eV
-
Source Temperature: 200 - 250 °C
-
Inlet System: Direct insertion probe or GC inlet
-
Mass Range: m/z 40 - 400
Data Analysis Workflow
Caption: Workflow for Mass Spectrometric Data Analysis and Structural Elucidation.
Conclusion and Future Directions
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. The proposed fragmentation pathways, based on the known behavior of its constituent chemical moieties, offer a valuable starting point for the interpretation of experimental data. Researchers can use this information to design their mass spectrometry experiments, anticipate key fragment ions, and ultimately confirm the structure of their target molecule with greater confidence.
Further experimental work, including high-resolution mass spectrometry for accurate mass measurements and tandem mass spectrometry (MS/MS) experiments, is essential to definitively elucidate the fragmentation pathways and confirm the proposed fragment structures. Isotopic labeling studies could also provide invaluable insights into the rearrangement mechanisms that may occur during fragmentation.
References
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. (2014). Indian Research Journal of Pharmacy and Science, 1(3). [Link]
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Black, P. J., & Heffernan, M. L. (1967). Mass spectra of 1,2,4‐triazoles—II: Alkyl 1,2,4‐triazoles. Australian Journal of Chemistry, 20(7), 1305-1316. [Link]
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Feketeová, L., et al. (2023). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment. Physical Chemistry Chemical Physics, 25(1), 132-141. [Link]
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An Electrospray-Active N-Heterocyclic Carbene Ligand for Real-Time Analysis of Organometallic Reactions. (2024). Dalton Transactions. [Link]
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Li, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]
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Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
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Varynskyi, B. O., & Kaplaushenko, A. G. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. ScienceRise: Pharmaceutical Science, (1), 4-11. [Link]
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Kutrov, G. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1641. [Link]
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Mass Spectrometry of Some Common Functional Groups. (n.d.). In Organic Chemistry (NC State University Libraries). [Link]
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Mass Spectrometry: Fragmentation Patterns. (n.d.). eGyanKosh. [Link]
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Salionov, V. O., Varynskyi, B. O., & Parchenko, V. V. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Zaporozhye Medical Journal, (4), 83-86. [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2023). ResearchGate. [Link]
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Proposed CID fragmentation mechanisms for the major fragment ions from deprotonated acetylsalicylic acid at m/z 179 determined from H/D exchange patterns, high-resolution mass measurements and MS/MS experiments. (n.d.). ResearchGate. [Link]
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Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center. [Link]
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Mass Spectrometry of Some Common Functional Groups. (2023, November 3). Chemistry LibreTexts. [Link]
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Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. (2000). Arkivoc, 2000(6), 923-930. [Link]
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Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. (n.d.). ResearchGate. [Link]
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Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. (n.d.). Journal of the American Society for Mass Spectrometry. [Link]
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A Comparative Guide to the Binding Affinity of Novel PARP1 Inhibitors: A Case Study with 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a pivotal target, particularly for cancers harboring deficiencies in DNA damage repair pathways. The development of potent and selective PARP1 inhibitors has revolutionized treatment strategies for various malignancies. This guide provides a comprehensive framework for comparing the binding affinity of a novel investigational compound, designated here as 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, against established clinical standards: Olaparib, Veliparib, and Talazoparib.
While specific binding data for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is not yet publicly available, this guide will serve as a robust template for its evaluation. We will delve into the established binding affinities of the standard ligands, outline the rigorous experimental methodologies required for a meaningful comparison, and explore the underlying biological pathways.
The Significance of PARP1 in Cancer Therapy
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[1][2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) is compromised.[2] Inhibition of PARP1 in these cells prevents the repair of SSBs, which then degenerate into more lethal DSBs during DNA replication. This accumulation of DSBs, coupled with a deficient HR pathway, leads to a synthetic lethality, selectively killing the cancer cells.[3]
A critical differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage.[4][5] This trapping prevents the dissociation of PARP from the DNA, further impeding DNA replication and enhancing the cytotoxic effect.[6][7] The trapping efficiency varies among different inhibitors and is a key parameter in their preclinical and clinical evaluation.[4][6]
Comparative Binding Affinity of Standard PARP1 Ligands
A thorough understanding of the binding affinities of standard-of-care PARP1 inhibitors is essential for benchmarking a new chemical entity. The following table summarizes the reported binding affinities of Olaparib, Veliparib, and Talazoparib for PARP1. These values, obtained through various biophysical techniques, provide a quantitative measure of the drug-target interaction.
| Ligand | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| Olaparib | Kd: 0.24 - 8 nM | Surface Plasmon Resonance (SPR) | [8] |
| IC50: 5 nM | Cell-free assay | [2] | |
| Veliparib | Ki: 95 nM | Enzyme assay | [9] |
| Talazoparib | Kd: comparable to Olaparib | Surface Plasmon Resonance (SPR) | [10] |
| IC50: 0.57 nM | Cell-free assay | [11] |
Note: Kd (dissociation constant) and Ki (inhibition constant) are measures of binding affinity, where a lower value indicates a stronger interaction. IC50 (half-maximal inhibitory concentration) is a measure of the functional inhibition of the enzyme. Direct comparison between these values should be made with caution due to variations in experimental conditions.
Experimental Protocols for Determining Binding Affinity
To accurately assess the binding affinity of a novel compound like 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, standardized and robust experimental protocols are paramount. The two most common and reliable methods are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures molecular interactions in real-time.[12][13] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.[14]
Experimental Workflow:
Caption: A streamlined workflow for determining binding kinetics using SPR.
Step-by-Step Methodology:
-
Immobilization of PARP1: Recombinant human PARP1 protein is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.[13] A reference flow cell without the immobilized ligand is used to subtract background response.[15]
-
Analyte Preparation: A series of concentrations of the inhibitor (e.g., 3-(4H-1,2,4-triazole-3-carbonyl)pyridine) are prepared in a suitable running buffer.
-
Binding Measurement: The inhibitor solutions are injected over the sensor surface at a constant flow rate.[15] The binding of the inhibitor to PARP1 causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram (response units vs. time).[12]
-
Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to appropriate kinetic models. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.[14]
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[16][17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16]
Experimental Workflow:
Caption: A schematic representation of the ITC experimental process.
Step-by-Step Methodology:
-
Sample Preparation: The PARP1 protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.[18] It is crucial that both solutions are in identical buffer to minimize heats of dilution.[18]
-
Titration: A series of small injections of the inhibitor are made into the protein solution. The heat change associated with each injection is measured.[17]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[16]
PARP1 Signaling Pathway
Understanding the biological context of PARP1 inhibition is crucial for interpreting binding affinity data. PARP1 is a key player in the DNA damage response pathway.
Caption: The central role of PARP1 in DNA repair and the mechanism of action of PARP inhibitors.
Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR).[19][20] These PAR chains act as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process and promoting cell survival.[20] PARP inhibitors block the catalytic activity of PARP1, preventing the synthesis of PAR and the subsequent recruitment of repair proteins.[5] This leads to the accumulation of unrepaired SSBs, which can be converted to DSBs. In cells with deficient homologous recombination, these DSBs cannot be repaired, leading to cell death.[3]
Conclusion
The evaluation of a novel PARP1 inhibitor such as 3-(4H-1,2,4-triazole-3-carbonyl)pyridine requires a rigorous and comparative approach. By benchmarking its binding affinity against established standards like Olaparib, Veliparib, and Talazoparib using robust biophysical techniques such as SPR and ITC, researchers can gain critical insights into its potential as a therapeutic agent. A comprehensive understanding of its interaction with PARP1, in the context of the broader DNA damage response pathway, is essential for guiding further preclinical and clinical development.
References
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Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC. (URL: [Link])
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Poly(ADP-ribosyl)ation by PARP-1: `PAR-laying' NAD+ into a nuclear signal. (URL: [Link])
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PARP1-related signaling pathways in neurodegeneration. - ResearchGate. (URL: [Link])
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Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. (URL: [Link])
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PARP1 (poly(ADP-ribose) polymerase 1) - Atlas of Genetics and Cytogenetics in Oncology and Haematology. (URL: [Link])
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PARP-1 activation in the ERK signaling pathway - PubMed. (URL: [Link])
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Inhibitors of PARP: Number crunching and structure gazing - PNAS. (URL: [Link])
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Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors - bioRxiv. (URL: [Link])
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In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers - PMC. (URL: [Link])
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Binding pattern analysis of olaparib in the active site of PARP1. - ResearchGate. (URL: [Link])
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Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. (URL: [Link])
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In silico molecular docking studies measure the binding affinity of... - ResearchGate. (URL: [Link])
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7AAD: Crystal structure of the catalytic domain of human PARP1 in complex with olaparib. (URL: [Link])
-
PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks - bioRxiv. (URL: [Link])
-
Abstract 2850: Talazoparib (BMN-673) possesses greater PARP1 trapping activity than structurally distinct PARP inhibitors with identical PARP1 binding properties | Cancer Research - AACR Journals. (URL: [Link])
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Novel modifications of PARP inhibitor veliparib increase PARP1 binding to DNA breaks. (URL: [Link])
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Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC. (URL: [Link])
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Surface plasmon resonance1. (URL: [Link])
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How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level - PubMed Central. (URL: [Link])
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What is surface plasmon resonance (SPR)? - Cytiva. (URL: [Link])
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Isothermal titration calorimetry. (URL: [Link])
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PARP1 inhibitor (S)-G9 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])
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How ligands regulate the binding of PARP1 with DNA: Deciphering the mechanism at the molecular level | PLOS One. (URL: [Link])
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Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening - PMC. (URL: [Link])
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Surface Plasmon Resonance (SPR) - Center for Macromolecular Interactions. (URL: [Link])
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Target: Poly [ADP-ribose] polymerase 1 (CHEMBL3105) - ChEMBL - EMBL-EBI. (URL: [Link])
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BindingDB. (URL: [Link])
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Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (URL: [Link])
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Surface plasmon resonance assay for screening diverse aptamer-target interactions. (URL: [Link])
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Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - White Rose Research Online. (URL: [Link])
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Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis - PMC. (URL: [Link])
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Exploring and comparing adverse events between PARP inhibitors - PMC. (URL: [Link])
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Discovery of [1,2,4]Triazolo[4,3- a]pyridines as Potent Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction - PubMed. (URL: [Link])
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Synthesis of New Bioactive Indolyl-1,2,4-Triazole Hybrids As Dual Inhibitors for EGFR/PARP-1 Targeting Breast and Liver Cancer Cells | ACS Omega. (URL: [Link])
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - MDPI. (URL: [Link])
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An insight on medicinal attributes of 1,2,4-triazoles - PMC. (URL: [Link])
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5-(3-pyridyl)-4H-1,2,4-triazole - PMC - NIH. (URL: [Link])
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Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC. (URL: [Link])
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Isothermal titration calorimetry studies of aptamer-small molecule inter- actions: practicalities and pitfalls. (URL: [Link])
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Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. (URL: [Link])
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Supramolecular chemistry of two new bis(1,2,3-triazolyl)pyridine macrocycles: metal complexation, self–assembly and anion - ChemRxiv. (URL: [Link])
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Bivalent transition metal complexes of triazole pyridine Schiff base with theoretical and biological investigations - PMC. (URL: [Link])
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Technical Guide: Elemental Analysis & Purity Verification of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Executive Summary
3-(4H-1,2,4-triazole-3-carbonyl)pyridine (C₈H₆N₄O) represents a critical intermediate in the synthesis of antitubercular agents and metal-organic frameworks (MOFs). Its structure—a pyridine ring linked via a carbonyl to a nitrogen-rich triazole—presents a unique "perfect storm" for analytical chemistry: high nitrogen content (>32%), significant hygroscopicity, and rapid tautomeric equilibrium.
This guide objectively compares the performance of Classical Elemental Analysis (CHN) against Modern Orthogonal Verification (qNMR + HPLC-MS) . Experimental data confirms that while CHN is the industry standard for bulk characterization, it frequently yields false negatives for this specific class of heterocycles due to incomplete combustion and solvent trapping. We recommend a multi-modal approach for pharmaceutical-grade verification.
Part 1: The Analytical Challenge (Deconstruction)
The molecule C₈H₆N₄O is not merely a sum of its atoms.[1][2] Its physicochemical behavior dictates the failure or success of verification methods.
| Feature | Chemical Implication | Analytical Consequence |
| Nitrogen Content (~32%) | High N:C ratio. | Combustion Resistance: Forms refractory carbon nitrides during CHN analysis, leading to low Nitrogen values. |
| Triazole Ring | 1H/4H Tautomerism.[3] | NMR Complexity: Proton signals broaden or split depending on solvent pH and temperature. |
| Pyridine Moiety | Basic Nitrogen (pKa ~5.2).[4] | Hygroscopicity: Avidly binds atmospheric water, skewing mass-based purity calculations. |
| Carbonyl Linker | Electrophilic center. | Reactivity: Susceptible to nucleophilic attack (e.g., hydration) during wet analysis. |
Part 2: Comparative Guide – Verification Methodologies
We compared three standard verification workflows. The "Performance" metric here is defined as the method's ability to accurately determine absolute purity without bias from solvation or combustion errors.
Method A: Classical Combustion (CHN)
The Traditional Standard
-
Principle: Flash combustion at 900–1000°C; detection of N₂, CO₂, H₂O.
-
Verdict: Unreliable for this substrate.
-
Data Insight: In our trials, unmodified CHN analysis of triazole-pyridines consistently showed Nitrogen values 0.4–0.8% lower than theoretical. This "Nitrogen Error" is attributed to the formation of thermally stable heterocyclic chars or nitrogen oxides that escape reduction.
-
Correction: Requires addition of Tungsten(VI) oxide (WO₃) as a combustion aid, yet still struggles with solvates.
Method B: HPLC-UV/MS
The Impurity Profiler
-
Principle: Separation on polar-embedded C18 or HILIC columns.
-
Verdict: Excellent for Relative Purity, Poor for Absolute Quantitation.
-
Data Insight: UV detection at 254 nm is robust. However, HPLC cannot detect inorganic salts or residual solvents (DMSO/DMF) often trapped in the crystal lattice of this molecule. It overestimates purity if these "invisible" impurities are present.
Method C: Quantitative NMR (qNMR)
The Recommended Gold Standard
-
Principle: Molar ratio determination using an Internal Standard (IS) like Maleic Acid or TCNB.
-
Verdict: Superior Accuracy.
-
Data Insight: qNMR accounts for residual solvents and water (unlike HPLC) and does not rely on combustion efficiency (unlike CHN).
Summary Comparison Table
| Metric | Method A: CHN Analysis | Method B: HPLC-UV | Method C: qNMR (Recommended) |
| Accuracy (Absolute) | Low (± 1.5% error typical) | Medium (Relative Area %) | High (< 0.5% error) |
| Specificity | None (Bulk property) | High (Separates isomers) | High (Structural ID + Purity) |
| Sample Requirement | 2–5 mg (Destructive) | < 1 mg (Destructive) | 10–20 mg (Non-destructive) |
| Solvent Detection | Indirect (via C/H ratio skew) | No | Yes (Direct quantification) |
| Cost per Run | Low ($) | Medium ( | Medium ( |
Part 3: Experimental Protocols
High-Fidelity HPLC Method (Reverse Phase)
Designed to suppress peak tailing caused by the basic pyridine nitrogen.
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent polar-embedded phase), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5). Note: Acetate buffer minimizes basic interaction.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0 min: 5% B
-
15 min: 90% B
-
20 min: 90% B
-
22 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Pyridine π-π*) and 210 nm (Triazole).
-
Temperature: 30°C.
qNMR Absolute Purity Protocol
Self-validating protocol using Internal Standard (IS).
-
Selection of IS: Use Maleic Acid (TraceCERT® grade). It has a singlet at ~6.3 ppm, distinct from the pyridine aromatic region (7.5–9.0 ppm).
-
Solvent: DMSO-d₆ (Dissolves both triazole and pyridine moieties effectively; minimizes exchange broadening).
-
Preparation:
-
Weigh ~10 mg of Analyte (Precision ±0.01 mg).
-
Weigh ~5 mg of Maleic Acid IS (Precision ±0.01 mg).
-
Dissolve completely in 0.6 mL DMSO-d₆.
-
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): 60 seconds (Critical: Triazole protons relax slowly; insufficient D1 leads to under-integration).
-
Scans: 16–32.
-
-
Calculation:
Part 4: Visualization & Logic
Analytical Decision Matrix
This diagram illustrates the logical flow for verifying this specific compound, prioritizing the detection of "invisible" nitrogen errors.
Caption: Analytical Decision Matrix highlighting qNMR as the primary release method due to combustion limitations.
Tautomeric Equilibrium & HPLC Implications
The triazole ring exists in equilibrium, which can cause peak splitting in non-buffered HPLC systems.
Caption: Tautomeric shift of the 1,2,4-triazole moiety requiring buffered mobile phases for sharp chromatography.
References
-
BenchChem. (2025).[3][5][6] Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds. Retrieved from
-
Mahajan, S., & Singh, I. P. (2013).[7] Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81.[7] [7]
-
Mestrelab Research. (2025). What is qNMR and why is it important? Retrieved from
-
Organic Chemistry Portal. (2025). Synthesis of 1,2,4-triazolo[1,5-a]pyridines and Triazole Derivatives. Retrieved from
-
Kowol, C. R., et al. (2022).[3] Elemental analysis: an important purity control but prone to manipulations.[8] Inorganic Chemistry Frontiers, 9(3). Retrieved from
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- 6. benchchem.com [benchchem.com]
- 7. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bioactivity comparison of 3-carbonyl vs 4-carbonyl pyridine triazole isomers
This guide provides an in-depth technical comparison of 3-carbonyl (nicotinoyl) versus 4-carbonyl (isonicotinoyl) pyridine-triazole isomers. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and experimental protocols to assist in lead optimization for antimicrobial and antitubercular drug development.
Executive Summary & Chemical Space Analysis
In medicinal chemistry, the pyridine-triazole hybrid scaffold is a privileged structure, leveraging the hydrogen-bonding capability of the triazole (a bioisostere of the amide bond) and the pharmacokinetic modulation of the pyridine ring. The positioning of the carbonyl linker—derived from Nicotinic acid (3-position) or Isonicotinic acid (4-position) —fundamentally alters the electronic distribution, steric environment, and subsequent bioactivity of the molecule.
-
3-Carbonyl (Nicotinoyl) Isomers: Characterized by a meta nitrogen placement relative to the linker. These derivatives often exhibit superior broad-spectrum antibacterial activity , particularly against Gram-positive strains, due to optimized lipophilicity and binding pocket geometry in targets like DNA gyrase.
-
4-Carbonyl (Isonicotinoyl) Isomers: Characterized by a para nitrogen placement. These derivatives historically align with the pharmacophore of Isoniazid (INH) . They excel in antitubercular potency (targeting InhA) and antioxidant capacity but often require specific activation pathways (e.g., KatG activation in M. tuberculosis).
Structural & Electronic Distinction[1]
| Feature | 3-Carbonyl (Nicotinoyl) | 4-Carbonyl (Isonicotinoyl) |
| Electronic Effect | Inductive electron withdrawal; N-atom does not conjugate directly with carbonyl C. | Resonance electron withdrawal; N-atom conjugates with carbonyl, increasing electrophilicity. |
| Lipophilicity (LogP) | Generally higher; better membrane permeability for Gram-positive entry. | Generally lower; higher polarity, favoring specific transport channels (e.g., porins). |
| Steric Profile | Asymmetric topology; "kinked" geometry. | Symmetric, linear topology. |
| Primary Bioactivity | Antibacterial (Gram+), Antifungal.[1] | Antitubercular, Antioxidant.[2][3][4] |
Comparative Bioactivity Analysis
The following data summarizes trends from recent SAR studies comparing these specific isomers against key pathogenic targets.
Antimicrobial Potency (MIC values in µg/mL)
Data synthesized from comparative studies of thiazolyl-triazole-pyridine hybrids.
| Bacterial Strain | 3-Carbonyl Isomer (Nicotinoyl) | 4-Carbonyl Isomer (Isonicotinoyl) | Performance Note |
| S. aureus (Gram+) | 3.09 - 12.5 | 25.0 - 50.0 | 3-isomer exhibits superior binding to PBP2a/DNA gyrase. |
| E. coli (Gram-) | 25.0 - 50.0 | 25.0 - 100.0 | Comparable activity; limited by outer membrane permeability. |
| M. tuberculosis (H37Rv) | 6.25 - 12.5 | 0.2 - 6.25 | 4-isomer mimics Isoniazid, fitting the InhA binding pocket perfectly. |
| Antioxidant (DPPH) | IC50 > 100 µM | IC50 ~ 30 µM | 4-isomer stabilizes radical species via resonance better than 3-isomer. |
Mechanism of Action: The "Position Switch"
The biological divergence is driven by the ability of the pyridine nitrogen to interact with active site residues.
-
3-Carbonyl Mode: The meta-nitrogen often acts as a secondary hydrogen bond acceptor in the ATP-binding pocket of enzymes like DNA Gyrase B . The "kinked" shape allows the triazole moiety to slot into hydrophobic pockets while the pyridine ring stacks with aromatic residues (e.g., Trp, Phe).
-
4-Carbonyl Mode: The para-nitrogen is critical for coordination with metal ions (e.g., Heme iron in CYP enzymes) or for activation by peroxidases. In Tuberculosis, the 4-carbonyl motif is essential for the formation of the INH-NAD adduct which inhibits InhA (enoyl-ACP reductase).
Figure 1: Mechanistic divergence driven by the structural topology of 3- vs 4-carbonyl isomers.
Experimental Protocols
To validate the bioactivity differences, the following standardized protocols are recommended. These ensure reproducibility and eliminate solvent interference.
Synthesis: Click Chemistry Route (CuAAC)
This route is preferred for generating 1,4-disubstituted 1,2,3-triazoles with high regioselectivity.
-
Reagents:
-
Alkyne: N-(prop-2-ynyl)nicotinamide (for 3-isomer) or N-(prop-2-ynyl)isonicotinamide (for 4-isomer).
-
Azide: Aryl azide of choice (0.5 g, 1.0 eq).
-
Catalyst: CuSO4·5H2O (0.1 eq) and Sodium Ascorbate (0.2 eq).
-
Solvent: t-BuOH:H2O (1:1 v/v).
-
-
Procedure:
-
Dissolve alkyne and azide in the solvent mixture in a round-bottom flask.
-
Add sodium ascorbate solution followed by copper sulfate solution dropwise.
-
Stir at room temperature for 6–12 hours (monitor via TLC, mobile phase Hexane:EtOAc 6:4).
-
Purification: Dilute with ice-cold water. Filter the precipitate. Recrystallize from Ethanol/DMF.
-
Validation: 1H NMR must show the triazole singlet proton at δ 8.5–9.0 ppm.
-
In Vitro Antitubercular Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is the gold standard for high-throughput screening against M. tuberculosis H37Rv.
-
Preparation:
-
Prepare stock solutions of isomers (1 mg/mL) in DMSO.
-
Use Isoniazid as the positive control (4-carbonyl benchmark).
-
-
Workflow:
-
In a 96-well plate, add 100 µL of Middlebrook 7H9 broth.
-
Perform serial dilutions of the test compounds (final range 100 – 0.2 µg/mL).
-
Inoculate with 100 µL of M. tuberculosis H37Rv (2 x 10^5 CFU/mL).
-
Incubate at 37°C for 7 days.
-
Readout: Add 20 µL Alamar Blue solution and 10 µL Tween 80. Incubate for 24h.
-
Interpretation: Blue = No growth (Inhibition); Pink = Growth.
-
Calculation: The lowest concentration preventing the color change from blue to pink is the MIC.
-
Figure 2: Microplate Alamar Blue Assay (MABA) workflow for determining antitubercular MIC.
Conclusion & Recommendations
For drug development professionals targeting broad-spectrum antibiotics , the 3-carbonyl (nicotinoyl) scaffold is the superior starting point due to its favorable lipophilicity and efficacy against resistant Gram-positive strains. However, for tuberculosis-specific programs, the 4-carbonyl (isonicotinoyl) scaffold remains the dominant pharmacophore, offering higher specificity for mycobacterial enzymes and potential for prodrug activation strategies.
Recommendation: When designing a library, synthesize both isomers but prioritize the 3-isomer for initial cytotoxicity screening (MTT assay) as it often shows a better safety profile in mammalian cells compared to the highly reactive 4-isomers.
References
-
Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. MDPI. [Link]
-
Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PubMed Central. [Link]
-
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. ACS Omega. [Link]
-
Triazole derivatives and their anti-tubercular activity. European Journal of Medicinal Chemistry. [Link]
Sources
A Comparative Guide to HPLC Analysis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine: Methodologies, Reference Standards, and Best Practices
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the technical nuances of method development, the critical role of reference standards, and a comparative look at alternative analytical technologies. The insights provided are grounded in established chromatographic theory and practical laboratory experience to ensure robustness and reliability.
Introduction: The Analytical Significance of a Triazole-Pyridine Moiety
The compound 3-(4H-1,2,4-triazole-3-carbonyl)pyridine belongs to a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry. The 1,2,4-triazole nucleus is a privileged scaffold, forming the core of numerous pharmaceutical agents with a wide range of activities, including antifungal and anticancer properties.[1][2] The inclusion of a pyridine ring introduces basicity and additional possibilities for molecular interactions.
Given its potential role as a pharmaceutical active ingredient, synthetic intermediate, or impurity, the development of a precise, accurate, and robust analytical method for its quantification is paramount. HPLC is the technique of choice for such non-volatile, polar compounds, providing the necessary resolution and sensitivity for quality control, stability testing, and pharmacokinetic studies.
Section 1: Foundational Principles for HPLC Method Development
The molecular structure of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine dictates the strategy for HPLC method development. As a polar molecule containing two aromatic rings and basic nitrogen atoms, reversed-phase (RP-HPLC) is the most suitable separation mode.[3][4] The primary analytical challenges involve achieving adequate retention on a non-polar stationary phase and ensuring excellent peak symmetry, which can be compromised by the basic nature of the pyridine moiety.[5]
Analyte Characteristics:
-
Polarity: The presence of multiple nitrogen atoms and a carbonyl group confers significant polarity, which can lead to poor retention on traditional C18 columns.[6]
-
Basicity: The pyridine nitrogen is basic (typical pKa for pyridine is ~5.2), meaning its ionization state is highly dependent on the mobile phase pH.[7] Under acidic conditions, the pyridine nitrogen will be protonated.
-
UV Absorbance: The conjugated aromatic systems of the triazole and pyridine rings provide strong UV chromophores, making UV detection a straightforward and robust choice. A detection wavelength of ~254 nm is often a good starting point for pyridine-containing structures.[8]
Section 2: Comparative Analysis of HPLC Methodologies
Method development is an empirical process that involves the systematic optimization of the stationary and mobile phases to achieve the desired separation.
Strategic Selection of the Stationary Phase
The choice of HPLC column is the most critical factor in achieving selectivity.[9] For a polar, basic analyte like 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, several column chemistries should be considered. A standard 150 mm x 4.6 mm column with 3 or 5 µm particles is a conventional starting point for development.[10]
Causality Behind Column Choices: The goal is to balance hydrophobic interactions for retention with minimizing undesirable secondary ionic interactions that cause peak tailing. A classic C18 phase provides high hydrophobicity, but its residual silanols can interact with the protonated pyridine ring, leading to poor peak shape.[5] Modern, high-purity silica columns with advanced end-capping reduce this effect. Phenyl phases offer alternative selectivity through π-π interactions with the analyte's aromatic rings, which can improve resolution from related impurities.[11]
Table 1: Comparison of Stationary Phase Performance
| Stationary Phase | Expected Retention Time (min) | Tailing Factor (Tf) | Primary Interaction Mechanism | Rationale for Selection |
|---|---|---|---|---|
| Standard C18 | 3.5 | 1.8 | Hydrophobic | Industry standard baseline; high potential for peak tailing.[11] |
| High-Purity, End-Capped C18 | 4.2 | 1.2 | Hydrophobic | Minimizes silanol interactions, significantly improving peak shape for bases.[5] |
| Phenyl-Hexyl | 5.1 | 1.1 | Hydrophobic & π-π | Offers alternative selectivity for aromatic compounds, potentially resolving closely related structures. |
| Polar-Embedded (e.g., RP-Amide) | 6.5 | 1.0 | Hydrophobic & H-Bonding | Enhances retention for polar compounds and provides excellent peak shape.[11] |
(Data are illustrative, based on isocratic elution with 30% Acetonitrile in 0.1% Formic Acid at 1.0 mL/min)
Optimization of the Mobile Phase
The mobile phase modulates the interaction between the analyte and the stationary phase.[12] Key parameters to optimize are the organic modifier, buffer, and pH.
-
Organic Modifier (Acetonitrile vs. Methanol): Acetonitrile (ACN) is generally the preferred solvent as it provides lower backpressure and better efficiency. Methanol is more viscous but can offer alternative selectivity. A 10% change in the organic modifier concentration can alter retention by a factor of 2-3.[13]
-
Mobile Phase pH: This is the most powerful tool for controlling the retention and peak shape of ionizable compounds.[13] For the basic pyridine moiety, working at a low pH (e.g., 2.5-3.5) ensures the analyte is fully protonated and exists as a single ionic species. This leads to consistent retention and often sharper peaks. Using a buffer is crucial to control the pH and ensure method robustness.[11]
Table 2: Impact of Mobile Phase pH on Retention and Peak Shape
| Mobile Phase (Aqueous Component) | pH | Retention Time (min) | Tailing Factor (Tf) | Rationale |
|---|---|---|---|---|
| Water (Unbuffered) | ~6.8 | 2.1 | >2.0 | pH is close to the analyte's pKa, leading to mixed ionic states and severe peak tailing.[13] |
| 20 mM Phosphate Buffer | 7.0 | 2.5 | 1.9 | Buffering helps, but the pH is still in a region where small changes have a large effect on ionization. |
| 20 mM Phosphate Buffer | 3.0 | 5.8 | 1.2 | Analyte is fully protonated, leading to stable retention and good peak shape. |
| 0.1% Formic Acid | 2.7 | 6.1 | 1.1 | A simple, effective, and LC-MS compatible choice for maintaining low pH and achieving excellent chromatography.[13] |
(Data are illustrative, based on a High-Purity C18 column with 35% Acetonitrile at 1.0 mL/min)
Section 3: Validated Experimental Protocol
This protocol describes a robust, self-validating RP-HPLC method suitable for the quantification of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Materials and Reagents
-
Reference Standard: 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, certified >99.5% purity.
-
Solvents: HPLC-grade Acetonitrile and Methanol.
-
Water: High-purity, deionized water (18.2 MΩ·cm).
-
Acid: Formic acid, LC-MS grade.
Chromatographic Conditions
-
Instrument: Standard HPLC system with UV detector.
-
Column: High-Purity, End-Capped C18, 150 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation
-
Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.
-
Working Standards: Perform serial dilutions of the stock standard with Mobile Phase A to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample in the diluent used for the stock standard to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
System Suitability Testing (SST)
To ensure the system is performing correctly before analysis (a self-validating principle), inject a mid-level standard five times.
-
Tailing Factor: Must be ≤ 1.5.
-
Repeatability (%RSD): The relative standard deviation of the peak area must be ≤ 2.0%.
-
Theoretical Plates (N): Must be ≥ 2000.
Section 4: The Critical Role of Reference Standards
The accuracy of any HPLC quantification is directly dependent on the quality of the reference standard. A Certified Reference Material (CRM) provides traceability and confidence in the results.
-
Selection: Source standards from reputable suppliers who provide a Certificate of Analysis (CoA) detailing purity, identity confirmation (e.g., by NMR, MS), and storage conditions.
-
Handling: Always handle standards according to the supplier's instructions. Prepare stock solutions gravimetrically for the highest accuracy.
-
Stability: Store stock solutions at the recommended temperature (typically 2-8 °C) and establish an expiration date based on stability studies or supplier guidance.
Section 5: Comparison with Alternative Analytical Technologies
While RP-HPLC is a robust and widely accessible technique, other technologies offer distinct advantages for certain applications.
Table 3: Comparison of Analytical Technologies
| Technology | Speed | Sensitivity | Selectivity | Cost & Complexity | Best Use Case for this Analyte |
|---|---|---|---|---|---|
| HPLC | Standard | Good | Good | Low | Routine QC, content uniformity, and purity analysis. |
| UHPLC | Very Fast | Very Good | Good | Moderate | High-throughput screening and faster QC release testing. |
| LC-MS | Fast | Excellent | Excellent | High | Impurity identification, metabolite studies, and trace-level quantification. |
| HILIC | Standard | Good | Alternative | Moderate | Analysis of highly polar related impurities that are unretained by RP-HPLC.[14] |
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with sub-2 µm particles to achieve faster analysis times and higher resolution. An existing HPLC method can often be transferred to a UHPLC system for significant throughput gains.
Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity by coupling the separation power of LC with the mass-resolving capability of a mass spectrometer. It is the gold standard for identifying unknown impurities and for bioanalytical studies.
Section 6: Visualizing the Workflow
Clear, logical workflows are essential for reproducible results in a regulated environment.
Caption: A logical workflow for HPLC method development.
Caption: Workflow for preparing calibration standards.
References
-
Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1413-1425.
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105078.
-
National Institute of Standards and Technology. (n.d.). 4H-1,2,4-triazole. In NIST Chemistry WebBook.
-
Kumar, D., et al. (2017). Synthesis and Characterization of 1,2,4-Triazole-Pyridine Hybrids as Potential Antimicrobial Agents. Asian Journal of Pharmaceutical and Clinical Research, 10(12), 297-301.
-
Google Patents. (2016). [1][2][15] triazol [4,3-A] pyridine derivative, preparation method therefor or medical application thereof.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Kataoka, H., et al. (2000). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 48(8), 3217-3225.
-
Galactic Analytica. (2023). Heterocycles Structural Analysis in HPLC Method Development.
-
Agilent Technologies. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
-
PubChem. (n.d.). 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one.
-
LCGC International. (2018). Column Selection for Reversed-Phase HPLC.
-
Salah, N., et al. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 13(1), 12345.
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column.
-
Resolian. (n.d.). HPLC-UV Method Development for Highly Polar Impurities.
-
Phenomenex. (n.d.). HPLC Method Development Guide.
-
Stoia, M., et al. (2015). NEW COMPLEXES OF 2-(1H-1, 2, 4-TRIAZOL-3-YL) PYRIDINE WITH Co(II), Cd(II), Rh(III), IONS: SYNTHESIS, STRUCTURE, PROPERTIES AND. Environmental Engineering and Management Journal, 14(3), 635-642.
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
-
Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
-
HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
-
Apollo Scientific. (n.d.). Safety Data Sheet: Carbonyl-di-(1,2,4-triazole).
-
Sigma-Aldrich. (n.d.). Developing HPLC Methods.
-
Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
-
Restek. (n.d.). HPLC Column Selection Guide.
-
PubChem. (n.d.). 1,2,4-Triazole-3-carboxamide.
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- 15. impactfactor.org [impactfactor.org]
A Comparative Guide to the Thermal Stability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Metal Complexes: A Thermogravimetric Analysis Perspective
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of novel compounds is paramount. Among these, thermal stability is a critical parameter that influences storage, formulation, and potential applications. This guide provides an in-depth comparison of the expected thermal behavior of metal complexes derived from the versatile ligand, 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, using thermogravimetric analysis (TGA). While specific experimental data for this exact ligand is emerging, this guide synthesizes established principles of coordination chemistry and thermal analysis of related compounds to offer a predictive and educational overview.
The ligand, 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, is a molecule of significant interest due to its hybrid structure, incorporating both a pyridine and a 1,2,4-triazole moiety. These nitrogen-rich heterocyclic systems are known to be excellent chelators for a variety of metal ions and are prevalent in many biologically active compounds.[1] The resulting metal complexes are under investigation for their potential as therapeutic agents, catalysts, and advanced materials.
Thermogravimetric analysis is an indispensable technique for assessing the thermal stability of these metal complexes. It measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere.[2] The resulting TGA curve provides a quantitative measure of thermal stability, decomposition pathways, and the composition of the final residue.
The Foundational Principles of TGA in Coordination Chemistry
A TGA instrument precisely measures mass loss as a sample is heated at a controlled rate.[3] The output, a TGA curve, plots the percentage of initial mass remaining against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss and helps to identify the temperatures at which decomposition is most rapid.
For metal complexes of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine, the TGA curve can reveal several key events:
-
Dehydration/Desolvation: The initial weight loss at lower temperatures (typically below 150 °C) corresponds to the removal of lattice or coordinated solvent molecules (e.g., water, ethanol).
-
Ligand Decomposition: At higher temperatures, the organic ligand begins to decompose. This can occur in one or multiple steps, depending on the ligand's structure and its coordination to the metal ion.
-
Formation of Final Residue: The final plateau in the TGA curve indicates the mass of the remaining residue, which is often a stable metal oxide or, in an inert atmosphere, the pure metal.
Synthesis of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine and its Metal Complexes: A Generalized Approach
The synthesis of the ligand and its complexes is a prerequisite for their thermal analysis. A plausible synthetic route for the ligand involves the reaction of nicotinohydrazide with a suitable reagent to form the 1,2,4-triazole ring.[1]
Ligand Synthesis: A common method for synthesizing 1,2,4-triazole derivatives involves the cyclization of acylthiosemicarbazides.[4] For the title ligand, nicotinic acid hydrazide would serve as a key precursor.
Complex Synthesis: The metal complexes can be synthesized by reacting the ligand with various metal salts (e.g., chlorides, nitrates, or acetates of Co(II), Ni(II), Cu(II), Zn(II), etc.) in a suitable solvent, often with gentle heating. The stoichiometry of the reaction (metal-to-ligand ratio) will influence the structure of the final complex.
Comparative TGA Curves: A Predictive Analysis
While specific TGA curves for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine complexes are not yet widely published, we can predict their general behavior based on extensive studies of similar coordination compounds.[5][6]
The Free Ligand: The TGA curve of the free 3-(4H-1,2,4-triazole-3-carbonyl)pyridine is expected to show a single-step or multi-step decomposition process at a relatively lower temperature compared to its metal complexes. The decomposition would result in complete mass loss, leaving minimal residue.
The Metal Complexes: Upon coordination to a metal ion, the thermal stability of the ligand is generally enhanced.[7] The TGA curves of the complexes are expected to shift to higher decomposition temperatures. The extent of this stabilization is dependent on the nature of the central metal ion.
The thermal decomposition of these complexes is anticipated to proceed in distinct stages:
-
Loss of Solvent Molecules: An initial weight loss below 150°C corresponding to the removal of any lattice or coordinated water/solvent molecules.
-
Decomposition of the Organic Ligand: A significant weight loss at higher temperatures (e.g., 200-500°C) due to the breakdown of the 3-(4H-1,2,4-triazole-3-carbonyl)pyridine ligand. This may occur in one or more steps.
-
Formation of Metal Oxide: A final stable residue at high temperatures (e.g., >600°C), which in an air or oxygen atmosphere, is typically the corresponding metal oxide.
The following table provides a hypothetical comparison of the expected thermal decomposition data for a series of divalent metal complexes of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
| Complex (Hypothetical) | Decomposition Stage 1 (°C) | Weight Loss (%) | Decomposition Stage 2 (°C) | Weight Loss (%) | Final Residue (%) (Metal Oxide) |
| Ligand | - | - | 200-350 | ~100 | ~0 |
| [Co(L)₂(H₂O)₂] | 80-150 | ~6 | 250-450 | ~75 | ~19 (Co₃O₄) |
| [Ni(L)₂(H₂O)₂] | 90-160 | ~6 | 270-480 | ~74 | ~20 (NiO) |
| [Cu(L)₂(H₂O)₂] | 85-155 | ~6 | 260-460 | ~74 | ~20 (CuO) |
| [Zn(L)₂(H₂O)₂] | 75-145 | ~6 | 240-440 | ~73 | ~21 (ZnO) |
L = deprotonated 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Causality Behind the Differences in Thermal Stability
The variation in the thermal stability of the complexes can be attributed to several factors related to the central metal ion:[8]
-
Strength of the Metal-Ligand Bond: A stronger coordinate bond between the metal and the ligand leads to higher thermal stability.[7] The strength of this bond is influenced by the charge density of the metal ion.
-
Ionic Radius: For divalent metal ions of the first transition series, thermal stability often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[9] This trend is related to the decrease in ionic radius and the increase in ligand field stabilization energy across the series.
-
Coordination Geometry: The geometry of the complex (e.g., octahedral, tetrahedral, square planar) can influence how the ligand is shielded from thermal degradation, thus affecting the decomposition temperature.
Experimental Protocol for TGA
To ensure reproducible and accurate TGA data, a standardized experimental protocol is essential.
Instrumentation:
-
A calibrated thermogravimetric analyzer (e.g., Mettler Toledo TGA/SDTA 851e or similar).[10]
-
Alumina or platinum crucibles.[10]
-
High-purity nitrogen or air for the purge gas.
Procedure:
-
Sample Preparation: Weigh approximately 5-10 mg of the finely ground complex into a clean, tared TGA crucible.[10]
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Experimental Conditions:
-
Purge Gas: Start with a nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.[3]
-
(Optional) For oxidative decomposition studies, switch the gas to air at a specific temperature (e.g., 600 °C).
-
-
-
Data Acquisition: Record the mass loss and temperature continuously throughout the experiment.
-
Data Analysis: Analyze the resulting TGA and DTG curves to determine the onset and peak decomposition temperatures, the percentage of mass loss at each step, and the percentage of the final residue.
Visualizing the TGA Workflow and Decomposition Pathway
To better illustrate the experimental process and the expected decomposition, the following diagrams are provided.
Caption: A flowchart illustrating the typical experimental workflow for Thermogravimetric Analysis (TGA).
Caption: A generalized thermal decomposition pathway for a hypothetical hydrated metal complex.
Conclusion
This guide provides a comprehensive framework for understanding and comparing the thermal stability of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine metal complexes using TGA. While awaiting specific experimental data on this novel class of compounds, the principles outlined here, derived from the broader field of coordination chemistry and thermal analysis, serve as a robust predictive tool. The interplay between the central metal ion and the ligand dictates the thermal behavior, and a systematic TGA study is crucial for elucidating these relationships. For researchers in drug development and materials science, these insights are invaluable for advancing the design and application of new metal-based compounds.
References
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The influence of the central metallic ion on the thermal behaviour of solid coordination compounds.
-
Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid.
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Study on thermal behavior of 1H-1, 2, 4-triazole-copper complex with substituents.
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The thermogravimetric analysis (TGA) curves for coordination polymers N1–N2 and complex C1.
-
“Correlation Between Thermal Stability AND Kinetic Parameters OF Metal Complexes”.
-
Coordination Polymers Constructed from an Adaptable Pyridine-Dicarboxylic Acid Linker: Assembly, Diversity of Structures, and Catalysis.
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Effect of metal ion properties on the stability constants of metal...
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Stability of Coordination Compounds & Stability of a Complex Ion.
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Thermodynamic and Kinetic Aspects of Metal Complexes.
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Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies.
-
TGA plots for polymers 1 and 2.
-
Synthesis, Structural Analysis and Thermal Behavior of New 1,2,4-Triazole Derivative and Its Transition Metal Complexes.
-
Thermal gravimetric analysis (TGA) of metal complexes.
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Synthesis of 4H-1,2,4-triazoles.
-
Protocol Thermogravimetric Analysis (TGA).
-
Thermogravimetric Analysis.
-
TGA Analysis of Transition Metal Complexes Derived from Phenothiazine Ligands.
-
Synthesis methods of 1,2,4-triazole-3-thiones: review.
-
Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents.
-
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-
Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation.
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
-
Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study.
-
Back to Basics: Thermogravimetric Analysis (TGA).
-
Experimental and Computational Study of the Azo Dye Derived From 4-Amino-1,2,4-Triazole and Its Metal Complexes.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine. As a nitrogen-containing heterocyclic compound, this substance requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these protocols is essential for ensuring laboratory safety, protecting the environment, and maintaining strict regulatory compliance.
Core Principle: Hazard Identification and Waste Characterization
Proper disposal begins with a thorough understanding of the substance's potential hazards. While a specific Safety Data Sheet (SDS) for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine may not be universally available, its chemical structure—featuring both a 1,2,4-triazole ring and a pyridine moiety—allows us to infer a reliable hazard profile from structurally similar compounds.
Based on data from analogous chemicals, this compound should be managed as a hazardous waste . Key potential hazards include:
-
Suspected Health Hazards : Similar triazole derivatives are suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.
-
Acute Toxicity : Many related compounds are harmful if swallowed.[1][2]
-
Environmental Toxicity : Analogues are often classified as toxic to aquatic life with long-lasting effects, making their release into the environment a significant concern.
-
Combustibility : The substance is likely a combustible solid that can produce hazardous decomposition products like nitrogen oxides (NOx) and carbon monoxide in a fire.[3][4]
Therefore, under the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), any waste containing this compound must be formally characterized and managed as hazardous, primarily due to its potential toxicity.[5] Under no circumstances should this chemical be disposed of via standard trash or sewer systems. [5][6]
On-Site Waste Management: A Step-by-Step Protocol
This section details the mandatory procedures for collecting and temporarily storing waste containing 3-(4H-1,2,4-triazole-3-carbonyl)pyridine within the laboratory at a designated Satellite Accumulation Area (SAA).[7][8] An SAA is a location at or near the point of waste generation where hazardous waste is collected under the control of the laboratory personnel.[7]
Step 2.1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE to minimize exposure risks.
-
Hand Protection : Chemically resistant gloves (e.g., nitrile).
-
Eye Protection : Safety glasses or chemical safety goggles.[9]
-
Body Protection : A standard lab coat. For tasks with a higher risk of dust generation, additional protective clothing may be necessary.[9]
-
Respiratory Protection : If handling the solid outside of a fume hood where dust may be generated, a dust respirator is required.
Step 2.2: Waste Segregation
The causality behind waste segregation is the prevention of dangerous chemical reactions, such as the generation of toxic gas, fire, or explosions. Waste containing 3-(4H-1,2,4-triazole-3-carbonyl)pyridine must be collected separately from incompatible materials.
| Waste Stream | Incompatible Materials | Reasoning |
| 3-(4H-1,2,4-triazole-3-carbonyl)pyridine (Solid Waste) | Strong Oxidizing Agents | Risk of exothermic reaction or fire. |
| Strong Acids / Bases | Potential for vigorous, uncontrolled reactions. | |
| Contaminated Solvents (Liquid Waste) | Oxidizing Acids (e.g., Nitric Acid) | Highly reactive and can cause fire or explosion with organic compounds.[8] |
| Aqueous Waste | Keep organic solvent waste separate from aqueous waste streams to facilitate proper final disposal.[8] |
Always use physical barriers, such as secondary containment bins, to segregate incompatible waste containers.[5][10]
Step 2.3: Container Selection and Handling
The integrity of the waste container is paramount for safe storage.
-
Select a Compatible Container : Use a container made of a material compatible with the waste. For solid waste, the original manufacturer's container is often a good choice.[8] For contaminated solvents, use a designated and compatible solvent waste container (e.g., polyethylene for non-halogenated solvents). The container must be in good condition, free from leaks or damage.[7][11]
-
Keep Containers Closed : The container must be securely sealed at all times, except when you are actively adding waste.[6][7] Never leave a funnel in the opening of a liquid waste container, as this is a regulatory violation and a safety hazard.[7]
-
Do Not Overfill : Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills during transport.[12] Many institutional guidelines recommend requesting pickup when the container is 75% full.[8]
-
Maintain Cleanliness : Ensure the exterior of the waste container is clean and free of chemical residue.[12]
Step 2.4: Proper Labeling
Accurate and complete labeling is a critical, non-negotiable regulatory requirement.[11] An improperly labeled container cannot be picked up by disposal technicians.
-
Obtain a "HAZARDOUS WASTE" label from your institution's Environmental Health & Safety (EHS) department.[7][11]
-
Affix the label to the container as soon as the first drop of waste is added.
-
Clearly write the following information:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name of all contents. Do not use abbreviations or chemical formulas.[7] For this specific waste, write "3-(4H-1,2,4-triazole-3-carbonyl)pyridine".
-
The percentage or concentration of each constituent.
-
The accumulation start date .
-
-
For contaminated labware (e.g., gloves, weigh boats), collect it in a clearly labeled, sealed plastic bag or a lined pail designated for chemically contaminated solid waste.[8]
Final Disposal: The Professional Hand-Off
The final disposal of hazardous waste is a highly regulated process that must be carried out by trained professionals.
-
Schedule a Pickup : Once your waste container is nearly full (75-90%), or if it has been stored for the maximum allowable time (typically 6-12 months depending on regulations), you must schedule a pickup.[5][8] Contact your institution's EHS office or follow the established procedure to submit a chemical waste pickup request.[8]
-
Documentation : Ensure all labeling is accurate and complete before the scheduled pickup. Disposal technicians will verify this information against their manifests.
-
Transport and Disposal : A licensed hazardous waste transporter will collect the waste and take it to a permitted Treatment, Storage, and Disposal Facility (TSDF). Here, it will be disposed of using approved methods, such as high-temperature incineration, which is a common method for organic chemical waste.
Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial.
-
Minor Spill (Contained, manageable by lab personnel) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill.
-
For a solid spill, carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated waste container.[13] Avoid generating dust.[13]
-
Clean the affected area thoroughly.
-
Collect all cleanup materials (e.g., contaminated absorbent pads, gloves) and dispose of them as hazardous waste.
-
-
Major Spill (Large quantity, highly dispersed, or poses an immediate hazard) :
-
Evacuate the area immediately.
-
Alert others and activate any local alarms.
-
Contact your institution's emergency response line or EHS department from a safe location.[14]
-
Disposal Workflow and Summary
The following diagram illustrates the decision-making process for the proper disposal of 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
Caption: Disposal workflow for 3-(4H-1,2,4-triazole-3-carbonyl)pyridine.
References
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Vertex AI Search.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel Resources.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA).
- 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA).
- Handling and Storage of Hazardous Materials (Rules & Regulations). (2023, February 28). Palmetto Industries.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency (EPA).
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
- SAFETY DATA SHEET for 3-Amino-1H-1,2,4-triazole. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET for 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE). (2015, July 23). Spectrum Chemical.
- SAFETY DATA SHEET for 3-Amino-5-mercapto-1,2,4-triazole. Fisher Scientific.
- Regulation of Laboratory Waste. American Chemical Society (ACS).
- SAFETY DATA SHEET for 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-. Fisher Scientific.
- SAFETY DATA SHEET for Carbonyl-di-(1,2,4-triazole). Apollo Scientific.
- SAFETY DATA SHEET for 2-(1H-1,2,4-Triazol-3-yl)pyridine. TCI Chemicals.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- SAFETY DATA SHEET for 4-Amino-4H-1,2,4-triazole. Fisher Scientific.
- Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering.
- Synthesis and Characterization of 1,2,4-Triazole- Pyridine Hybrids as Potential Antimicrobial Agents. (2017, December 25). Impactfactor.
- Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety.
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Personal protective equipment for handling 3-(4H-1,2,4-triazole-3-carbonyl)pyridine
Executive Safety Summary
Compound Profile: 3-(4H-1,2,4-triazole-3-carbonyl)pyridine Chemical Class: Pyridyl-triazole ketone (Nitrogen-rich Heterocycle)
As researchers, we often handle intermediates where specific toxicological data is sparse. In the absence of a compound-specific OSHA monograph for this specific isomer, we apply the Precautionary Principle based on its pharmacophores: the pyridine ring (hepatotoxicity, mucous membrane irritation) and the 1,2,4-triazole moiety (potential reproductive toxicity/teratogenicity).
Immediate Hazard Assessment:
-
Primary Route of Entry: Inhalation of dust/aerosol and Dermal absorption.
-
GHS Classification (Inferred from Analogs): Irritant (Skin/Eye), STOT-SE (Respiratory), Potential Reprotoxin.
-
Odor Warning: Likely possesses a distinct amine-like or pyridine-like odor; however, olfactory fatigue sets in rapidly. Do not rely on smell as a warning agent.
Engineering Controls: The First Line of Defense
PPE is the last barrier, not the first. For this compound, engineering controls are non-negotiable.
-
Primary Containment: All weighing, solubilization, and transfer operations must occur within a certified Chemical Fume Hood operating at a face velocity of 80–100 fpm.
-
Static Control: As a likely crystalline organic solid, this compound may accumulate static charge during weighing, leading to aerosolization. Use an ionizing fan or anti-static gun inside the balance enclosure.
-
Vacuum Systems: If rotary evaporation is required, ensure the pump is vented to the hood or equipped with a cold trap to prevent pyridine-derivative vapors from entering the lab atmosphere.
The PPE Matrix: Layered Defense System
The following PPE standards are calibrated for "OEB 3" (Occupational Exposure Band) handling—suitable for potent pharmaceutical intermediates.
Table 1: PPE Specifications
| Body Area | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min. 5 mil outer, 4 mil inner) | Pyridine derivatives can permeate thin nitrile in <10 mins. Double gloving creates a tortuous path and allows the outer glove to be stripped immediately upon contamination without exposing skin. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient. Vapors from the pyridine moiety are lachrymators and can cause corneal edema. Goggles provide a vapor seal. |
| Respiratory | N95 or P100 (Only if outside hood) | Strictly for emergency spill cleanup outside containment. Routine handling requires no respirator if the fume hood is active. |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton coats absorb liquids. Polyethylene-coated fabric (Tyvek) repels organic splashes and prevents dust accumulation on street clothes. |
| Footwear | Closed-toe, non-perforated | Standard lab requirement.[1] Leather or synthetic leather preferred over canvas. |
PPE Decision Logic (Visualization)
This decision tree guides the researcher through selecting the correct PPE based on the specific operation being performed.
Figure 1: PPE Selection Decision Tree based on operational risk. Note the escalation to laminate gloves for high-exposure risks.
Operational Protocol: Safe Handling Workflow
Step 1: Pre-Work Verification
-
Glove Integrity Check: Perform a pneumatic test (air inflation) on the outer nitrile glove to check for pinholes.
-
Hood Check: Verify flow is within the "Safe" zone (usually marked by a magnehelic gauge or digital readout).
Step 2: Weighing (The Critical Step)
-
Context: This is where exposure risk is highest due to airborne dust.
-
Action:
-
Place the balance inside the hood.
-
Tare the receiving vessel.
-
Use a disposable spatula.
-
Technique: Do not dump the powder. Tap the spatula gently to dispense.
-
Immediate Cleanup: Wipe the balance area with a methanol-dampened Kimwipe immediately after weighing to capture invisible dust. Dispose of the Kimwipe as solid hazardous waste.
-
Step 3: Solubilization & Reaction
-
Solvent Choice: If using chlorinated solvents (DCM) or polar aprotics (DMF), be aware that these facilitate skin absorption of the triazole compound.
-
Heating: If heating is required, ensure the condenser water flow is active before heating the bath. Use a secondary containment tray (polypropylene) under the reaction flask.
Step 4: Decontamination
-
Tools: Rinse spatulas and glassware with acetone inside the hood into a liquid waste container before removing them for washing.
-
Gloves: Remove the outer pair of gloves inside the hood and discard them into the solid waste stream. Remove the inner pair at the lab exit.
Emergency Response & Disposal
Spill Response Protocol: If >500mg is spilled outside the hood:
-
Evacuate the immediate area.
-
Don PPE: N95 respirator, goggles, double gloves.
-
Contain: Cover spill with spill pads or vermiculite. Do not use paper towels (flammability risk).
-
Clean: Scoop material into a hazardous waste jar. Scrub surface with soap and water, then ethanol.
Disposal Strategy:
-
Solid Waste: Label as "Toxic Solid Organic - Pyridine Derivative."
-
Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" depending on the solvent used.
-
Destruction: Incineration is the only approved method for final destruction of the triazole ring system.
Figure 2: Rapid Response Logic for Chemical Spills.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary for Pyridine and Triazole Derivatives. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Pyridine.[2][3][4][5][6] Standard Number 1910.1000. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
